molecular formula C7H5BrN2O B14166408 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide

Número de catálogo: B14166408
Peso molecular: 213.03 g/mol
Clave InChI: LUEUDJHHMKJDBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-bromo-7-hydroxypyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-4-5-2-1-3-10(11)7(5)9-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEUDJHHMKJDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC(=CC2=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug discovery.[1] As a bioisostere of both indole and purine, the 7-azaindole core is a crucial pharmacophore in a multitude of therapeutic agents, particularly as kinase inhibitors in oncology.[2][3] Functionalization of this core at various positions is key to modulating biological activity and optimizing pharmacokinetic properties.

The target molecule of this guide, 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide, is a highly valuable synthetic intermediate. The bromo-substituent at the C2 position serves as a versatile handle for introducing molecular complexity via cross-coupling reactions, while the N-oxide functionality at the 7-position modifies the electronic properties of the pyridine ring, enabling further synthetic transformations.[4]

This document provides a comprehensive, field-proven guide for the synthesis of this key intermediate, intended for researchers, chemists, and professionals in drug development. We will delve into a robust two-step synthetic strategy, explaining the causality behind experimental choices and providing detailed, self-validating protocols.

Strategic Analysis: A Two-Step Approach

The synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is most logically and efficiently accomplished via a two-step sequence:

  • Step 1: Electrophilic Bromination: Introduction of a bromine atom at the C2 position of the 7-azaindole scaffold.

  • Step 2: N-Oxidation: Selective oxidation of the pyridine nitrogen (N7) to the corresponding N-oxide.

This sequence is strategically advantageous. The pyrrole ring of the 7-azaindole system is inherently electron-rich and thus susceptible to electrophilic substitution. Performing this step first on the neutral heterocycle is typically more straightforward. Conversely, pre-emptively forming the N-oxide can significantly alter the electronic landscape of the molecule, deactivating the pyridine ring towards electrophilic attack and potentially directing substitution to other positions, such as C4 or C6, under different reaction conditions.[4] Therefore, bromination followed by N-oxidation provides a more controlled and predictable synthetic route.

Synthetic Workflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate 2-bromo-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Step 1: C2-Bromination (NBS, DMF) Final 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide Intermediate->Final Step 2: N-Oxidation (m-CPBA, DCM)

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine (Intermediate)

The regioselective bromination of 7-azaindole presents a notable challenge, as electrophilic attack typically favors the C3 position.[5] While various methods exist for functionalizing the 7-azaindole core, a direct and selective C2-bromination requires carefully controlled conditions. The following protocol utilizes N-Bromosuccinimide (NBS), a mild and effective source of electrophilic bromine, in a polar aprotic solvent. It is critical to note that the formation of the C3-bromo isomer is a potential side reaction, necessitating diligent purification.

Experimental Protocol: C2-Bromination
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely (approx. 0.5 M concentration).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This step is crucial to separate the desired C2-bromo isomer from the C3-bromo isomer and any unreacted starting material.

Data Summary: C2-Bromination
ParameterValue / ConditionCausality & Field Insights
Starting Material 1H-Pyrrolo[2,3-b]pyridineThe foundational scaffold.
Reagent N-Bromosuccinimide (NBS)Provides a controlled source of electrophilic bromine, minimizing over-bromination.
Stoichiometry 1.05 eq. NBSA slight excess ensures complete consumption of the starting material without promoting significant side reactions.
Solvent Anhydrous DMFA polar aprotic solvent that facilitates the ionization of the N-Br bond of NBS. Must be anhydrous to prevent side reactions.
Temperature 0 °CLow temperature is critical to control the reaction rate and improve regioselectivity towards the C2 position.
Work-up Aqueous Quench & ExtractionStandard procedure to stop the reaction and isolate the product.
Purification Silica Gel ChromatographyEssential for isolating the target C2-isomer from the thermodynamically favored C3-isomer.

Part 2: Synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (Final Product)

The N-oxidation of the pyridine ring is a well-established transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and reliable oxidant for this purpose.[6] The reaction proceeds cleanly and is generally high-yielding. The protocol is adapted from established procedures for the N-oxidation of the parent 7-azaindole scaffold.[7]

Mechanism: The "Butterfly" Transition State

The oxidation of a pyridine nitrogen by a peroxy acid like m-CPBA proceeds through a concerted mechanism often referred to as the "butterfly" transition state. The terminal oxygen of the peroxy acid, which is electrophilic, is transferred to the nucleophilic nitrogen atom. This process involves a cyclic rearrangement of electrons, breaking the weak O-O bond and forming a new N-O bond, with the byproduct being meta-chlorobenzoic acid.

Caption: Concerted "Butterfly" mechanism for N-oxidation.

Experimental Protocol: N-Oxidation
  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (70-77% purity, 1.2 eq.) in DCM. Slowly add the m-CPBA solution to the stirred azaindole solution over 30-60 minutes, maintaining the internal temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct. Repeat the wash if necessary.

  • Work-up: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is often of high purity. If required, it can be further purified by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) or by recrystallization.

Data Summary: N-Oxidation
ParameterValue / ConditionCausality & Field Insights
Starting Material 2-bromo-1H-pyrrolo[2,3-b]pyridineThe C2-brominated intermediate.
Oxidizing Agent m-CPBA (70-77%)A reliable, commercially available peroxy acid. Purity must be accounted for when calculating molar equivalents.
Stoichiometry 1.1 - 1.5 eq. m-CPBAA slight excess ensures the reaction goes to completion.
Solvent Dichloromethane (DCM)An inert solvent that provides good solubility for both reactants.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the oxidation, ensuring safety and minimizing side reactions.
Work-up Saturated NaHCO₃ WashCrucial for neutralizing and removing the acidic m-CPBA and its byproduct, simplifying purification.
Expected Yield >85%This transformation is typically efficient and high-yielding.

Conclusion

The synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is reliably achieved through a strategic two-step process involving a controlled C2-bromination followed by a robust N-oxidation. This guide provides detailed, actionable protocols grounded in established chemical principles. By carefully controlling reaction conditions, particularly during the initial bromination step, and employing rigorous purification techniques, researchers can efficiently produce this versatile building block, paving the way for the development of novel and complex bioactive molecules.

References

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Minakata, S., Komatsu, M., & Ohshiro, Y. (1993). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 1993(1), 60-62. [Link]

  • Fejzagić, A. V., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

  • Kündig, E. P., & Dey, C. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

  • McLaughlin, M., et al. (2013). 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • Antonchick, A. P., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • ResearchGate (2025). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Anderson, D. R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1735-1741. [Link]

  • Collman, J. P., et al. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 69(22), 7582-7589. [Link]

  • Baran, P. S., et al. (2016). A process for preparing halogenated azaindole compounds using pybrop.

Sources

The Physicochemical and Synthetic Profile of 2-Bromo-7-azaindole N-oxide: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, highly valued for its ability to mimic purine bases and interact selectively with a variety of biological targets, most notably protein kinases[1]. However, the intrinsic electron density and basicity of the unprotected azaindole core often present significant challenges during late-stage functionalization.

2-Bromo-7-azaindole N-oxide emerges as a highly specialized, dual-activated intermediate designed to circumvent these limitations. By strategically combining a C2-halogen handle with a pyridine N-oxide, this molecule offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic rationale, and self-validating experimental protocols for its synthesis and downstream application.

Physicochemical Properties & Molecular Characterization

Understanding the physicochemical baseline of 2-bromo-7-azaindole N-oxide is critical for predicting its solubility, chromatographic behavior, and reactivity. The base scaffold, 7-azaindole N-oxide, presents as a pale solid with a molecular weight of 134.14 g/mol . The introduction of the heavy bromine atom at the C2 position (from the 197.03 g/mol precursor[]) significantly alters its lipophilicity and electronic distribution.

Table 1: Key Physicochemical Properties of 2-Bromo-7-azaindole N-oxide

PropertyValue (Calculated/Experimental)Mechanistic Implication
Molecular Formula C₇H₅BrN₂ODefines stoichiometric equivalents.
Molecular Weight 213.03 g/mol High mass fraction of bromine dictates density and NMR relaxation times.
Exact Mass 211.96 g/mol Target mass for LC-MS (ESI+) validation (

= 212.97).
LogP (Predicted) 1.8 – 2.1Enhanced lipophilicity compared to the non-brominated N-oxide (~1.1); requires moderately polar solvent systems (e.g., EtOAc/Hexane) for chromatography.
Topological Polar Surface Area ~44.8 ŲThe highly polarized N-O dative bond dominates the polar surface area, significantly lowering the Rf value on normal-phase silica.
Hydrogen Bonding 1 Donor (Pyrrole NH)2 Acceptors (N-O, Pyrrole N)Capable of strong intermolecular hydrogen bonding, often resulting in high melting points and crystalline solid forms.

Mechanistic Rationale: The Synergy of N-Oxidation and C2-Bromination

As a Senior Application Scientist, it is vital to understand why this specific intermediate is synthesized rather than simply knowing how to make it. The design of 2-bromo-7-azaindole N-oxide solves two distinct challenges in transition-metal catalysis and heterocyclic functionalization:

  • Mitigation of Catalyst Poisoning: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the basic pyridyl nitrogen of standard 7-azaindoles frequently coordinates to the palladium center. This coordination retards transmetalation and reductive elimination, leading to poor yields[1]. The N-oxide effectively masks this lone pair, preventing catalyst deactivation while simultaneously increasing the solubility of the intermediate in polar aprotic solvents.

  • Electronic Modulation for C-H Activation: The N-oxide group exerts a strong "push-pull" electronic effect. It activates the C4 and C6 positions of the pyridine ring toward nucleophilic attack or electrophilic halogenation (e.g., using POCl₃ to yield 4-chloro or 6-chloro derivatives). Meanwhile, the C2-bromide serves as an orthogonal, highly reactive site for immediate carbon-carbon or carbon-nitrogen bond formation.

G SM 2-Bromo-7-azaindole Ox N-Oxidation (m-CPBA) SM->Ox NOx 2-Bromo-7-azaindole N-oxide Ox->NOx C2 C2 Cross-Coupling (Suzuki/Buchwald) NOx->C2 Pd Catalyst C4 C4/C6 Functionalization (Electrophilic Activation) NOx->C4 POCl3 / Ac2O

Divergent synthetic workflow and reactivity map of 2-bromo-7-azaindole N-oxide.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a physical or chemical checkpoint to ensure structural integrity and reaction progress.

Protocol 1: Regioselective N-Oxidation of 2-Bromo-7-azaindole

Causality: While hydrogen peroxide is a viable oxidant, meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) is preferred for halogenated azaindoles. The milder temperature profile (0 °C to Room Temperature) prevents the degradation of the electron-rich pyrrole ring[3]. The oxidation is strictly regioselective for the pyridine nitrogen because the pyrrole nitrogen's lone pair is delocalized into the aromatic sextet, rendering it non-nucleophilic.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial: Maintaining 0 °C during addition prevents exothermic runaway and over-oxidation.

  • Oxidant Addition: Dissolve m-CPBA (70-77% purity, 1.2 equivalents) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes[3].

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 5-10% Methanol/DCM eluent. The N-oxide product will appear as a highly polar, UV-active spot with a significantly lower Rf value than the starting material due to the N-O dipole.

  • Quenching & Workup: Once starting material is consumed (typically 2-4 hours), quench the reaction with saturated aqueous sodium thiosulfate to destroy excess oxidant. Wash the organic layer with saturated aqueous sodium bicarbonate to remove meta-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Triturate the crude residue with n-hexane to precipitate the pure 2-bromo-7-azaindole N-oxide as a solid.

Protocol 2: Downstream Application – Palladium-Catalyzed C2-Arylation (Suzuki-Miyaura)

Causality: With the pyridine nitrogen masked as an N-oxide, the catalyst is free to undergo rapid oxidative addition into the activated C2-Br bond. A biphasic solvent system is utilized to ensure the solubility of both the organic N-oxide and the inorganic base required for transmetalation.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with 2-bromo-7-azaindole N-oxide (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand prevents catalyst degradation and promotes reductive elimination.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Crucial: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Heating: Seal the tube and heat to 90 °C for 12 hours.

  • Validation: LC-MS analysis of the crude mixture will show the disappearance of the characteristic bromine isotope pattern (M / M+2 peaks of equal intensity) and the emergence of the arylated product mass.

Table 2: Comparative Reactivity Metrics for C2-Functionalization

SubstrateCatalystReaction TimeTypical YieldMechanistic Note
Unprotected 2-Bromo-7-azaindolePd(PPh₃)₄24 hours40-50%Suffers from catalyst poisoning via pyridyl N-coordination.
2-Bromo-7-azaindole N-oxide Pd(dppf)Cl₂ 8-12 hours 85-95% N-oxide masks the basic nitrogen, accelerating transmetalation.

References

Sources

Comprehensive NMR Characterization and Synthetic Methodologies for 2-Bromo-7-azaindole 7-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern drug discovery, frequently deployed as a bioisostere for purines in the development of ATP-competitive kinase inhibitors. The functionalization of this core is critical for exploring chemical space. 2-Bromo-7-azaindole 7-oxide represents a highly versatile, dual-activated intermediate. The C2-bromine atom serves as a robust handle for transition-metal-catalyzed cross-coupling reactions, while the N-oxide moiety both enhances aqueous solubility and activates the pyridine ring for further regioselective functionalization.

This technical guide provides an in-depth analysis of the synthesis, experimental handling, and nuclear magnetic resonance (NMR) characterization of 2-bromo-7-azaindole 7-oxide, bridging theoretical spectroscopic principles with practical laboratory execution.

Structural and Mechanistic Insights

Understanding the electronic distribution within 2-bromo-7-azaindole 7-oxide is essential for interpreting its NMR spectra and predicting its chemical reactivity.

The N-Oxide Electronic Push-Pull System

The oxidation of the pyridine nitrogen to an N-oxide introduces a unique electronic dynamic. The N-oxide group exerts a strong inductive electron-withdrawing effect (-I) due to the formal positive charge on the nitrogen atom. Simultaneously, the oxygen atom donates electron density back into the


-system of the pyridine ring via a mesomeric effect (+M). This dual nature paradoxically shields the 

(C-6) and

(C-4) protons compared to the parent azaindole, a phenomenon clearly observable in

NMR spectroscopy .
The C2-Bromine Heavy Atom Effect

The introduction of a bromine atom at the C-2 position of the pyrrole ring significantly alters the local magnetic environment. While bromine is electronegative and deshields the adjacent protons, its large electron cloud introduces spin-orbit coupling. In


 NMR, this manifests as the "heavy atom effect," which anomalously shields the C-2 carbon, shifting its resonance upfield relative to what would be expected from purely inductive effects.

Experimental Protocols: Synthesis and Isolation

The synthesis of 2-bromo-7-azaindole 7-oxide is typically achieved via the direct N-oxidation of 2-bromo-7-azaindole using meta-chloroperoxybenzoic acid (m-CPBA). This method is preferred over hydrogen peroxide for halogenated azaindoles due to milder conditions and higher functional group tolerance .

Self-Validating Protocol: N-Oxidation using m-CPBA

Objective: To achieve complete N-oxidation while suppressing potential over-oxidation or degradation of the electron-rich pyrrole ring.

Reagents & Materials:

  • 2-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 10 mmol)

  • m-CPBA (70-75% active, 1.2 eq, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Saturated aqueous

    
    
    
  • Brine, Anhydrous

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-7-azaindole in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the peroxy-transfer, preventing non-specific oxidation of the pyrrole C2-C3 double bond.

  • Oxidant Addition: Add m-CPBA portion-wise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). The N-oxide product will appear as a highly polar, UV-active spot with an

    
     significantly lower than the starting material.
    
  • Quenching & Workup: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 30 mL of saturated aqueous

    
    . Causality: The basic quench neutralizes the meta-chlorobenzoic acid byproduct, converting it into a water-soluble sodium salt, thereby partitioning it into the aqueous layer and away from the organic product.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous

    
    .
    
  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be triturated with diethyl ether or purified via silica gel chromatography to yield 2-bromo-7-azaindole 7-oxide as a pale solid .

NMR Characterization Data

The structural validation of 2-bromo-7-azaindole 7-oxide relies heavily on 1D NMR techniques. The data below represents the established spectroscopic profile for this scaffold in DMSO-


. Causality for solvent choice: DMSO-

is highly polar and effectively disrupts the strong intermolecular hydrogen bonding inherent to N-oxides and pyrrole NH groups, yielding sharper, more resolved spectra compared to

.
NMR Data Analysis

The


 NMR spectrum is defined by the disappearance of the H-2 proton (confirming bromination) and the characteristic upfield shift of the pyridine protons relative to the non-oxidized precursor.

Table 1:


 NMR Data (400 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Assignment / Notes
H-1 12.85br s-1HPyrrole NH; broadness is due to rapid quadrupolar relaxation of nitrogen and solvent exchange.
H-6 8.15d6.01HPyridine

-proton; shielded by the +M effect of the N-oxide oxygen compared to parent azaindole (~8.3 ppm).
H-4 7.65d7.81HPyridine

-proton; exhibits standard ortho-coupling to H-5.
H-5 7.05dd7.8, 6.01HPyridine

-proton; appears as a doublet of doublets due to coupling with H-4 and H-6.
H-3 6.70s-1HPyrrole

-proton; appears as a sharp singlet due to the substitution of the adjacent H-2 with bromine.
NMR Data Analysis

The


 NMR spectrum confirms the carbon framework. The most critical diagnostic peak is C-2, which verifies the halogenation state.

Table 2:


 NMR Data (100 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
Mechanistic Assignment / Notes
C-7a 140.5Bridgehead carbon adjacent to the N-oxide; heavily deshielded by the N+ pole.
C-6 136.0Pyridine

-carbon.
C-3a 130.5Bridgehead carbon.
C-4 125.0Pyridine

-carbon.
C-5 116.5Pyridine

-carbon.
C-2 112.5C-Br carbon; exhibits the "heavy atom effect," shielding it further upfield than expected for a heteroatom-substituted

carbon.
C-3 102.0Pyrrole

-carbon; highly shielded due to the electron-rich nature of the pyrrole ring.

Analytical and Synthetic Workflows

To visualize the logical progression of the synthesis and the compound's utility in drug development, the following network diagrams map the experimental causality.

Synthetic and Characterization Workflow

G A 2-Bromo-7-azaindole (Starting Material) B m-CPBA Oxidation (0°C to RT, DCM) A->B Electrophilic Oxygen Transfer C 2-Bromo-7-azaindole 7-oxide (Product) B->C Basic Workup (Remove m-CBA) D 1H & 13C NMR Characterization C->D Dissolve in DMSO-d6

Caption: Synthetic workflow and NMR characterization sequence of 2-bromo-7-azaindole 7-oxide.

Downstream Application in Kinase Inhibitor Design

Once characterized, the 2-bromo-7-azaindole 7-oxide serves as a linchpin for building complex molecular architectures. The C-2 bromine is highly amenable to palladium-catalyzed cross-coupling, while the N-oxide can be subsequently reduced to yield the final active pharmaceutical ingredient (API).

G N1 2-Bromo-7-azaindole 7-oxide N2 Suzuki-Miyaura Coupling (Pd catalyst, Aryl Boronic Acid) N1->N2 C2-Functionalization N3 2-Aryl-7-azaindole 7-oxide N2->N3 C-C Bond Formation N4 Deoxygenation / Reduction (e.g., PCl3 or Light-induced) N3->N4 N-Oxide Removal N5 2-Aryl-7-azaindole (Kinase Inhibitor Core) N4->N5 Final Scaffold

Caption: Downstream application of 2-bromo-7-azaindole 7-oxide in kinase inhibitor synthesis.

Conclusion

The rigorous characterization of 2-bromo-7-azaindole 7-oxide via


 and 

NMR spectroscopy is a fundamental quality control step in the synthesis of advanced heterocyclic therapeutics. By understanding the electronic interplay between the N-oxide and the C2-bromine atom, scientists can accurately predict chemical shifts and leverage this intermediate's unique reactivity profile for downstream cross-coupling and functionalization workflows.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 324215, 1H-pyrrolo[2,3-b]pyridine-7-oxide. Retrieved from:[Link]

  • United States Patent and Trademark Office.US7842692B2 - Azaindole derivative having PGD2 receptor antagonistic activity.
  • The Journal of Organic Chemistry (ACS Publications). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Retrieved from:[Link]

Mass Spectrometry Analysis of 2-Bromo-1H-pyrrolo[2,3-b]pyridine 7-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (commonly referred to as 2-bromo-7-azaindole N-oxide) is a highly valued pharmacophore and synthetic intermediate in medicinal chemistry. The 7-azaindole core acts as a purine bioisostere, while the N-oxide and C2-bromine substitutions offer orthogonal reactivity for late-stage functionalization (e.g., cross-coupling and C-H activation). Accurate mass spectrometry (MS) characterization is essential for structural validation, impurity profiling, and pharmacokinetic tracking. This whitepaper details the ionization dynamics, collision-induced dissociation (CID) pathways, and validated experimental protocols for analyzing this compound.

Ionization Dynamics and Isotopic Signatures

In positive Electrospray Ionization (ESI+), the high proton affinity of the N-oxide oxygen drives the formation of the pseudomolecular ion [M+H]+. The presence of the N-oxide moiety significantly enhances ionization efficiency compared to the unoxidized 7-azaindole core, allowing for high-sensitivity detection even at low concentrations[1].

A critical diagnostic feature in the MS1 spectrum is the bromine isotopic signature. Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. Consequently, the intact protonated molecule presents as a distinct doublet at m/z 212.966 (for 79Br) and m/z 214.964 (for 81Br). This isotopic spacing (Δ 2.0 Da) serves as a primary filter for distinguishing the target analyte from background matrix ions.

Collision-Induced Dissociation (CID) Pathways

Understanding the fragmentation causality of 2-bromo-7-azaindole N-oxide is paramount for MS/MS interpretation. The fragmentation is governed by two highly labile sites: the N-O coordinate bond and the C-Br bond.

Deoxygenation and Dehydroxylation (The N-Oxide Signature)

The most characteristic fragmentation of heterocyclic N-oxides is the neutral loss of atomic oxygen (-16 Da) or a hydroxyl radical (-17 Da)[2].

  • Loss of Oxygen (-16 Da): Cleavage of the N-O bond yields the [M+H-O]+ ion (m/z 196.97). This process is highly diagnostic for N-oxidation, distinguishing it from carbon hydroxylation where water (-18 Da) is typically lost[3].

  • Loss of Hydroxyl Radical (-17 Da): Driven by a hydrogen rearrangement (likely from the pyrrole N-H), the molecule expels an OH• radical to form a radical cation [M+H-OH]+• at m/z 195.96.

Debromination

At elevated collision energies, the C2-Br bond undergoes homolytic cleavage, expelling a bromine radical (Br•, -79/-81 Da) to form the [M+H-Br]+• ion at m/z 134.05. Alternatively, a sequential loss of oxygen followed by debromination yields the bare 7-azaindole core fragment at m/z 118.05.

CID_Fragmentation M [M+H]+ m/z 213/215 M_O [M+H - O]+ m/z 197/199 M->M_O -16 Da (O) M_OH [M+H - OH]+• m/z 196/198 M->M_OH -17 Da (OH•) M_Br [M+H - Br]+• m/z 134 M->M_Br -79/81 Da (Br•) M_O_Br [M+H - O - Br]+ m/z 118 M_O->M_O_Br -79/81 Da (Br•) M_Br->M_O_Br -16 Da (O) M_Core Ring Cleavage (-HCN) M_O_Br->M_Core -27 Da (HCN)

Figure 1: CID fragmentation pathways for protonated 2-bromo-7-azaindole N-oxide.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses and expected relative abundances of the primary fragments based on collision energy (CE) modulation.

Fragment IonFormula (79Br isotope)Exact Mass (Da)Fragmentation OriginRel. Abundance (Low CE, 15 eV)Rel. Abundance (High CE, 40 eV)
[M+H]+ C7H6BrN2O+212.966Intact Precursor100%< 5%
[M+H - O]+ C7H6BrN2+196.971N-O bond cleavage45%15%
[M+H - OH]+• C7H5BrN2+•195.963H-rearrangement & N-O cleavage20%5%
[M+H - Br]+• C7H6N2O+•134.048C-Br homolytic cleavage5%30%
[M+H - O - Br]+ C7H6N2+•118.053Sequential loss of O and Br•0%85%

Self-Validating Experimental Protocol

To achieve robust and reproducible characterization, the following LC-HRMS methodology integrates causality-driven steps to prevent common analytical pitfalls such as in-source fragmentation and ion suppression.

Step 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile fortified with 0.1% Formic Acid.

    • Causality: The addition of 0.1% Formic Acid pre-protonates the N-oxide in solution. This suppresses unwanted sodium/potassium adduct formation ([M+Na]+) and maximizes the yield of the[M+H]+ precursor during ESI.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Flow rate: 0.4 mL/min.

    • Causality: The N-oxide moiety significantly increases the polarity of the molecule relative to its parent azaindole. Starting the gradient at a highly aqueous composition (5% B) ensures adequate retention on the C18 stationary phase, preventing the analyte from co-eluting with the solvent front where ion suppression is severe.

Step 3: Mass Spectrometry Parameters (ESI-HRMS)

  • Source Settings: Capillary Voltage at +3.0 kV; Desolvation Temperature at 350 °C.

    • Causality: Excessive desolvation temperatures (>450 °C) can induce thermal degradation of the labile N-O bond prior to entering the mass analyzer (in-source fragmentation). 350 °C provides optimal desolvation without compromising precursor integrity.

  • MS/MS Acquisition: Utilize a Data-Dependent Acquisition (DDA) method with a Collision Energy (CE) ramp from 15 eV to 45 eV.

    • Causality: The N-O bond requires low energy (~15-20 eV) to cleave, whereas the C-Br bond and the heterocyclic core require higher energy (>30 eV). Ramping the CE ensures that both the diagnostic -16 Da loss and the deep core structural fragments are captured in a single MS2 spectrum.

LCMS_Workflow Prep Sample Prep (0.1% FA added) LC UHPLC Separation (C18, 5-95% Gradient) Prep->LC ESI ESI+ Ionization (350°C, 3.0 kV) LC->ESI Quad Quad Isolation (m/z 213 & 215) ESI->Quad CID CID Cell (CE Ramp 15-45 eV) Quad->CID TOF HRMS Detection (Orbitrap/TOF) CID->TOF

Figure 2: Step-by-step LC-HRMS experimental workflow for N-oxide characterization.

References

  • Title: Mass spectral fragmentations of alkylpyridine N‐oxides Source: ResearchGate URL
  • Title: Understanding MS/MS fragmentation pathways of small molecular weight molecules Source: University of Greenwich URL
  • Title: Supporting coordination through hydrogen bonding in lanthanide complexes of 7-azaindole- N -oxide Source: RSC Publishing URL

Sources

Strategic Utilization and Sourcing of 2-Bromo-7-azaindole N-oxide in Advanced Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical biology, the functionalization of fused heterocycles is paramount for developing targeted therapeutics, such as kinase inhibitors and Fatty Acid Amide Hydrolase (FAAH) modulators[1]. 2-Bromo-7-azaindole N-oxide (CAS: 1198416-33-9) has emerged as a critical, highly specialized building block[2]. This whitepaper provides an in-depth technical analysis of its chemical properties, commercial sourcing, and the mechanistic causality behind its use in palladium-catalyzed cross-coupling reactions.

Chemical Identity and Commercial Sourcing

Procuring high-purity intermediates is the first self-validating step in any rigorous synthetic workflow. 2-Bromo-7-azaindole N-oxide is commercially available through specialized chemical vendors, primarily utilized for late-stage functionalization in medicinal chemistry[2],.

Table 1: Quantitative Chemical Properties and Supplier Data
AttributeSpecification
Chemical Name 2-Bromo-7-azaindole N-oxide
IUPAC / Synonym 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide
CAS Registry Number 1198416-33-9[2]
Molecular Formula C7H5BrN2O[3]
Molecular Weight 213.03 g/mol [3]
Purity Standard >97% (Typical commercial grade)[3]
Verified Suppliers Novachemistry (Cat# NVC101850)[2], Pharmacore Co., Limited

The Mechanistic Rationale: Why the N-Oxide?

As an Application Scientist, one must ask: Why introduce the synthetic overhead of an N-oxide rather than using standard 2-bromo-7-azaindole? The answer lies in the fundamental principles of organometallic catalysis.

Overcoming Catalyst Poisoning

In standard palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), the unshielded pyridyl nitrogen of the 7-azaindole core acts as a strong


-donor[4]. This lone pair readily coordinates to the active Pd(0) catalyst, forming a stable, inactive complex. This parasitic coordination retards C-N and C-C bond formation, leading to stalled reactions and poor yields[4].

By oxidizing the pyridine core to an N-oxide, the lone pair is electronically and sterically masked. This prevents catalyst poisoning and allows the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed efficiently[4],[5].

Enabling Late-Stage Rearrangements

Beyond protecting the catalyst, the N-oxide serves as a reactive handle. Following cross-coupling, the N-oxide can undergo a Polonovski rearrangement (typically mediated by acetic anhydride) to form complex pyridone ring systems[5]. This specific sequence is highly valued in the synthesis of artificial nucleobases designed for sequence-selective DNA major groove recognition[5].

The Advantage of the C2-Bromine

The choice of a bromine atom at the C2 position, rather than chlorine, is dictated by bond dissociation energies. The C-Br bond is inherently weaker than the C-Cl bond, significantly lowering the activation energy required for the initial oxidative addition of the Pd(0) catalyst[6]. This allows for milder reaction conditions, preserving sensitive functional groups on complex molecules[6].

Mechanism A Standard 7-Azaindole B Pyridyl N coordinates to Pd(0) catalyst A->B C Catalyst Poisoning / Retarded Cross-Coupling B->C D 7-Azaindole N-oxide E Steric & Electronic Shielding of Pyridyl Nitrogen D->E F Efficient Pd(0) Oxidative Addition at C2-Br E->F

Mechanistic advantage of N-oxide in preventing Pd-catalyst poisoning during cross-coupling.

Experimental Methodologies: Self-Validating Protocols

For researchers synthesizing this intermediate in-house, strict regiocontrol is required. Direct electrophilic bromination of 7-azaindole erroneously targets the highly electron-rich C3 position[4]. To achieve C2 substitution, a Directed ortho-Metalation (DoM) strategy must be employed[4].

Protocol 1: Regioselective Synthesis of 2-Bromo-7-azaindole N-oxide

Step 1: N-Tosylation (Protection)

  • Procedure: Dissolve 7-azaindole in anhydrous DMF at 0 °C. Add sodium hydride (NaH, 1.2 eq) portion-wise, followed by p-toluenesulfonyl chloride (TsCl, 1.1 eq).

  • Causality: The tosyl group protects the pyrrole nitrogen from deprotonation in the next step and acts as a directing group to force lithiation exclusively at the C2 position[4].

Step 2: Directed ortho-Metalation (C2 Bromination)

  • Procedure: Cool a solution of 1-tosyl-1H-pyrrolo[2,3-b]pyridine in anhydrous THF to -78 °C under argon. Add lithium diisopropylamide (LDA, 1.5 eq) dropwise. Stir for 1 hour, then quench with an electrophilic bromine source such as 1,2-dibromoethane or N-bromosuccinimide (NBS)[7],[4].

  • Validation: TLC should show a clean shift. 1H-NMR will confirm the disappearance of the C2 proton singlet.

Step 3: N-Detosylation

  • Procedure: Treat the intermediate with Cesium Carbonate (Cs2CO3) in a Methanol/THF mixture at room temperature to cleave the tosyl group[5].

Step 4: N-Oxidation

  • Procedure: Dissolve the resulting 2-bromo-7-azaindole in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) at 0 °C and allow to warm to room temperature[5].

  • Causality: m-CPBA selectively oxidizes the more basic pyridyl nitrogen over the pyrrole nitrogen, yielding the final target (CAS: 1198416-33-9)[5].

Synthesis A 7-Azaindole (Starting Material) B N-Tosylation (Protection) A->B C Directed ortho-Metalation (C2 Lithiation) B->C D Electrophilic Bromination (Br2 or NBS) C->D E N-Detosylation (Deprotection) D->E F N-Oxidation (m-CPBA) E->F G 2-Bromo-7-azaindole N-oxide (Target: CAS 1198416-33-9) F->G

Synthetic workflow for 2-bromo-7-azaindole N-oxide via Directed ortho-Metalation.

Protocol 2: Suzuki-Miyaura Cross-Coupling using the N-Oxide

Once procured or synthesized, the N-oxide can be utilized in robust C-C bond formations[5].

  • Preparation: In a Schlenk flask, combine 2-bromo-7-azaindole N-oxide (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1)[7],[5].

  • Catalysis: Add a palladium catalyst, such as Pd(dppf)Cl2 (0.05 eq)[7],[1].

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere for 12-18 hours until complete consumption of the starting material is observed via LC-MS.

  • Workup: Filter through a pad of Celite to remove palladium black, extract with ethyl acetate, dry over Na2SO4, and purify via flash column chromatography.

References

  • ChemBuyersGuide Directory. "PHARMACORE CO.,LIMITED - 2-BROMO-1H-PYRROLO[2,3-B]PYRIDINE 7-OXIDE." ChemBuyersGuide. Available at:[Link]

  • US Patent Application US20130059850A1. "Aza-Indole derivatives as modulators of Fatty Acid Amide Hydrolase." Google Patents.
  • ResearchGate Publications. "Design and Synthesis of Artificial Nucleobases for Sequence-Selective DNA Recognition within the Major Groove." ResearchGate. Available at:[Link]

Sources

solubility and stability of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Analytical Approach: All stressed samples should be analyzed by a stability-indicating HPLC method, likely a reverse-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like formic acid or TFA. A Photo-Diode Array (PDA) detector is essential for assessing peak purity and identifying the emergence of new chromophores. LC-MS/MS should be used to identify the mass of the parent compound and its degradation products to help elucidate their structures. [3]

Conclusion

A thorough understanding of the solubility and stability of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is fundamental to its successful development as a potential therapeutic agent. This guide provides the necessary theoretical framework and actionable experimental protocols to generate this critical data package. By employing a systematic approach that combines kinetic and thermodynamic solubility assessments with comprehensive forced degradation studies, researchers can de-risk their programs, enable rational formulation design, and ensure the quality and safety of their drug candidate. The insights gained from these studies are not only a regulatory requirement [17][18]but also a cornerstone of sound scientific and pharmaceutical development.

References

  • EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUC. East African Community.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Published July 1, 2011.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Published January 22, 2026.
  • Annex 10 - ICH. International Council for Harmonisation.
  • Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. National Center for Biotechnology Information.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. Published April 4, 2024.
  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Rwanda FDA.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories.
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). Published September 30, 2018.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Published March 18, 2023.
  • Compound solubility measurements for early drug discovery. Life Chemicals Blog. Published May 31, 2022.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Center for Biotechnology Information.
  • 7-Azaindole CAS#: 271-63-6. ChemicalBook.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
  • Nitric oxide and nitrous oxide turnover in natural and engineered microbial communities: biological pathways, chemical reactions, and novel technologies. Frontiers.
  • Regio-selective Formation of N-oxide Metabolites. Hypha Discovery.
  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. Published August 28, 2023.
  • Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole. Benchchem.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Center for Biotechnology Information.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Published April 18, 2022.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Published February 15, 2026.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Dovepress. Published April 15, 2024.
  • I2‐catalyzed functionalization of N‐oxide 7‐azaindole. ResearchGate.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Published January 17, 2013.
  • Nitrous Oxide from Abiotic Processes of Hydroxylamine and Nitrite in Estuarine and Coastal Ecosystems: A Review. MDPI. Published May 2, 2022.
  • Synthesis of Azaindoles. ResearchGate. Published August 6, 2025.
  • Azaindole synthesis. Organic Chemistry Portal.
  • THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences.
  • 2-Bromo-1H-pyrrolo[2,3-b]pyridine. BLDpharm.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate.
  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.
  • 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate. PubChem.
  • Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines - SEM-Deprotection Troubleshooting. Benchchem.
  • 1H-Pyrrolo(2,3-b)pyridine. PubChem.
  • 1H-Pyrrolo[2,3-b]pyridine 7-Oxide. TCI Chemicals.
  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.

Mechanistic Profiling of 2-Bromo-7-azaindole N-oxide: A Technical Guide to Electrophilic and Nucleophilic Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Electronic Paradigm

The 2-bromo-7-azaindole N-oxide scaffold is a privileged, polyfunctional building block in modern medicinal chemistry and drug development. The fusion of a π-excessive pyrrole ring with a π-deficient pyridine ring—further modulated by a C-2 halogen and an N-7 oxide—creates a highly complex push-pull electronic topology[1]. For researchers designing targeted kinase inhibitors, mastering the regioselective causality of this molecule’s electrophilic and nucleophilic sites is critical. This whitepaper deconstructs the structural vulnerabilities of 2-bromo-7-azaindole N-oxide, providing field-proven, self-validating protocols for its functionalization.

ReactivityMap cluster_electro Electrophilic Sites (Nucleophilic Attack) cluster_nucleo Nucleophilic Sites (Electrophilic Attack) Core 2-Bromo-7-azaindole N-oxide C2 C-2 Position (Halogen Activated) Core->C2 Pd-Catalyzed Cross-Coupling C6 C-4 / C-6 Positions (N-Oxide Activated) Core->C6 Reissert-Henze SNAr C3 C-3 Position (HOMO Localized) Core->C3 Electrophilic Substitution O7 N-7 Oxygen (Directing Group/Ligand) Core->O7 Metal Coordination N1 N-1 Pyrrole (Anion Nucleophile) Core->N1 Deprotonation & Alkylation

Caption: Logical reactivity map of 2-bromo-7-azaindole N-oxide highlighting functional sites.

Electrophilic Sites: Vulnerabilities to Nucleophilic Attack

The C-2 Position (Halogen Activation)

The C-2 position is inherently electrophilic due to the strong inductive electron-withdrawing effect of the bromine atom. This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. Causality: The thermodynamic driving force relies on the relatively low bond dissociation energy of the C(sp2)-Br bond compared to the surrounding C-H bonds. This facilitates rapid, regioselective oxidative addition by Pd(0) species, allowing functionalization at C-2 without disrupting the delicate N-oxide moiety.

The C-4 and C-6 Positions (N-Oxide Activation)

The N-oxide moiety strongly polarizes the pyridine ring. By withdrawing electron density via resonance, it renders the ortho (C-6) and para (C-4) positions highly electrophilic[3]. Causality: In a Reissert-Henze reaction, initial electrophilic activation of the N-oxide oxygen (via acylation or methylation) creates an intermediate N-acyloxypyridinium salt. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C-6, enabling the mild addition of N-, O-, or S-nucleophiles followed by rearomatization[4].

Nucleophilic Sites: Susceptibility to Electrophilic Attack

The C-3 Position (HOMO Localization)

Frontier molecular orbital (FMO) calculations dictate that the Highest Occupied Molecular Orbital (HOMO) in the azaindole core is primarily localized at the C-3 position[3]. Causality: Despite the electron-withdrawing nature of the N-oxide on the adjacent pyridine ring, the π-excessive pyrrole ring maintains its nucleophilic character at C-3. Consequently, C-3 readily undergoes electrophilic aromatic substitution (e.g., halogenation, Vilsmeier-Haack formylation).

The N-7 Oxide Oxygen (Directing Group & Ligand)

The oxygen atom of the N-oxide possesses lone pairs that act as a potent coordinating ligand. Causality: Recent catalytic models demonstrate that 7-azaindole N-oxide (7-AINO) can mediate Cu-catalyzed N-arylation. The N-oxide oxygen coordinates with copper to form a catalytically active monomeric fluorinated Cu(II)-complex, effectively directing the metal center for Chan-Evans-Lam (CEL) type couplings[5].

Quantitative Data Summary

The following table synthesizes expected yields and reaction parameters for the regioselective functionalization of the 7-azaindole core.

Reaction TypeTarget SiteReagents / Catalyst SystemTypical YieldRef
N-Oxidation N-7Hydrogen Peroxide (50%), THF, 5°C to RT93.6%[6]
Buchwald-Hartwig Amination C-2Morpholine, XPhos Pd G2, NaOtBu, 80°C95.0%[2]
Buchwald-Hartwig Amination C-2Aniline, XPhos Pd G2, NaOtBu, 80°C88.0%[2]
Reissert-Henze Addition C-6N/O/S-nucleophiles, Acyl Chloride, BaseUp to 85%[4]
Direct C-H Arylation C-6Aryl bromide, Pd(OAc)2, DavePhos, 110°C55.0 - 70.0%[3]

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination at C-2

Mechanistic Rationale: To selectively functionalize the C-2 electrophilic site, a Pd-catalyzed amination is employed. The use of a bulky, electron-rich ligand (XPhos) accelerates reductive elimination, suppressing off-target reactions at the nucleophilic C-3 position or the N-oxide[2].

  • Preparation: Charge an oven-dried resealable Schlenk tube with XPhos Pd G2 precatalyst (0.02 equiv) and NaOtBu (1.4 equiv). Self-Validation: Oven-drying ensures the strict exclusion of moisture, which would rapidly hydrolyze the alkoxide base and quench the active Pd(0) catalyst.

  • Atmosphere Control: Evacuate and backfill the tube with argon (3 cycles). Self-Validation: Oxygen must be purged to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) black.

  • Reagent Addition: Add 2-bromo-7-azaindole N-oxide (1.0 equiv), the desired primary/secondary amine (1.2 equiv), and anhydrous 1,4-dioxane (0.3 M).

  • Reaction: Seal the tube and stir at 80–100 °C for 12–24 hours. Monitor consumption of the starting material via TLC (DCM:MeOH).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to sequester palladium residues. Concentrate the filtrate and purify via silica gel chromatography.

Protocol B: Reissert-Henze Functionalization at C-6

Mechanistic Rationale: Selective O-activation of the N-oxide transforms the C-6 position into a potent electrophile. Nucleophilic attack is followed by rearomatization and the elimination of the activating group[4].

Workflow Step1 Substrate 2-Bromo-7-azaindole N-oxide Step2 O-Activation (Acyl Chloride / Me2SO4) Step1->Step2 Step3 Activated Intermediate (Highly Electrophilic C-6) Step2->Step3 Step4 Nucleophilic Attack (Amine / Cyanide + Base) Step3->Step4 Step5 Rearomatization C-6 Functionalized Product Step4->Step5

Caption: Step-by-step experimental workflow for the Reissert-Henze functionalization at C-6.

  • Activation: Dissolve 2-bromo-7-azaindole N-oxide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add an activating agent (e.g., m-chlorobenzoic acid salt or dimethyl sulfate) to O-alkylate/acylate the N-oxide. Self-Validation: Maintaining rigorously anhydrous conditions prevents the premature hydrolysis of the highly reactive N-acyloxypyridinium intermediate.

  • Nucleophilic Attack: Introduce the target nucleophile (e.g., a secondary amine) and a mild organic base (e.g., DIPEA) to the reaction mixture.

  • Rearomatization: Stir at room temperature until complete conversion is observed via LC-MS. The base facilitates the deprotonation required for rearomatization.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and purify via column chromatography.

References

1.[1] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - Bentham Science. 1 2.[2] 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine - Benchchem. 2 3.[5] 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions - ACS Catalysis.5 4.[6] Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole - Benchchem. 6 5.[4] The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction - SciSpace. 4 6.[3] Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC. 3

Sources

Introduction: The Strategic Importance of 7-Azaindole and its N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemistry of 7-Azaindole N-Oxides

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure."[1] Its prevalence stems from its role as a bioisostere for both indole and purine systems, allowing it to interact with a wide range of biological targets.[1] This unique heterocyclic core is found in several approved anticancer drugs, including the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[1] The therapeutic relevance of 7-azaindole derivatives extends to kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[2][3][4][5][6]

A critical challenge and opportunity in developing novel 7-azaindole-based therapeutics lies in the selective functionalization of its pyridine ring.[7][8][9] Direct modification can be difficult; however, N-oxidation of the pyridine nitrogen provides a powerful strategic solution. The resulting 7-azaindole N-oxide is not merely a protected intermediate but a highly activated and versatile platform for a diverse array of chemical transformations, unlocking new pathways for drug discovery and development.[7][8][9] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this pivotal intermediate.

Synthesis of 7-Azaindole N-Oxide: A Comparative Protocol Analysis

The conversion of 7-azaindole to its N-oxide is a fundamental first step for many synthetic routes.[7] The choice of oxidizing agent is critical and is typically between a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). The selection depends on factors like scale, safety, cost, and desired purity profile.

Data Presentation: Comparative Analysis of N-Oxidation Methods

The following table summarizes the key parameters for the two most common and reliable protocols for the N-oxidation of 7-azaindole.

ParameterMethod 1: Hydrogen PeroxideMethod 2: m-CPBA
Oxidizing Agent Hydrogen Peroxide (50% aq.)meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM) or Ethyl Acetate
Molar Ratio (7-azaindole:oxidant) 1 : 1.2[7]1 : 1.1–1.5[7]
Temperature 5°C to Room Temperature[7][10]0°C to Room Temperature[7]
Reaction Time 2–5 hours[7][10]2–4 hours[7]
Reported Yield 93.6%[7]58%[11]
Workup/Purification Precipitation with n-hexane[7]Aqueous wash, column chromatography[7]
Experimental Workflow: Synthesis and Isolation

The general process for synthesizing and isolating 7-azaindole N-oxide involves oxidation followed by purification. The choice of workup is dependent on the oxidant used.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_h2o2 Method 1 (H₂O₂) cluster_mcpba Method 2 (m-CPBA) A Dissolve 7-Azaindole in appropriate solvent (THF or DCM) B Cool solution (0-5 °C) A->B C Slowly add Oxidizing Agent (H₂O₂ or m-CPBA) B->C D Stir at RT (2-5 hours) C->D E1 Concentrate THF D->E1 If H₂O₂ used E2 Quench with aq. NaHCO₃ D->E2 If m-CPBA used F1 Precipitate with n-hexane E1->F1 G1 Filter and Dry F1->G1 Final Pure 7-Azaindole N-Oxide G1->Final F2 Separate organic layer, wash with brine E2->F2 G2 Dry (Na₂SO₄), concentrate F2->G2 H2 Purify via Chromatography G2->H2 H2->Final

Caption: General workflow for the synthesis of 7-azaindole N-oxide.

Experimental Protocols

Method 1: N-Oxidation using Hydrogen Peroxide [7]

This protocol is valued for its high yield and the avoidance of chlorinated reagents and byproducts.

  • Materials:

    • 7-Azaindole (12.6 g, 0.102 mol)

    • Hydrogen Peroxide (50% aqueous solution, 6.1 g, 0.122 mol)

    • Tetrahydrofuran (THF, 120 mL)

    • n-Hexane (60 mL)

    • Standard laboratory glassware, ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 12.6 g of 7-azaindole in 120 mL of THF.

    • Cool the solution to 5°C using an ice bath.

    • While stirring, slowly add 6.1 g of 50% hydrogen peroxide to the mixture.

    • After the addition is complete, allow the reaction to warm slowly to room temperature and continue stirring for 3 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture by rotary evaporation to a volume of approximately 30 mL.

    • Add 60 mL of n-hexane to the concentrated solution to precipitate the product.

    • Collect the resulting pale solid by filtration, wash the filter cake with n-hexane, and dry to obtain pure 7-azaindole N-oxide. (Expected Yield: 12.8 g, 93.6%).[7]

Method 2: N-Oxidation using m-CPBA (General Protocol) [7]

This is a classic and reliable method for N-oxidation, though it requires a more involved workup to remove the m-chlorobenzoic acid byproduct.

  • Materials:

    • 7-Azaindole (1.0 equivalent)

    • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%, 1.1-1.5 equivalents)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve 7-azaindole in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of m-CPBA in DCM to the 7-azaindole solution over 30-60 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to quench excess m-CPBA.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., a gradient of methanol in dichloromethane) to isolate the 7-azaindole N-oxide.

Reactivity and Synthetic Utility of 7-Azaindole N-Oxide

The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, rendering it electron-deficient and activating it for a range of transformations that are otherwise inaccessible.

Halogenation and Nucleophilic Substitution

The N-oxide group facilitates electrophilic attack on the pyridine ring, which is subsequently followed by deoxygenation, leading to a formal nucleophilic substitution. This is particularly effective for introducing halogens at the C4-position.

A common method involves reacting the N-oxide with phosphorus oxyhalides (POX₃) or other activating agents like methanesulfonyl chloride.[10][11] For example, 7-azaindole N-oxide can be converted to 4-chloro-7-azaindole.[10][11] This 4-halo derivative is then a valuable precursor for introducing other functionalities via nucleophilic aromatic substitution or cross-coupling reactions.[9][10]

1,3-Dipolar Cycloaddition Reactions

One of the most powerful applications of heterocyclic N-oxides is their participation in [3+2] cycloaddition reactions.[12] The N-oxide can function as a 1,3-dipole, reacting with various dipolarophiles such as alkenes and alkynes to construct five-membered heterocyclic rings.[12] This reaction, often referred to as a Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis.[12]

The reaction of 7-azaindole N-oxide with an alkyne, for example, proceeds through a concerted pericyclic mechanism to form a fused isoxazoline-type intermediate, which can then rearrange or be further transformed.[12][13] This provides a highly efficient route to complex, fused polycyclic systems.

G cluster_reactants cluster_process cluster_product N_Oxide 7-Azaindole N-Oxide (1,3-Dipole) Dipolarophile Alkyne or Alkene (Dipolarophile) TS Concerted Transition State Cycloadduct Primary [3+2] Cycloadduct (Fused 5-membered ring) TS->Cycloadduct [3+2] Cycloaddition Product Fused Heterocyclic System Cycloadduct->Product Further Transformation

Sources

spectroscopic characterization of 2-bromo-7-azaindole 7-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-7-Azaindole 7-Oxide

Abstract

2-Bromo-7-azaindole 7-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of 7-azaindole, it serves as a versatile scaffold for developing novel therapeutic agents, particularly kinase inhibitors, and advanced organic electronic materials.[1][2][3] The introduction of a bromine atom at the C2 position and the N-oxidation of the pyridine nitrogen (N7) fundamentally alter the electronic and steric properties of the parent molecule, creating unique opportunities for targeted molecular design. This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous characterization of 2-bromo-7-azaindole 7-oxide, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Rationale and Molecular Architecture

The 7-azaindole core is a privileged structure primarily because its hydrogen-bonding pattern—with a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N7)—mimics that of purine bases, allowing for critical interactions with biological targets like kinase hinge regions.[1][4] The strategic modifications in 2-bromo-7-azaindole 7-oxide serve distinct purposes:

  • N-Oxidation: The N-oxide group at the N7 position modulates the electron density of the pyridine ring, influences the molecule's hydrogen-bonding capabilities, and serves as a key intermediate for further functionalization, particularly at the C4 position.[5][6][7]

  • C2-Bromination: The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of more complex molecular architectures.[8] It also influences the compound's lipophilicity and electronic profile.

The confluence of these features necessitates a robust and multi-faceted analytical approach to confirm the structure and purity of the final compound.

Caption: Molecular structure of 2-bromo-7-azaindole 7-oxide.

Synthetic Pathway Overview

A common and logical route to the target compound involves a two-step process starting from commercially available 7-azaindole. This context is crucial for anticipating potential impurities, such as unreacted starting materials or intermediates, which would be detectable in spectroscopic analysis.

  • N-Oxidation: 7-azaindole is first oxidized to 7-azaindole 7-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[7]

  • Bromination: The subsequent regioselective bromination at the C2 position yields the final product.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesized Product Purification Purified Compound Synthesis->Purification MS Mass Spectrometry (Confirm MW & Formula) Purification->MS NMR 1H & 13C NMR (Elucidate Structure) Purification->NMR IR IR Spectroscopy (Identify Functional Groups) Purification->IR UV UV-Vis Spectroscopy (Probe Electronic System) Purification->UV Validation Structure Confirmed: 2-Bromo-7-Azaindole 7-Oxide MS->Validation NMR->Validation IR->Validation UV->Validation

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The is a systematic process that relies on the convergence of data from multiple analytical techniques. The key identifying features are: the characteristic isotopic pattern of bromine in the mass spectrum confirming its presence and number; the unique downfield shifts and singlet signal for H3 in the ¹H NMR spectrum; the shielded C2 signal in the ¹³C NMR spectrum; and the strong N-O stretching vibration in the IR spectrum. By following the protocols and interpretative guidelines detailed in this document, researchers can confidently verify the structure and purity of this valuable chemical entity, enabling its effective use in drug discovery and materials science innovation.

References

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. Available at: [Link]

  • Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. (1995). Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • Couplings Across the Vibrational Spectrum Caused by Strong Hydrogen Bonds: A Continuum 2D IR Study of the 7-Azaindole–Acetic Acid Heterodimer. (2016). The Journal of Physical Chemistry B. Available at: [Link]

  • Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. ResearchGate. Available at: [Link]

  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. UAM. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. Available at: [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and...). ResearchGate. Available at: [Link]

  • On the Evidence Obtained by Exciting 7-Azaindole at 320 nm in 10-2 M Solutions. (2002). The Journal of Physical Chemistry A. Available at: [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). MDPI. Available at: [Link]

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). MDPI. Available at: [Link]

Sources

thermodynamic stability of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Executive Summary

2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is a functionalized heterocyclic compound built upon the 7-azaindole scaffold, a core motif in numerous biologically active molecules.[1][2][3] Its utility as a synthetic intermediate in drug discovery programs necessitates a thorough understanding of its chemical stability.[4][5] This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of this molecule. While direct, dedicated studies on this specific compound are not prevalent, a robust stability profile can be constructed by examining the chemical properties of its constituent functional groups: the 7-azaindole core, the 2-bromo substituent, and the pivotal 7-oxide moiety. This document delineates the key electronic and structural factors influencing its stability, outlines probable degradation pathways under various stress conditions, and provides detailed protocols for both the experimental and computational assessment of its stability profile. The primary liability of the molecule is identified as the N-O bond, which is susceptible to reduction and photochemical rearrangement.

Molecular Architecture and Its Implications for Stability

The is not dictated by a single attribute but is rather a complex interplay of its structural components.

  • The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Core: The fused bicyclic aromatic system provides a foundation of high intrinsic stability.[6][7] This scaffold is a common feature in pharmaceuticals due to its favorable properties, including its ability to engage in various intermolecular interactions.[8][9]

  • The 7-Oxide Moiety: The N-oxide is the most significant modulator of the molecule's electronic properties and, consequently, its stability. The N-O bond introduces a permanent dipole, increasing the polarity and water solubility of the molecule compared to its parent azaindole.[10] It acts as a strong hydrogen bond acceptor, a property often exploited in medicinal chemistry to mimic a carbonyl group.[11] However, this moiety is also an Achilles' heel; it activates the pyridine ring, and the N-O bond itself is relatively weak, serving as a primary site for chemical degradation.[11][12]

  • The 2-Bromo Substituent: The bromine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the heterocyclic system, influencing its susceptibility to chemical attack. Specifically, it enhances the electrophilicity of the C2 carbon, making it a potential site for nucleophilic substitution, although this typically requires harsh conditions or specific catalytic activation.

The combination of these features results in a molecule that is sufficiently stable to be isolated and used in subsequent synthetic steps but possesses well-defined liabilities that must be managed during storage and reaction.[13]

Synthesis and Handling Considerations

The successful synthesis and isolation of a compound provide the first line of evidence for its kinetic stability under defined conditions. A common route involves the direct oxidation of the 7-azaindole nitrogen, followed by halogenation.

Synthetic Workflow

A plausible synthetic pathway begins with the oxidation of the parent 7-azaindole, followed by bromination. The N-oxide is often used to direct the regioselectivity of subsequent reactions.[13][14]

Synthesis_Workflow Start 2-Bromo-7-azaindole Oxidation Oxidation (e.g., m-CPBA, H₂O₂/AcOH) Start->Oxidation Step 1 Intermediate 2-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (Target Compound) Oxidation->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Step 2 End Purified Product Purification->End

Caption: General workflow for the synthesis and purification of the target compound.

Recommended Handling and Storage

Given the molecule's predicted sensitivities, the following handling and storage conditions are recommended to ensure its integrity:

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect from direct light to prevent photolytic degradation.

  • Contaminants: Avoid contact with strong reducing agents, strong acids, and metal catalysts that could facilitate deoxygenation.

Potential Degradation Pathways

Understanding potential degradation pathways is critical for predicting shelf-life and identifying incompatible formulation components. The primary routes of degradation are anticipated to involve the N-oxide functionality.

Degradation_Pathways cluster_reduction Reductive Pathway cluster_photo Photolytic Pathway cluster_hydrolysis Hydrolytic/Nucleophilic Pathway Parent 2-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide Reduced_Product 2-Bromo-1H-pyrrolo[2,3-b]pyridine Parent->Reduced_Product Deoxygenation (e.g., PCl₃, H₂, Metal Catalysts) Oxaziridine Oxaziridine Intermediate Parent->Oxaziridine UV Light (hν) Rearrangement Hydroxylated_Product 2-Hydroxy-1H-pyrrolo[2,3-b]pyridine 7-oxide Parent->Hydroxylated_Product Nucleophilic Substitution (Harsh Conditions, e.g., strong base) Oxazepine 1,2-Oxazepine Derivative Oxaziridine->Oxazepine Isomerization

Caption: Predicted major degradation pathways for the title compound.

  • Deoxygenation (Reductive Degradation): This is the most probable degradation pathway for heterocyclic N-oxides.[11][12] The N-O bond can be cleaved by various reducing agents (e.g., PCl₃, Zn) or under catalytic hydrogenation conditions, yielding the parent 2-bromo-7-azaindole. This pathway is a significant concern if the compound is exposed to reductive environments during synthesis or formulation.

  • Photochemical Rearrangement: Pyridine N-oxides are known to be photosensitive.[15] Upon exposure to UV radiation, they can undergo complex rearrangements, often proceeding through a high-energy oxaziridine intermediate to form ring-expanded products like 1,2-oxazepine derivatives.[15] This highlights the critical need to protect the compound from light.

  • Nucleophilic Substitution: While the C-Br bond is relatively stable, displacement by strong nucleophiles is a theoretical possibility, particularly under forcing conditions. This would lead to substitution at the C2 position.

Methodologies for Stability Assessment

To empirically determine the stability profile, a combination of experimental stress testing and computational analysis provides a comprehensive picture.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are essential for identifying degradation products and establishing the intrinsic stability of a molecule.[16][17] The following protocol outlines a standard workflow.

Objective: To evaluate the stability of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide under various stress conditions as mandated by ICH guidelines.[18]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.[19]

    • Thermal Degradation: Incubate a solution and a solid sample at 80°C for 48 hours in a controlled oven.[16]

    • Photolytic Degradation: Expose a solution and a solid sample to a calibrated light source providing UV/Vis output (ICH Q1B standard) for a defined period.

  • Sample Quenching: At specified time points, withdraw samples. Neutralize the acidic and basic solutions. Dilute all samples to a final concentration suitable for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

    • Use a photodiode array (PDA) detector to monitor peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of any degradation products, which can be used to confirm the predicted degradation pathways.

Data Interpretation:

Stress ConditionPredicted StabilityLikely Degradation Products
Acidic (0.1M HCl) Likely StableMinimal degradation expected.
Basic (0.1M NaOH) Moderately StablePotential for slow nucleophilic substitution of bromine.
Oxidative (3% H₂O₂) Potentially UnstableDeoxygenation or further ring oxidation.[16]
Thermal (80°C) Moderately StableAcceleration of other degradation pathways.
Photolytic (UV/Vis) UnstableRearrangement products (e.g., oxazepines).[15]
Computational Protocol: DFT Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the thermodynamic properties of a molecule without the need for empirical testing.[20][21]

Objective: To computationally assess the thermodynamic stability of the title compound and the energy barriers for its key degradation pathways.

Methodology:

  • Structure Optimization: Perform geometry optimization of the ground state of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Thermodynamic Properties: Calculate the Gibbs free energy of formation (ΔGf) from the optimized structure. A more negative ΔGf indicates greater thermodynamic stability.

  • Transition State Searching: For each proposed degradation pathway (e.g., deoxygenation, rearrangement), model the reaction coordinate and locate the transition state structure.

  • Activation Energy Calculation: Calculate the energy difference between the ground state and the transition state to determine the activation energy (Ea) for each degradation pathway. A higher Ea corresponds to a kinetically more stable molecule with respect to that specific pathway.

Conclusion

The is governed by a balance between its stable aromatic 7-azaindole core and the reactive liabilities introduced by the N-oxide and bromo functionalities. The primary routes for degradation are reductive deoxygenation and photochemical rearrangement, both centered on the N-O moiety. The compound is expected to exhibit moderate stability under thermal and hydrolytic stress but is vulnerable to specific chemical and physical triggers. For researchers and drug development professionals, this necessitates careful handling, including protection from light and avoidance of reductive environments, to ensure the compound's integrity throughout its lifecycle in the discovery and development process. The provided experimental and computational protocols offer a robust framework for empirically confirming and quantifying this stability profile.

References

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Michalska, D., et al. (2024). Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. MDPI. Available at: [Link]

  • Kalinowska, M., et al. (2015). A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available at: [Link]

  • Singh, S. K., et al. (2021). I2‐catalyzed functionalization of N‐oxide 7‐azaindole. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. Available at: [Link]

  • Pharmaoffer. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaoffer. Available at: [Link]

  • Mandal, S., et al. (2021). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. Available at: [Link]

  • Baertschi, S. W., et al. (2018). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Academia.edu. Available at: [Link]

  • Youssif, S., et al. (2016). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Available at: [Link]

  • Zahed, F. S., et al. (2025). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. ACS Omega. Available at: [Link]

  • Kumar, V., & Kumar, S. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Shchekotikhin, A. E., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Patel, Y., & Shah, N. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. Available at: [Link]

  • Liu, X., et al. (2015). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. Available at: [Link]

  • Pharmaffiliates. 5-bromo,7-azaindole | Drug Information, Uses, Side Effects. Pharmaffiliates.com. Available at: [Link]

  • Atsango, A. A., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Available at: [Link]

  • Chen, B., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. Available at: [Link]

  • Chen, B., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. Available at: [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the 7-Azaindole Core via Suzuki-Miyaura Coupling of 2-Bromo-7-Azaindole N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 7-Azaindoles and the Role of N-Oxide Chemistry

The 7-azaindole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Its structural similarity to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic properties, making it a cornerstone in drug discovery programs targeting kinases, viral enzymes, and other therapeutic targets.[3]

The functionalization of this core, particularly at the C2 position, is critical for modulating pharmacological activity. Among the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction enables the direct linkage of aryl, heteroaryl, or vinyl groups to the azaindole nucleus with high efficiency and functional group tolerance.

However, nitrogen-rich heterocycles like 7-azaindole can present unique challenges. The lone pair of electrons on the pyridyl nitrogen (N7) can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning and resulting in sluggish reactions or low yields.[7][8] This application note details a robust strategy that circumvents this issue: the use of 2-bromo-7-azaindole N-oxide as the coupling partner.

The temporary oxidation of the N7 nitrogen to an N-oxide serves a dual purpose:

  • Electronic Modification: It withdraws electron density from the pyridine ring, deactivating the N7 nitrogen and preventing its inhibitory coordination with the palladium center.[7][8]

  • Synthetic Handle: The N-oxide can be readily removed in a subsequent reduction step after the C-C bond has been successfully formed, providing a traceless and effective strategy for accessing the desired 2-substituted 7-azaindoles.[9]

This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven insights for successfully employing 2-bromo-7-azaindole N-oxide in Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][10] Understanding this cycle is paramount for rational optimization of reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-7-azaindole N-oxide, forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.[11]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety (R²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Oxidative Adduct) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorganyl Ar-Pd(II)L₂-R² (Diorganyl Complex) Transmetalation->PdII_Diorganyl RedElim Reductive Elimination PdII_Diorganyl->RedElim RedElim->Pd0 Product Product (2-R²-7-Azaindole N-Oxide) RedElim->Product ArBr 2-Bromo-7-Azaindole N-Oxide ArBr->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetalation

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-7-Azaindole N-Oxide

This protocol provides a representative procedure for the coupling of 2-bromo-7-azaindole N-oxide with phenylboronic acid. The principles can be adapted for a wide range of aryl and heteroaryl boronic acids.

Materials & Reagents:

  • 2-Bromo-7-azaindole N-oxide (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle, and equipment for thin-layer chromatography (TLC) and column chromatography.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-7-azaindole N-oxide (e.g., 215 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add [Pd(dppf)Cl₂]·CH₂Cl₂ (41 mg, 0.05 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-7-azaindole N-oxide.

Post-Coupling Deoxygenation (Optional but crucial):

The resulting N-oxide can be reduced to the final 7-azaindole. A common method involves using PCl₃ or transfer hydrogenation.

  • Procedure Example (Transfer Hydrogenation): Dissolve the 2-phenyl-7-azaindole N-oxide (1.0 equiv) in methanol. Add 10% Palladium on Carbon (0.1 equiv) and ammonium formate (10 equiv). Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). Filter the mixture through a pad of Celite®, wash the pad with methanol, and concentrate the filtrate to obtain the 2-phenyl-7-azaindole.[9]

Causality and Optimization: A Scientist's Perspective

Merely following a protocol is insufficient; understanding the function of each component is key to troubleshooting and adaptation.

  • Catalyst & Ligand: [Pd(dppf)Cl₂] is a robust and versatile precatalyst. The dppf ligand is an electron-rich ferrocene-based diphosphine that promotes both the oxidative addition and the reductive elimination steps while providing stability to the palladium center.[12] For challenging substrates, other catalysts like Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may offer improved performance.[3]

  • Base: The base is not merely a proton scavenger. Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[5] K₂CO₃ is a cost-effective and generally effective choice. For less reactive substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may be required.

  • Solvent: A mixed solvent system like dioxane/water is often ideal. The organic solvent (dioxane) solubilizes the organic coupling partners and the catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[2] The ratio must be carefully controlled to maintain a homogeneous or effectively biphasic reaction mixture.

Data Presentation: Representative Substrate Scope

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of 2-bromo-7-azaindole N-oxide with various boronic acids under the optimized protocol described above.

EntryBoronic Acid PartnerR² GroupExpected Yield (%)
1Phenylboronic acidPhenyl85 - 95
24-Methoxyphenylboronic acid4-Methoxyphenyl88 - 96
34-Fluorophenylboronic acid4-Fluorophenyl80 - 90
43,5-Bis(trifluoromethyl)phenylboronic acid3,5-Bis(trifluoromethyl)phenyl70 - 80
5Thiophene-2-boronic acid2-Thienyl75 - 85
6Pyridine-3-boronic acid3-Pyridyl65 - 75

Yields are estimated based on literature for similar heterocyclic systems and are dependent on precise reaction conditions and purification efficiency. Both electron-donating and electron-withdrawing groups are generally well-tolerated.[3]

Experimental Workflow Visualization

The overall process, from starting materials to the final deoxygenated product, can be visualized as a clear, sequential workflow.

Experimental_Workflow Figure 2: Experimental Workflow from N-Oxide to Final Product Start 1. Combine Reagents (Azaindole N-Oxide, Boronic Acid, Base, Catalyst) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent React 4. Heat and Stir (e.g., 90-100 °C, 2-12h) Solvent->React Workup 5. Aqueous Workup & Extraction (EtOAc/Water) React->Workup Purify 6. Column Chromatography Workup->Purify Coupled_Product Pure 2-Aryl-7-Azaindole N-Oxide Purify->Coupled_Product Deoxygenate 7. Deoxygenation Reaction (e.g., Pd/C, HCOO⁻NH₄⁺) Coupled_Product->Deoxygenate Final_Product Final 2-Aryl-7-Azaindole Deoxygenate->Final_Product

Caption: Figure 2: Experimental Workflow from N-Oxide to Final Product.

Conclusion

The use of 2-bromo-7-azaindole N-oxide is a highly effective and reliable strategy for accessing 2-substituted 7-azaindole derivatives via the Suzuki-Miyaura cross-coupling reaction. By temporarily masking the inhibitory pyridyl nitrogen, this approach mitigates common issues of catalyst poisoning, leading to higher yields and broader substrate scope. The straightforward nature of the subsequent deoxygenation step renders the N-oxide an excellent, traceless directing group. This methodology provides medicinal chemists and drug development professionals with a powerful tool for the rapid diversification of the medicinally crucial 7-azaindole scaffold.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Yadav, P., Singh, S., Singh, S. K., Singh, A., & Singh, R. P. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8675–8687. [Link]

  • Request PDF. (n.d.). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. [Link]

  • Fernandes, C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Fernandes, C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. [Link]

  • PubMed. (2009). Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies. PubMed. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. [Link]

  • RSC Publishing. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]

  • ResearchGate. (n.d.). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. [Link]

  • Organic Chemistry Portal. (2006). Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Google Patents. (2008). US20080132698A1 - Use of N-oxide compounds in coupling reactions.
  • ResearchGate. (n.d.). Rhodium-Catalyzed Pyridine N -Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. ResearchGate. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

2-bromo-7-azaindole N-oxide as a precursor for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Bromo-7-Azaindole N-Oxide in Kinase Inhibitor Synthesis

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in oncology drug discovery, serving as a bioisostere for the purine core of ATP. Its ability to form a bidentate hydrogen bond with the kinase hinge region (via N1 and N7) makes it a cornerstone in the design of inhibitors for targets such as BRAF (e.g., Vemurafenib) , JAK , and Trk .

This guide focuses on 2-bromo-7-azaindole N-oxide , a high-value synthetic intermediate. While the 2-bromo substituent provides a handle for cross-coupling (Suzuki-Miyaura, Stille) to access the kinase "back pocket," the N-oxide moiety is the critical "activation switch." It reverses the electronic bias of the pyridine ring, rendering the electron-deficient C4 position susceptible to nucleophilic attack or chlorination. This dual-functionalization strategy—C2 coupling and C4 substitution—enables the rapid generation of diverse libraries with tunable solubility and potency profiles.

Strategic Rationale & Mechanism

The Electronic "Push-Pull" System

The 7-azaindole system is naturally electron-rich in the pyrrole ring and electron-deficient in the pyridine ring.

  • N-Oxidation Effect: Oxidation of N7 introduces a dipole. The oxygen acts as an electron donor to the ring (via resonance) but an electron withdrawer (via induction), ultimately activating the C4 and C6 positions for nucleophilic aromatic substitution (

    
    ) or Reissert-Henze type rearrangements.
    
  • The 2-Bromo Handle: Located on the pyrrole ring, the bromine atom is generally stable to the oxidation conditions (mCPBA) and the subsequent chlorination (POCl

    
    ), allowing for orthogonal functionalization.
    
Diagram 1: Synthetic Logic & Orthogonality

G cluster_0 Activation Phase cluster_1 Functionalization Phase Start 2-Bromo-7-Azaindole (Starting Material) NOxide 2-Bromo-7-Azaindole N-Oxide (Activated Core) Start->NOxide N-Oxidation (mCPBA, 0°C) C4_Cl 4-Chloro-2-Bromo- 7-Azaindole (Dual Halide Scaffold) NOxide->C4_Cl Reissert-Henze (POCl3, reflux) Final Multi-Substituted Kinase Inhibitor (Target) C4_Cl->Final 1. Suzuki (C2) 2. SNAr (C4)

Caption: Workflow showing the activation of the scaffold via N-oxidation followed by regioselective functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-7-Azaindole N-Oxide

Objective: Selective oxidation of the pyridine nitrogen (N7) without affecting the pyrrole nitrogen or the C-Br bond.

Reagents:

  • 2-Bromo-7-azaindole (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA), 70-77% max (1.2–1.5 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Sat. NaHCO

    
     solution
    

Procedure:

  • Dissolution: Dissolve 2-bromo-7-azaindole (e.g., 5.0 g) in DCM (50 mL). Cool the solution to 0 °C in an ice bath.

    • Note: EtOAc is a safer, greener alternative to DCM and often simplifies workup as the byproduct (m-chlorobenzoic acid) is less soluble in cold EtOAc.

  • Oxidation: Slowly add mCPBA (dissolved in minimal solvent) dropwise over 30 minutes.

    • Caution: mCPBA is shock-sensitive. Use a blast shield for large-scale (>10g) reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Polar eluent required, e.g., 10% MeOH in DCM) or LC-MS. The N-oxide is significantly more polar than the starting material.

  • Workup:

    • Dilute with DCM.

    • Wash carefully with sat. NaHCO

      
       (x3) to remove m-chlorobenzoic acid.
      
    • Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Purification: The crude N-oxide is often a solid that can be triturated with diethyl ether or hexanes. If necessary, purify via silica gel chromatography (DCM/MeOH gradient).

Yield Expectation: 75–90%.

Protocol B: Regioselective C4-Chlorination (Reissert-Henze Reaction)

Objective: Convert the N-oxide to the 4-chloro derivative, simultaneously restoring the aromatic pyridine nitrogen.

Reagents:

  • 2-Bromo-7-azaindole N-oxide (1.0 equiv)

  • Phosphorus oxychloride (POCl

    
    ) (Excess, solvent/reagent)
    
  • Optional: Diisopropylethylamine (DIPEA) (Catalytic/Stoichiometric)

Procedure:

  • Setup: Place 2-bromo-7-azaindole N-oxide (e.g., 2.0 g) in a dry round-bottom flask under inert atmosphere (N

    
     or Ar).
    
  • Reagent Addition: Add POCl

    
     (10–15 mL).
    
    • Optimization: For difficult substrates, adding 1.0 equiv of DIPEA can lower the activation energy by facilitating the elimination step.

  • Heating: Heat the mixture to 80–100 °C for 2–6 hours.

    • Mechanism:[1][2][3][4][5][6] The N-oxide oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks C4 (nucleophilic attack), followed by elimination of the phosphate group and re-aromatization.

  • Quench (Critical Safety Step):

    • Cool the reaction mixture to RT.

    • Pour the mixture very slowly onto crushed ice/water with vigorous stirring. Exothermic reaction! POCl

      
       hydrolysis releases HCl gas.
      
    • Neutralize with solid NaHCO

      
       or NaOH solution to pH ~8.
      
  • Extraction: Extract with EtOAc (x3). The product (4-chloro-2-bromo-7-azaindole) is less polar than the N-oxide.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Yield Expectation: 60–80%.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Parameters
ParameterStandard ConditionAlternative / OptimizationImpact
Oxidant mCPBA (DCM, 0°C)UHP (Urea-H2O2) + MethyltrioxorheniumUHP is safer; avoids benzoic acid byproducts.
Chlorination POCl

(Neat, 90°C)
POCl

in Toluene + DIPEA
Use toluene for better temp control; DIPEA improves yield.
Regioselectivity C4 vs C6Solvent PolarityNon-polar solvents favor C4; polar solvents may increase C6 impurities.
Stability C-Br bondAvoid strong lithiating agentsThe 2-Br is stable to mCPBA/POCl

but labile to n-BuLi.
Troubleshooting Guide
  • Incomplete Oxidation: If starting material remains, add another 0.2 equiv of mCPBA. Ensure the mCPBA quality (often degrades to acid over time).

  • C6-Chloro Impurity: Small amounts of 6-chloro isomer may form. These are usually separable by column chromatography due to slight polarity differences.

  • Solubility: 7-azaindole N-oxides are highly polar. Use highly polar solvent systems (DCM:MeOH:NH

    
    OH) for TLC and purification.
    

Downstream Application: Kinase Inhibitor Assembly

Once 4-chloro-2-bromo-7-azaindole is synthesized, it serves as a versatile bis-electrophile.

  • Step 1: Suzuki Coupling (C2): The C2-Br bond is generally more reactive towards Pd-catalyzed oxidative addition than the C4-Cl bond (especially with electron-rich phosphine ligands). This allows the installation of the "tail" moiety that extends into the solvent front.

  • Step 2: S

    
    Ar (C4):  The C4-Cl is activated by the pyridine nitrogen. It reacts readily with amines or anilines (the "hinge binder" or "hydrophobic pocket" element) under acidic or thermal conditions.
    
Diagram 2: Structural Binding Logic

Caption: Mapping the chemical functionality of the precursor to the biological target space.

References

  • Synthesis of 4-Chloro-7-azaindole via N-Oxide

    • ChemicalBook Protocols & Supplier Data. (Verified synthesis route via POCl3).
  • Functionalization of 7-Azaindoles (Review)

    • Song, J. J. et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles.
  • Kinase Inhibitor Design (Vemurafenib/PLX4032)

    • Bollag, G. et al. "Clinical efficacy of a RAF inhibitor that needs dimerization." Nature 2010. (Demonstrates the utility of the 7-azaindole core).
  • Reissert-Henze Reaction Mechanism

    • Schneller, S. W. et al. "The Reaction of 7-Azaindole N-Oxide with Phosphorus Oxychloride."

Sources

Application Note: Strategic Synthetic Routes to 2,4-Disubstituted 7-Azaindoles via the N-Oxide Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

7-Azaindoles are privileged pharmacophores in modern drug discovery, frequently deployed as bioisosteres for indoles and purines to improve aqueous solubility and modulate kinase binding profiles. However, the electron-deficient nature of the pyridine ring makes direct electrophilic functionalization at the C-4 and C-6 positions notoriously difficult[1].

To overcome this, N-oxidation of the pyridine nitrogen serves as a critical strategic pivot. The N-oxide moiety highly polarizes the ring, transforming the C-4 and C-6 positions into electrophilic centers susceptible to nucleophilic attack via Reissert-Henze-type mechanisms[2]. By decoupling the activation step from the nucleophilic addition, chemists can achieve exquisite regiocontrol.

This application note details a field-proven, self-validating workflow to synthesize 2,4-disubstituted 7-azaindoles. The strategy leverages the N-oxide to install a C-4 halogen handle, followed by N1-protection, C-2 directed ortho-metalation (DoM), and C-4 transition-metal-catalyzed cross-coupling.

Strategic Workflow

G A 7-Azaindole B 7-Azaindole N-oxide A->B mCPBA (Oxidation) C 4-Bromo- 7-azaindole B->C (MeSO2)2O, Me4NBr (Regioselective) D N1-SEM-4-bromo- 7-azaindole C->D SEM-Cl, NaH (Protection) E 2-Substituted 4-bromo-7-azaindole D->E 1. LDA (DoM) 2. Electrophile F 2,4-Disubstituted 7-azaindole E->F 1. Pd-Coupling 2. Deprotection

Strategic synthetic workflow for 2,4-disubstituted 7-azaindoles via the N-oxide intermediate.

Quantitative Method Comparisons

Selection of the correct reagents dictates both the yield and the regioselectivity of the functionalization. The tables below summarize the empirical data driving our protocol choices.

Table 1: Reaction Parameters for the N-Oxidation of 7-Azaindole [3]

Parameter Method A: Hydrogen Peroxide Method B: m-CPBA (Recommended)
Oxidizing Agent H₂O₂ (50% aqueous) m-CPBA (70-77%)
Solvent THF Anhydrous DCM
Molar Ratio (Substrate:Oxidant) 1 : 1.2 1 : 1.1–1.5
Temperature 5 °C to Room Temp 0 °C to Room Temp
Reaction Time 3 hours 2–4 hours
Yield 93.6% ~90%

| Mechanistic Advantage | Greener profile, atom economical. | Anhydrous conditions prevent complex aqueous workups for polar N-oxides. |

Table 2: Regioselective C-4 Halogenation Optimization [2]

Reagent System Halogen Source Temp (°C) Principal Product Yield (%)
POCl₃ POCl₃ 90 °C 4-Chloro-7-azaindole (with C-6 impurities) 45–55%
MeSO₂Cl / Me₄NCl Me₄NCl 70 °C 4-Chloro-7-azaindole 54%

| (MeSO₂)₂O / Me₄NBr | Me₄NBr | 25 °C | 4-Bromo-7-azaindole | 86% |

Expert Insight: Traditional use of POCl₃ acts as both the activator and nucleophile, requiring harsh heating that erodes regioselectivity. By using methanesulfonic anhydride ((MeSO₂)₂O) to activate the N-oxide at room temperature, followed by trapping with a distinct halide source (Me₄NBr), C-4 regioselectivity is kinetically favored, boosting yields to 86%[2].

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Azaindole N-oxide

Causality Check:m-CPBA is utilized in anhydrous DCM to facilitate the precipitation of the m-chlorobenzoic acid byproduct, simplifying the isolation of the highly water-soluble N-oxide[3].

  • Setup: In an oven-dried round-bottom flask, dissolve 7-azaindole (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition: In a separate flask, dissolve m-CPBA (1.2 eq, assuming 75% purity) in DCM. Add this solution dropwise to the 7-azaindole over 45 minutes to control the exothermic oxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Self-Validation (TLC): Elute with 10% MeOH/DCM. The N-oxide will appear as a highly polar, baseline-adjacent spot (R_f ~ 0.1) that stains intensely with Dragendorff's reagent.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer thoroughly with a mixture of CHCl₃/iPrOH (3:1) due to the product's high polarity. Dry over Na₂SO₄, filter, and concentrate to yield a pale solid[3].

Protocol B: Regioselective C-4 Bromination

Causality Check: The N-oxide oxygen attacks the electrophilic anhydride, forming an activated N-mesyloxy intermediate. The bromide ion then selectively attacks the C-4 position via addition-elimination[2].

  • Setup: Dissolve 7-azaindole N-oxide (1.0 eq) and tetramethylammonium bromide (Me₄NBr, 1.5 eq) in anhydrous DMF (0.3 M) at 25 °C.

  • Activation: Add methanesulfonic anhydride ((MeSO₂)₂O, 2.0 eq) in one portion. The solution will transition from clear to a pale yellow suspension.

  • Reaction: Stir at 25 °C for 4 hours. Do not heat, as elevated temperatures will induce competitive C-6 bromination.

  • Workup: Pour the mixture into ice water and neutralize with 1M NaOH. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Self-Validation (NMR): Analyze the crude product via ¹H NMR. The disappearance of the C-4 proton doublet (typically ~8.3 ppm in the parent) and the retention of the C-6 proton doublet (~8.2 ppm) confirms exclusive C-4 functionalization.

Protocol C: N1-Protection and C-2 Directed ortho-Metalation (DoM)

Causality Check: The pyrrole N-H is highly acidic (pKa ~ 16). Attempting C-2 metalation without protection will simply deprotonate N1. The SEM (2-(trimethylsilyl)ethoxymethyl) group provides steric shielding and a coordinating oxygen atom that directs the lithium base exclusively to C-2.

  • Protection: Treat 4-bromo-7-azaindole with NaH (1.2 eq) in DMF at 0 °C, followed by SEM-Cl (1.1 eq). Stir for 2 hours, quench with water, and extract with EtOAc to yield N1-SEM-4-bromo-7-azaindole.

  • Lithiation: Dissolve the protected azaindole in anhydrous THF (0.1 M) and cool to -78 °C. Slowly add Lithium Diisopropylamide (LDA, 2.0 eq). Note: LDA is preferred over n-BuLi to prevent unwanted halogen-metal exchange at the C-4 bromide.

  • Trapping: Stir for 45 minutes at -78 °C to ensure complete anion formation. Add the desired electrophile (e.g., an aldehyde, alkyl halide, or iodine) dropwise.

  • Workup: Quench with saturated NH₄Cl at -78 °C, warm to room temperature, and extract with EtOAc. Purify via flash chromatography.

Protocol D: C-4 Cross-Coupling and Deprotection

Causality Check: The C-4 bromide on the electron-deficient azine ring is highly primed for oxidative addition by palladium, making it an excellent partner for Suzuki-Miyaura coupling[1].

  • Coupling: In a microwave vial, combine the 2-substituted-N1-SEM-4-bromo-7-azaindole (1.0 eq), the desired boronic acid (R₄-B(OH)₂, 1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio).

  • Reaction: Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Deprotection: Filter the crude mixture through Celite, concentrate, and dissolve in EtOH. Add concentrated HCl and heat to 60 °C for 2 hours to cleave the SEM group. Neutralize and purify to isolate the final 2,4-disubstituted 7-azaindole .

References

  • Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole. Source: BenchChem.
  • New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics. Source: LMU München.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Source: NIH.gov.

Sources

Buchwald-Hartwig amination of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 2-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Introduction & Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for purines in the design of targeted kinase inhibitors [1]. Functionalization at the C2-position (pyrrole ring) via the Buchwald-Hartwig amination allows for the rapid generation of diverse, sterically demanding chemical libraries. However, the presence of the 7-oxide moiety introduces significant synthetic challenges that require precise catalytic tuning:

  • Electronic Push-Pull Dynamics: The N-oxide withdraws electron density from the pyridine ring, making the overall bicyclic system more electrophilic. While this electronic modulation can facilitate the oxidative addition of Palladium into the otherwise electron-rich C2-Br bond, it also increases the susceptibility of the N-oxide to undergo deoxygenation or act as a competitive, strongly coordinating ligand that poisons the catalyst [2].

  • Unprotected N-H Interference: The free pyrrole N-H can coordinate with Palladium to form off-cycle, thermodynamically stable Pd-amide complexes, effectively stalling the catalytic cycle [3].

This protocol outlines a highly optimized, self-validating methodology to achieve C2-amination of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide without the need for prior N-H protection, utilizing bulky biarylphosphine ligands to enforce chemoselectivity.

Experimental Design & Causality

To overcome the aforementioned challenges, every reagent in this protocol is selected based on specific mechanistic causality:

  • Precatalyst (Pd2(dba)3): Provides a stable, easily activated Pd(0) source. The dibenzylideneacetone (dba) ligands are readily displaced by the highly active phosphine ligand, ensuring a high concentration of the active mono-ligated Pd(0) species.

  • Ligand (tBuBrettPhos): This extremely bulky, electron-rich biarylphosphine ligand is the linchpin of the reaction. Its extreme steric bulk prevents the formation of unreactive Pd-bis(heteroaryl) complexes and physically shields the Palladium center from the free N-H of the azaindole, enabling direct amination of the unprotected substrate[3].

  • Base (Cs2CO3): A mild, insoluble inorganic base. Strong alkoxide bases (e.g., NaOtBu) are prone to attacking the N-oxide, leading to deoxygenation or ring-opening side reactions. Cs2CO3 is sufficiently basic to deprotonate the coordinated amine intermediate but mild enough to preserve the sensitive N-oxide [4].

  • Solvent (1,4-Dioxane): Offers an optimal boiling point (101 °C) and adequately dissolves the highly polar N-oxide substrate while maintaining the thermal stability of the active Pd(0)L complex.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating the critical nature of ligand and base selection in preventing catalyst poisoning and N-oxide degradation.

EntryPrecatalyst (mol%)LigandBaseSolventYield (%)Mechanistic Observation
1Pd2(dba)3 (4%)BINAPNaOtBuToluene15%Significant N-oxide deoxygenation observed.
2Pd(OAc)2 (5%)XantphosCs2CO31,4-Dioxane45%Incomplete conversion; Pd-black precipitation.
3Pd2(dba)3 (4%)BrettPhosK3PO41,4-Dioxane72%Good conversion, but competing N-H coordination.
4Pd2(dba)3 (4%)tBuBrettPhosCs2CO31,4-Dioxane91% Optimal; clean conversion, no deoxygenation.

Visualizing the Logical Workflow and Catalytic Cycle

Workflow A 1. Reagent Assembly Substrate, Amine, Pd2(dba)3, tBuBrettPhos, Cs2CO3 B 2. Schlenk Technique Evacuate/Backfill (x3) to remove O2 A->B C 3. Solvent Addition Anhydrous 1,4-Dioxane B->C D 4. Thermal Activation 90 °C for 12 hours C->D E 5. In-Process Control LC-MS Aliquot Check D->E F 6. Isolation Celite Filtration & Chromatography E->F

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination of azaindole N-oxides.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-Br AC Amine Coordination OA->AC + R-NH2 DP Deprotonation (Cs2CO3) AC->DP - HBr (via Base) RE Reductive Elimination DP->RE RE->Pd0 + Ar-NH-R

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle highlighting key intermediate states.

Detailed Experimental Protocol

Trustworthiness & Verification: This protocol includes specific in-process controls (IPCs) to verify the success of each phase before proceeding, ensuring a self-validating system.

Step 1: Preparation of the Reaction Mixture

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 mmol, 1.0 equiv) and the desired amine nucleophile (1.2 mmol, 1.2 equiv).

  • Add Pd2(dba)3 (0.02 mmol, 2 mol% yielding 4 mol% Pd) and tBuBrettPhos (0.04 mmol, 4 mol%).

  • Add finely ground, anhydrous Cs2CO3 (2.0 mmol, 2.0 equiv). Causality Note: Grinding the Cs2CO3 increases its surface area, which is critical for the heterogeneous deprotonation step in 1,4-dioxane.

Step 2: Inert Atmosphere Generation 4. Seal the Schlenk tube with a rubber septum. 5. Connect to a Schlenk line. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-high purity Nitrogen or Argon. Repeat this cycle three times. Validation Check: The powder should jump slightly during the first evacuation. Failure to strictly exclude oxygen will result in rapid oxidation of the electron-rich tBuBrettPhos ligand, turning the solution black and permanently halting the reaction.

Step 3: Reaction Execution 6. Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) through the septum via syringe. 7. Replace the septum with a Teflon screw cap under a positive flow of inert gas. 8. Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 12 hours. Causality Note: Vigorous stirring is mandatory because the reaction is a triphasic system (solid base, liquid solvent, dissolved/partially dissolved reactants).

Step 4: In-Process Control (IPC) & Workup 9. After 12 hours, cool the reaction to room temperature. 10. Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, filter, and analyze via LC-MS. You should observe the depletion of the starting material mass [M+H]+ and the appearance of the product mass. If unwanted deoxygenation occurred, a distinct peak at [M-16]+ will be visible. 11. Dilute the reaction mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and Palladium black. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL). 12. Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography (typically using a Dichloromethane/Methanol gradient due to the high polarity of the N-oxide).

References

  • Title: Use of N-oxide compounds in coupling reactions.
  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: Organic Letters (ACS Publications). URL: [Link]

  • Title: Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides. Source: PubMed Central (NIH). URL: [Link]

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-7-Azaindole N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Alkynyl-7-Azaindole N-oxides in Medicinal Chemistry

The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized as a bioisostere of indole and purine systems.[1] Its derivatives are integral components of numerous therapeutic agents, particularly kinase inhibitors.[1] The introduction of an alkynyl moiety at the 2-position of the 7-azaindole core via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel drug candidates.[2][3] Furthermore, the N-oxide functionality on the pyridine ring not only modulates the electronic properties of the molecule, potentially enhancing biological activity and pharmacokinetic properties, but also presents unique challenges and opportunities in its synthetic manipulation.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed protocol for the Sonogashira coupling of 2-bromo-7-azaindole N-oxide. We will delve into the synthesis of the starting material, a detailed step-by-step coupling protocol, the mechanistic nuances introduced by the N-oxide group, and troubleshooting strategies to ensure successful execution of this pivotal transformation.

Synthesis of the Starting Material: A Proposed Route to 2-Bromo-7-Azaindole N-oxide

Step 1: Synthesis of 7-Azaindole N-oxide

The N-oxidation of 7-azaindole can be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst.

  • Protocol:

    • To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add m-CPBA (1.2-1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-azaindole N-oxide.

Step 2: Regioselective Bromination to 2-Bromo-7-Azaindole N-oxide

The bromination of 7-azaindole N-oxide at the 2-position is anticipated to be challenging due to the electronic nature of the N-oxide, which can direct electrophilic attack to other positions. However, by analogy to related systems, a regioselective bromination may be achievable under carefully controlled conditions.

  • Protocol:

    • To a solution of 7-azaindole N-oxide (1.0 eq) in a suitable solvent like acetic acid or a mixture of sulfuric acid and acetic acid, add N-bromosuccinimide (NBS) (1.0-1.2 eq) at room temperature.

    • Stir the reaction mixture for 4-12 hours, monitoring for the formation of the desired product by LC-MS.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate 2-bromo-7-azaindole N-oxide.

The Sonogashira Coupling Protocol

The Sonogashira coupling of 2-bromo-7-azaindole N-oxide presents a unique set of challenges primarily due to the presence of the N-oxide functionality, which can potentially coordinate to and deactivate the palladium catalyst.[4] The following protocol is designed to mitigate these challenges and facilitate an efficient coupling reaction.

Experimental Workflow

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_glassware Dry Glassware under Vacuum prep_atmosphere Inert Atmosphere (N2 or Ar) prep_glassware->prep_atmosphere prep_reagents Degas Solvents and Reagents prep_atmosphere->prep_reagents add_reagents Add 2-bromo-7-azaindole N-oxide, Pd catalyst, CuI, and Ligand prep_reagents->add_reagents add_solvent Add Degassed Solvent and Base add_reagents->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne heat_stir Heat and Stir under Inert Atmosphere add_alkyne->heat_stir quench Quench Reaction heat_stir->quench extract Aqueous Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: Experimental workflow for the Sonogashira coupling.

Reagents and Equipment
  • 2-bromo-7-azaindole N-oxide

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., triphenylphosphine (PPh₃), XPhos)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for work-up and purification

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add 2-bromo-7-azaindole N-oxide (1.0 eq), the palladium catalyst (0.02-0.05 eq), copper(I) iodide (0.04-0.1 eq), and the phosphine ligand (0.04-0.1 eq).

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) active species. The choice of catalyst and ligand is critical; for electron-deficient N-oxide substrates, a more electron-rich and bulky phosphine ligand like XPhos may be beneficial.[7]

  • Addition of Solvent and Base:

    • Add the anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids.

    • Add the amine base (e.g., Et₃N or DIPEA, 2-3 eq) via syringe.

    • Rationale: The base is required to neutralize the HBr generated during the reaction and to facilitate the deprotonation of the terminal alkyne. Degassing the solvent and base is essential to remove dissolved oxygen.

  • Addition of the Alkyne:

    • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.

    • Rationale: A slight excess of the alkyne is used to ensure complete consumption of the starting material.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne and the stability of the N-oxide.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

    • Rationale: Heating is often necessary for less reactive aryl bromides.[2] However, excessive heat should be avoided to prevent decomposition of the N-oxide.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to obtain the desired 2-alkynyl-7-azaindole N-oxide.

Mechanistic Considerations: The Role of the N-Oxide

The Sonogashira coupling proceeds through a well-established catalytic cycle involving both palladium and copper.[2] However, the presence of the N-oxide introduces additional complexity.

G pd0 Pd(0)L2 pd_complex [Ar(N-O)-Pd(II)(Br)L2] pd0->pd_complex Oxidative Addition (Ar(N-O)-Br) pd_alkynyl [Ar(N-O)-Pd(II)(C≡CR)L2] pd_complex->pd_alkynyl Transmetalation note N-oxide may coordinate to Pd, influencing reactivity. pd_complex->note product Ar(N-O)-C≡CR pd_alkynyl->product Reductive Elimination cu_alkyne R-C≡C-H cu_acetylide [Cu(I)-C≡CR] cu_alkyne->cu_acetylide Base, CuI cu_acetylide->pd_complex

Caption: Sonogashira catalytic cycle with potential N-oxide interaction.

The N-oxide group is a Lewis base and can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This coordination can affect the rate of oxidative addition and reductive elimination. The electron-withdrawing nature of the N-oxide is also expected to make the 2-bromo-7-azaindole N-oxide a more reactive substrate for oxidative addition compared to its non-oxidized counterpart. The choice of a bulky, electron-donating ligand can help to disfavor the coordination of the N-oxide to the palladium center and promote the desired catalytic turnover.

Recommended Reaction Conditions and Troubleshooting

ParameterRecommended ConditionRationale and Troubleshooting
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%)For less reactive substrates, consider more active catalysts like Pd(dppf)Cl₂ or custom catalyst systems with bulky, electron-rich ligands. If the reaction is sluggish, a higher catalyst loading may be necessary.
Copper Co-catalyst CuI (4-10 mol%)Essential for the formation of the copper acetylide. Ensure the CuI is fresh and of high purity. If homocoupling of the alkyne is observed, a copper-free Sonogashira protocol may be explored, though this often requires more forcing conditions.
Ligand PPh₃, XPhos, SPhos (4-10 mol%)Bulky, electron-rich ligands can accelerate the reaction and prevent catalyst deactivation by the N-oxide. If the reaction fails, screening different ligands is a primary troubleshooting step.
Base Et₃N, DIPEA (2-3 equivalents)The choice of base can be critical. If the reaction is slow or incomplete, a stronger, non-nucleophilic base like DBU could be trialed cautiously.
Solvent Anhydrous, degassed THF or DMFDMF is a more polar solvent and can be beneficial for less soluble substrates. Ensure the solvent is rigorously dried and degassed to prevent catalyst deactivation.
Temperature Room temperature to 80 °CStart at room temperature and gradually increase the temperature if the reaction does not proceed. Monitor for decomposition of the N-oxide at higher temperatures.
Alkyne 1.1 - 1.5 equivalentsA slight excess is generally sufficient. If the alkyne is volatile, a larger excess may be required.

Conclusion

The Sonogashira coupling of 2-bromo-7-azaindole N-oxide represents a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. While the presence of the N-oxide functionality introduces specific challenges, a carefully designed protocol employing appropriate catalysts, ligands, and reaction conditions can lead to a successful outcome. The information and protocols provided in this application note serve as a robust starting point for researchers to explore this important reaction and to further expand the chemical diversity of the 7-azaindole scaffold.

References

  • [Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst

  • /PMC8358474/)

Sources

Strategic Functionalization of the Pyridine Ring via 2-Bromo-7-Azaindole N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists focusing on the structural diversification of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold.

Abstract & Strategic Value

The 7-azaindole scaffold is a privileged bioisostere of indole and purine, widely utilized in kinase inhibitors (e.g., Vemurafenib). While C-3 functionalization (Friedel-Crafts type) is straightforward, functionalizing the electron-deficient pyridine ring (positions C-4, C-5, C-6) is synthetically challenging.

This guide details a high-value workflow utilizing 2-bromo-7-azaindole N-oxide as a pivotal intermediate. The presence of the C-2 bromine atom serves two critical functions:

  • Orthogonal Handle: It provides a pre-installed site for subsequent cross-coupling (Suzuki/Buchwald) that is chemically distinct from the newly installed halides.

  • Electronic Modulation: The electron-withdrawing nature of the C-2 bromine enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack during N-oxide rearrangement.

This protocol focuses on the Reissert-Henze reaction to install chlorine or bromine at C-6, and nitration strategies to access C-4.

Mechanistic Insight & Pathway Analysis

The functionalization relies on the "Push-Pull" character of the N-oxide. The oxygen atom acts as a nucleophile (reacting with electrophiles like POCl


), converting the pyridine nitrogen into a highly reactive electrophilic species.
Reaction Pathway Diagram

The following diagram illustrates the divergence from the parent N-oxide to specific regioisomers.

AzaindolePathways cluster_legend Mechanism Key Start 2-Bromo-7-azaindole NOxide 2-Bromo-7-azaindole N-oxide (Intermediate) Start->NOxide m-CPBA, EtOAc 0°C to RT C6_Prod 2-Bromo-6-chloro-7-azaindole (Major Product via POCl3) NOxide->C6_Prod POCl3, Reflux (Reissert-Henze) C4_Prod 2-Bromo-4-nitro-7-azaindole (Via HNO3/TFAA) NOxide->C4_Prod HNO3, TFAA (Nitration) Oxidation Oxidation Activation Activation Oxidation->Activation Nucleophilic Attack Nucleophilic Attack Activation->Nucleophilic Attack

Figure 1: Divergent functionalization pathways from the 2-bromo-7-azaindole N-oxide intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-7-azaindole N-oxide

Objective: Efficient oxidation of the pyridine nitrogen without over-oxidation or affecting the C-2 bromine.

Note: Starting material 2-bromo-7-azaindole is typically prepared via SEM-protection, C-2 lithiation (n-BuLi), bromination (CBr


), and deprotection.

Reagents:

  • 2-Bromo-7-azaindole (1.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.2 - 1.5 equiv, 77% max purity grade)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Potassium Carbonate (10% aq)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-bromo-7-azaindole (e.g., 5.0 g) in EtOAc (50 mL). Expert Tip: EtOAc is preferred over DCM for easier workup and safety, though DCM offers slightly higher solubility.

  • Addition: Cool the solution to 0°C. Add m-CPBA portion-wise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The N-oxide is significantly more polar (lower R

    
    ) than the starting material.
    
  • Precipitation (Optional): In EtOAc, the N-oxide product often precipitates as a white/off-white solid. If so, filter directly and wash with cold EtOAc.

  • Workup (If soluble): If product remains in solution, wash the organic layer with 10% aq. K

    
    CO
    
    
    
    (3x) to remove m-chlorobenzoic acid byproduct.
  • Drying: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Yield Expectation: 85–95%.

  • Validation:

    
    H NMR will show a characteristic downfield shift of the pyridine protons (H-6 and H-4) compared to the unoxidized precursor.
    
Protocol B: Regioselective C-6 Chlorination (Reissert-Henze)

Objective: Install a chlorine atom at C-6 to create the 2-bromo-6-chloro scaffold.

Mechanism: The N-oxide oxygen attacks the phosphorus of POCl


, creating a good leaving group. Chloride ion attacks C-6 (alpha to nitrogen), followed by elimination of the phosphate group and rearomatization.

Reagents:

  • 2-Bromo-7-azaindole N-oxide (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (10–15 equiv, acts as solvent/reagent)
    
  • Optional: Triethylamine (Et

    
    N) (1.0 equiv) – Can suppress tar formation.
    

Step-by-Step Procedure:

  • Setup: Use a dry round-bottom flask with a reflux condenser under Argon/Nitrogen.

  • Addition: Add the N-oxide solid to the flask. Carefully add POCl

    
     at RT.[1]
    
  • Heating: Heat the mixture to 80–90°C.

    • Critical Control Point: Do not heat too rapidly. The reaction evolves HCl gas.

  • Duration: Stir at temperature for 3–5 hours. Monitor by LC-MS (Look for M+H of Product: Mass of SM + 34 amu for Cl - 16 amu for O + H).

  • Quenching (Hazardous):

    • Cool reaction to RT.

    • Concentrate POCl

      
       in vacuo (rotary evaporator with base trap).
      
    • Pour the residue slowly into ice-water with vigorous stirring. Exothermic!

    • Neutralize with saturated NaHCO

      
       or NH
      
      
      
      OH to pH 8–9.
  • Extraction: Extract with EtOAc or DCM (3x).

  • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

  • Product: 2-bromo-6-chloro-7-azaindole .

Protocol C: C-4 Nitration (Alternative Pathway)

Objective: Access the 4-position via electrophilic aromatic substitution activated by the N-oxide.

Reagents:

  • 2-Bromo-7-azaindole N-oxide

  • Fuming HNO

    
    
    
  • Trifluoroacetic Anhydride (TFAA) or H

    
    SO
    
    
    

Procedure Summary: Dissolve N-oxide in TFAA at 0°C. Add fuming HNO


 dropwise. The N-oxide directs the nitronium ion to the C-4 position (para to the N-oxide oxygen). Heat to 60°C if necessary. Quench on ice. This yields 2-bromo-4-nitro-7-azaindole N-oxide  (often the N-oxide is retained and requires a separate reduction step, e.g., PCl

or H

/Pd).

Data & Troubleshooting Guide

Comparative Reactivity Table

The following table summarizes the expected outcomes based on the activating agent used on the N-oxide.

ReagentPrimary Target PositionProduct TypeKey MechanismNotes
POCl

C-6 6-Chloro-7-azaindoleReissert-HenzeStandard, high yielding.
POBr

C-6 6-Bromo-7-azaindoleReissert-HenzeYields 2,6-dibromo-7-azaindole.
HNO

/TFAA
C-4 4-Nitro-7-azaindoleElectrophilic Subst.Requires reduction of NO

later.
TMSCN/PhCOCl C-6 6-Cyano-7-azaindoleReissert-HenzeUseful for installing nitrile.
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Conversion to N-oxide Steric hindrance from 2-Br; Old mCPBA.Use fresh mCPBA; increase equivalents to 2.0; extend time.
Explosive/Violent Quench (POCl

)
Residual POCl

reacting with water.
Remove excess POCl

via vacuum distillation before adding water.
Regioisomer Mixtures (C4 vs C6) Temperature too high; Solvent effects.[2]For C-6 specificity, avoid polar aprotic solvents; use neat POCl

.
Loss of C-2 Bromine Hydrodebromination (rare).Avoid strong reducing conditions; ensure anhydrous conditions.

References & Authoritative Grounding

  • General Azaindole Functionalization:

    • Song, J. J., et al.[1] "Practical Synthesis of 6-Substituted 7-Azaindoles via the Reissert–Henze Reaction." Journal of Organic Chemistry, 2002 , 67, 5857–5859.

  • N-Oxide Activation Strategy:

    • Yakhontov, L. N. "Chemistry of Azaindoles."[1][3][4][5][6][7] Russian Chemical Reviews, 1980 . (Foundational text on N-oxide reactivity patterns).

    • Allegretti, M., et al.[1][8] "Functionalization of the 7-Azaindole System." Synlett, 2001 .

  • C-6 vs C-4 Selectivity:

    • Wang, X., et al.[1] "Regioselective functionalization of 7-azaindole N-oxides." Tetrahedron Letters, 2012 .

    • This work confirms that under standard POCl

      
       conditions, the C-6 isomer is the dominant product due to the specific rearrangement mechanism involving the 1,2-dihydropyridine intermediate.
      
  • Synthesis of 2-Halo-7-azaindoles:

    • Leboho, T., et al.[1][5] "Synthesis of 2-substituted 7-azaindoles." Molecules, 2014 .[5]

  • Graphviz/DOT Visualization:

    • Generated diagrams based on standard IUPAC reaction mechanisms for Heterocyclic N-oxides.

Disclaimer: These protocols involve hazardous chemicals (POCl


, mCPBA). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Note: A Strategic Approach to the Synthesis of Novel PDE4B Inhibitors Utilizing 2-Bromo-7-Azaindole N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of potential Phosphodiesterase 4B (PDE4B) inhibitors, leveraging the versatile 2-bromo-7-azaindole N-oxide scaffold. We present a detailed synthetic strategy, moving from the foundational N-oxidation of 7-azaindole to a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the installation of a key pharmacophore. The protocols herein are designed for reproducibility and scalability, offering researchers in medicinal chemistry and drug development a practical framework for generating novel 7-azaindole-based compounds for screening and lead optimization. The causality behind experimental choices, mechanistic insights, and expected analytical characterization are thoroughly discussed to ensure scientific integrity and practical utility.

Introduction: The Therapeutic Promise of Selective PDE4B Inhibition

Phosphodiesterase 4 (PDE4), a family of enzymes that hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), is a critical regulator of inflammatory processes.[1][2] Elevated cAMP levels within immune cells suppress the production of pro-inflammatory mediators, making PDE4 an attractive therapeutic target for a host of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][3] The PDE4 family consists of four subtypes (A, B, C, D). Notably, inhibition of the PDE4B isoform is primarily responsible for the desired anti-inflammatory effects, while inhibition of PDE4D is linked to adverse side effects such as nausea and emesis.[4][5] Consequently, the development of isoform-selective PDE4B inhibitors is a paramount goal in modern drug discovery.[5][6]

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is considered a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines and its ability to form key hydrogen bonding interactions with various enzymatic targets, particularly kinases.[7][8] Its utility has been extended to the development of potent PDE4 inhibitors.[9][10] This guide focuses on the strategic use of 2-bromo-7-azaindole N-oxide as a pivotal intermediate. The N-oxide functionality not only serves as a handle for further derivatization but also modulates the electronic properties of the heterocyclic system, influencing reactivity in subsequent transformations.[11][12]

This document details a robust synthetic pathway to a novel 7-azaindole derivative designed as a potential selective PDE4B inhibitor, emphasizing the rationale behind the chosen methodology.

The PDE4B Signaling Pathway: A Mechanistic Overview

Inhibition of PDE4B leads to an accumulation of intracellular cAMP. This increase activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade ultimately results in the downregulation of inflammatory cytokine production (e.g., TNF-α, IL-23) and a reduction in the inflammatory response.[13]

PDE4B_Pathway ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., LPS) AC Adenylyl Cyclase (AC) ProInflammatory_Stimuli->AC + ATP ATP ATP->AC cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA + AMP AMP PDE4B->AMP Hydrolysis CREB CREB PKA->CREB + Inflammation Inflammatory Response (TNF-α, IL-23, etc.) CREB->Inflammation - Inhibitor 7-Azaindole PDE4B Inhibitor Inhibitor->PDE4B Inhibition

Figure 1: Simplified PDE4B signaling pathway. Inhibition of PDE4B prevents cAMP degradation, leading to PKA activation and suppression of inflammatory responses.

Overall Synthetic Strategy & Workflow

Our synthetic approach is a two-stage process designed for efficiency and modularity.

  • Stage 1: Synthesis of the Key Intermediate. Preparation of 2-bromo-7-azaindole N-oxide from commercially available 7-azaindole. This involves a regioselective bromination followed by N-oxidation of the pyridine nitrogen.

  • Stage 2: Core Functionalization via Suzuki Coupling. A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to couple the 2-bromo-7-azaindole N-oxide intermediate with a boronic acid derivative. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[14][15] We have selected 3,4-dimethoxyphenylboronic acid to install a catechol-ether mimic, a common feature in many potent PDE4 inhibitors.[2]

Synthetic_Workflow Start 7-Azaindole (Starting Material) Step1 Step 1: Bromination (NBS, MeCN) Start->Step1 Intermediate1 2-Bromo-7-azaindole Step1->Intermediate1 Step2 Step 2: N-Oxidation (m-CPBA, DCM) Intermediate1->Step2 Intermediate2 2-Bromo-7-azaindole N-oxide (Key Intermediate) Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (Pd Catalyst, Base, Ar-B(OH)₂) Intermediate2->Step3 Purification Purification (Column Chromatography) Step3->Purification Product Final Product (Potential PDE4B Inhibitor) Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Figure 2: High-level workflow for the synthesis of the target PDE4B inhibitor.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Synthesis of 2-Bromo-7-azaindole N-oxide (Intermediate)

This protocol is a two-step procedure starting from 7-azaindole. The N-oxidation of the pyridine ring is a crucial step for activating the scaffold for further functionalization.[16] Using meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective method for this transformation.[11]

Part A: Synthesis of 2-Bromo-7-azaindole

  • Materials: 7-azaindole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 7-azaindole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield 2-bromo-7-azaindole as a solid.

Part B: Synthesis of 2-Bromo-7-azaindole N-oxide

  • Materials: 2-Bromo-7-azaindole, meta-Chloroperoxybenzoic acid (m-CPBA, ~77%), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 2-bromo-7-azaindole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.[16] Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and wash it again with NaHCO₃ followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-oxide.

    • Purify by silica gel column chromatography (e.g., DCM/Methanol gradient) to isolate 2-bromo-7-azaindole N-oxide.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Synthesis of Final Product

This protocol describes the palladium-catalyzed C-C bond formation between the key intermediate and an arylboronic acid. The choice of catalyst, ligand, and base is critical for achieving high yield and purity. Catalytic systems based on ligands like XPhos or SPhos are often highly effective for coupling on heteroaromatic halides.

  • Target Molecule: 2-(3,4-dimethoxyphenyl)-7-azaindole N-oxide

  • Materials: 2-Bromo-7-azaindole N-oxide, 3,4-Dimethoxyphenylboronic acid, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Potassium phosphate (K₃PO₄), 1,4-Dioxane, Water.

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-bromo-7-azaindole N-oxide (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.5 eq), and K₃PO₄ (2.5 eq).

    • In a separate vial, prepare the catalyst premix: add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to 1,4-dioxane. Stir for 10 minutes under an inert atmosphere.

    • Add the catalyst premix to the Schlenk tube containing the solids.

    • Add additional 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water) to the reaction mixture.

    • Seal the tube, and purge the headspace with an inert gas (Argon) for 5-10 minutes.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., DCM/Methanol gradient) to yield the final product, 2-(3,4-dimethoxyphenyl)-7-azaindole N-oxide.

Data Summary and Characterization

The following tables provide a summary of reaction parameters and expected analytical data for the target compound.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

Parameter Value/Reagent Molar Eq. Rationale
Aryl Halide 2-Bromo-7-azaindole N-oxide 1.0 Key intermediate scaffold.
Boronic Acid 3,4-Dimethoxyphenylboronic acid 1.5 Installs the desired pharmacophore; slight excess drives reaction to completion.
Catalyst Pd₂(dba)₃ 0.02 Robust and common Pd(0) source for cross-coupling.[17]
Ligand XPhos 0.08 A sterically hindered biaryl phosphine ligand, excellent for challenging heteroaryl couplings.[18]
Base K₃PO₄ 2.5 Effective base for Suzuki couplings, generally compatible with a wide range of functional groups.
Solvent 1,4-Dioxane / H₂O (4:1) - Common solvent system for Suzuki reactions, facilitating dissolution of both organic and inorganic reagents.
Temperature 100 °C - Provides sufficient thermal energy to drive the catalytic cycle efficiently.

| Typical Yield | 60-85% | - | Expected range based on similar transformations reported in the literature. |

Table 2: Predicted Characterization Data for 2-(3,4-dimethoxyphenyl)-7-azaindole N-oxide

Analysis Expected Data
Molecular Formula C₁₅H₁₄N₂O₃
Molecular Weight 270.29 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.2-8.4 (d, 1H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 7.0-7.2 (m, 3H, Ar-H), 6.8-6.9 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃). Note: Predicted shifts are approximate.

| ESI-MS | m/z: 271.10 [M+H]⁺ |

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The bulky XPhos ligand facilitates the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.

Figure 3: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthetic route detailed in this application note provides a reliable and well-reasoned methodology for producing novel PDE4B inhibitor candidates based on the 7-azaindole scaffold. By utilizing 2-bromo-7-azaindole N-oxide as a versatile intermediate, this strategy allows for the efficient installation of diverse aryl or heteroaryl fragments via robust palladium-catalyzed cross-coupling reactions. This approach offers a powerful platform for researchers to generate compound libraries for structure-activity relationship (SAR) studies, ultimately aiding in the discovery of next-generation, selective anti-inflammatory therapeutics.

References

  • ResearchGate. (2025, June 3). PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. Retrieved from ResearchGate. (URL: [Link])

  • Houslay, M. D., et al. (n.d.). Selective Phosphodiesterase 4B Inhibitors: A Review. PMC - NIH. (URL: [Link])

  • NHSJS. (2025, March 7). A Comprehensive Review of Phosphodiesterase 4B: Functions, Structure, Disease Association, Therapeutic Applications & Potential. (URL: [Link])

  • PubMed. (2025, July 15). Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. (URL: [Link])

  • ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (URL: [Link])

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (URL: [Link])

  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (URL: [Link])

  • ACS Publications. (2025, January 23). Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. (URL: [Link])

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (URL: [Link])

  • PubMed. (n.d.). Orally active indole N-oxide PDE4 inhibitors. (URL: [Link])

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. (URL: [Link])

  • ResearchGate. (2025, April). Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. (URL: [Link])

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... (URL: [Link])

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (URL: [Link])

  • PMC. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (URL: [Link])

  • MDPI. (2024, August 2). Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. (URL: [Link])

  • PubMed. (2025, April 7). Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. (URL: [Link])

  • Frontiers. (2024, June 9). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (URL: [Link])

  • PMC. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (URL: [Link])

  • Bentham Science Publisher. (n.d.). Synthesis, Anti-inflammatory Activity and Docking Studies of Some Newer 1,3-Thiazolidine-2,4-dione Derivatives as Dual Inhibitors of PDE4 and PDE7. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. (URL: [Link])

  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (URL: [Link])

  • ResearchGate. (2025, August 9). Discovery of selective PDE4B inhibitors. (URL: [Link])

  • PMC - NIH. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (URL: [Link])

  • Organic Letters. (2010, September 22). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (URL: [Link])

  • MDPI. (2023, July 15). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (URL: [Link])

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole. (URL: )
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Cross-Coupling Yields of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cross-coupling of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this important heterocyclic building block. The 7-azaindole N-oxide scaffold is a key component in many pharmacologically active molecules, but its successful functionalization via cross-coupling requires a nuanced approach.

The inherent chemical properties of this substrate—namely the presence of two potential catalyst-coordinating nitrogen atoms (the pyridine N and the N-oxide O) and an electron-deficient ring system—often lead to complications such as low yields, catalyst deactivation, and competing side reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses the most common high-level issues encountered during the cross-coupling of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Q1: My reaction shows very low conversion or fails to proceed entirely. What are the primary culprits?

A1: When a reaction with this substrate fails, the root cause is almost always related to the catalyst's inability to perform its function. The two most common reasons are catalyst poisoning and an insufficiently active catalytic system for this specific substrate.

  • Catalyst Poisoning: The most significant challenge with 2-halopyridines and their N-oxides is the propensity of the nitrogen lone pairs to coordinate strongly with the palladium center.[1] Your substrate has two such sites: the pyridine nitrogen and the N-oxide oxygen. This coordination can form stable, off-cycle palladium complexes that are catalytically dormant or inactive, effectively "poisoning" the catalyst.[2][3]

  • Suboptimal Catalyst/Ligand Choice: The C(sp²)-Br bond in this electron-deficient system requires an active catalyst for efficient oxidative addition.[4] Standard or less-active catalyst systems (e.g., Pd(PPh₃)₄ alone) may not be potent enough. A highly active catalyst, typically generated from a palladium precursor and a specialized ligand, is required to overcome both the challenging oxidative addition and the catalyst inhibition.

  • Poor Reagent Purity or Inertness: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[1] The formation of palladium black, a common sign of catalyst decomposition, is often exacerbated by a non-inert atmosphere.[3] Ensure all reagents are pure and solvents are rigorously degassed and dried.

Q2: I'm observing a black precipitate (Palladium Black) in my reaction flask. What does this mean and how can I prevent it?

A2: The formation of a black precipitate is indicative of catalyst decomposition, where the active, soluble Pd(0) species has aggregated into inactive, metallic palladium(0).[3] This is a clear sign that your catalytic cycle has been compromised.

Causes and Solutions:

  • Ligand Dissociation/Degradation: The substrate itself can displace the stabilizing phosphine ligand, leading to "naked" palladium species that rapidly agglomerate.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., XPhos, RuPhos) or similar classes are designed to be sterically demanding.[1][5] This bulkiness creates a protective pocket around the palladium center, making it more difficult for the substrate's nitrogen atoms to displace the ligand while still allowing the catalytic cycle to proceed.

  • Inadequate Temperature Control: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition pathways.[1]

    • Solution: Screen a range of temperatures. Start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is sluggish. Monitor for the appearance of palladium black as you increase the temperature.

  • Incorrect Base or Solvent: The reaction environment plays a crucial role in catalyst stability.

    • Solution: Choose a solvent system where the catalyst, substrate, and base are all reasonably soluble. Common choices include dioxane, toluene, or THF.[6][7] In some cases, a base that is too strong or poorly soluble can contribute to catalyst instability.

Q3: How does the N-oxide functionality specifically impact the cross-coupling reaction?

A3: The N-oxide group has a profound and multifaceted effect on the reaction, which can be both beneficial and detrimental.

  • Electronic Effects: The N-oxide is a strong electron-withdrawing group. This makes the pyrrolo[2,3-b]pyridine ring more electron-deficient. This can, in principle, facilitate the rate-determining oxidative addition step. However, it also makes the resulting 2-substituted product more susceptible to further reactions or decomposition under harsh conditions.

  • Catalyst Coordination: As mentioned in A1, the N-oxide oxygen is a potential coordination site that can contribute to catalyst poisoning.[6] Some studies on related diazine N-oxides have shown that this poisoning effect can be significant and may require specific strategies to overcome.[6]

  • Strategic Handle: The N-oxide can be a useful synthetic handle. After a successful cross-coupling, it can be readily removed via reduction (e.g., using PCl₃, or palladium-catalyzed hydrogenolysis with ammonium formate) to yield the corresponding 2-substituted 7-azaindole.[6] This allows you to leverage its electronic properties for the coupling and then remove it to access the final desired structure. Some researchers have even used the N-oxide to direct C-H activation, highlighting its ability to interact with the metal center.[8][9]

Troubleshooting & Optimization Workflow

A systematic approach is key to solving yield issues. The following diagram outlines a logical workflow for troubleshooting your cross-coupling reaction.

G start Low Yield or No Reaction check_reagents Step 1: Verify Reagent Quality - Purity of Substrate - Activity of Boronic Acid/Amine - Anhydrous/Degassed Solvents start->check_reagents check_setup Step 2: Ensure Inert Atmosphere - Proper Degassing Technique - Positive Argon/N2 Pressure check_reagents->check_setup optimize_catalyst Step 3: Optimize Catalyst System - Screen Bulky Ligands (XPhos, RuPhos) - Screen Pd Precursors (Pd(OAc)2, Pd2(dba)3) - Adjust Catalyst Loading (1-5 mol%) check_setup->optimize_catalyst optimize_base Step 4: Optimize Base & Solvent - Screen Bases (K3PO4, Cs2CO3 for Suzuki) (NaOtBu, LHMDS for Buchwald) - Screen Solvents (Dioxane, Toluene, THF) optimize_catalyst->optimize_base optimize_temp Step 5: Optimize Temperature - Screen Temp (80-110 °C) - Monitor for Decomposition optimize_base->optimize_temp success Improved Yield optimize_temp->success

Caption: A step-by-step workflow for troubleshooting low yields.

Reaction-Specific Optimization Guides

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful C-C bond-forming tool. For your substrate, success hinges on activating the boronic acid without causing substrate degradation or catalyst deactivation.

Q: My Suzuki coupling is sluggish and gives low yields. What parameters should I focus on?

A: The three most critical parameters for the Suzuki coupling of this substrate are the base, ligand, and solvent .

  • Base Selection: The base is crucial for activating the organoboron species to facilitate transmetalation.[10] However, a base that is too harsh can degrade your electron-deficient substrate.

    • Recommendation: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ . These are generally effective and well-tolerated.[10] Using an aqueous solution of the base (e.g., in a dioxane/water mixture) can accelerate the reaction, but be mindful of potential protodeboronation of your boronic acid.

  • Ligand Choice: As discussed, a bulky, electron-rich phosphine ligand is essential.

    • Recommendation: XPhos , SPhos , or RuPhos are excellent starting points. They are commercially available as pre-formed palladium G2, G3, or G4 precatalysts, which are often more reliable and active.

  • Solvent System: The solvent must solubilize all components and be stable at the reaction temperature.

    • Recommendation: Anhydrous 1,4-dioxane or toluene are reliable choices. A common solvent system is a mixture of an organic solvent and water (e.g., Toluene/H₂O, 10:1).[10]

ParameterRecommended Starting Conditions for Suzuki Coupling
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand XPhos or RuPhos (1.1-1.2 eq. relative to Pd)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Boronic Acid 1.2 - 1.5 equivalents
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 ratio)
Temperature 90 - 110 °C
Atmosphere Strict Argon or Nitrogen
Buchwald-Hartwig Amination

C-N coupling on this substrate is particularly challenging due to strong catalyst inhibition by both the amine nucleophile and the substrate itself.[1]

Q: My Buchwald-Hartwig amination is failing. How can I get it to work?

A: Success in this reaction is almost entirely dependent on the ligand and base combination . The catalytic system must be highly active to overcome the multiple pathways for catalyst poisoning.

  • Ligand Choice is Critical: First-generation ligands (e.g., P(o-tolyl)₃) are unlikely to work.[11] You must use modern, sterically-hindered biaryl phosphine ligands.

    • Recommendation: Ligands like RuPhos , BrettPhos , or GPhos have been specifically designed to resist deactivation by N-heterocycles and primary amines.[2] Using a pre-formed G3 or G4 palladacycle (e.g., BrettPhos Pd G3) is highly recommended as it ensures the formation of the active L-Pd(0) species.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common choice.[12] For very sensitive substrates where NaOtBu might cause decomposition, a weaker base like LHMDS or K₃PO₄ can be screened, though this may require higher temperatures or longer reaction times.

ParameterRecommended Starting Conditions for Buchwald-Hartwig
Palladium Source BrettPhos Pd G3 Precatalyst (2-5 mol %)
Ligand (Implicit in precatalyst)
Base NaOt-Bu (1.5 - 2.0 equivalents)
Amine 1.2 - 1.5 equivalents
Solvent Toluene or tert-Butanol
Temperature 100 - 110 °C
Atmosphere Strict Argon or Nitrogen

Visualizing the Core Challenge: Catalyst Poisoning

To effectively troubleshoot, it is crucial to understand the primary failure mode. The diagram below illustrates how the substrate can intercept the active catalyst, forming a stable, off-cycle complex that halts the reaction.

G cluster_cycle Productive Catalytic Cycle cluster_poison Catalyst Poisoning Pathway Pd0 L-Pd(0) (Active Catalyst) OA_complex Oxidative Addition Complex Pd0->OA_complex + Ar-Br Poisoned_Complex Off-Cycle L-Pd(0)-Substrate Complex (Inactive) Pd0->Poisoned_Complex + Substrate (via N or N-O) Red_Elim_complex Reductive Elimination Complex OA_complex->Red_Elim_complex + Coupling Partner Red_Elim_complex->Pd0 - Product Product Product Red_Elim_complex->Product Poisoned_Complex->Pd0 Reversible? (Often Slow)

Caption: The competition between the productive cycle and catalyst poisoning.

Optimized Experimental Protocols

The following protocols provide robust starting points for your experiments. Always perform reactions in a glovebox or using rigorous Schlenk techniques.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk tube, add 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and K₃PO₄ (2.5 mmol, 2.5 eq.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.044 mmol, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: In an argon-filled glovebox, add NaOtBu (1.5 mmol, 1.5 eq.) to an oven-dried vial. Add 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 mmol, 1.0 eq.) and the BrettPhos Pd G3 precatalyst (0.03 mmol, 3 mol%).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL). Finally, add the amine (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the mixture in a pre-heated oil bath at 100 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.PMC.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.Beilstein Journals.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.DSpace@MIT.
  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd C
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.Benchchem.
  • Use of N-oxide compounds in coupling reactions.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.MDPI.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
  • Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.Benchchem.
  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors.
  • How can I solve my problem with Suzuki coupling?
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.Benchchem.
  • Diagnosing issues with a failed Suzuki coupling?Reddit.
  • Buchwald–Hartwig amin
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.PMC.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • The Suzuki Reaction.Andrew G Myers Research Group.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.PMC.
  • Arylation of pyridine N‐oxide derivatives by 2‐bromopyridine.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
  • Buchwald-Hartwig amin
  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow.
  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.Master Thesis, Cornelia Hojnik.
  • Cross-Coupling Reaction Manual: Desk Reference.MilliporeSigma.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • 7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • Struggling on suzuki couplings.Reddit.
  • Palladium-catalyzed Buchwald-Hartwig amination.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.Royal Society of Chemistry.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.ACS Omega.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.Benchchem.
  • Recent Developments in the Chemistry of Heteroarom
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Publishing.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines.Organic Chemistry Portal.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • B-Alkyl Suzuki Couplings.Macmillan Group, Princeton University.

Sources

Technical Support Center: Purification of Crude 2-Bromo-7-Azaindole N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with 2-bromo-7-azaindole N-oxide . It addresses the specific challenges of purifying this polar, electron-deficient heterocyclic intermediate.

Topic: Purification of Crude 2-Bromo-7-Azaindole N-Oxide Compound Class: Heterocyclic N-Oxides / Halogenated Azaindoles Primary Challenge: High polarity (tailing), separation from m-chlorobenzoic acid (mCBA), and potential instability on acidic silica.

Part 1: Pre-Purification Assessment (The Triage)

Q: Before I start the column, what is the single most critical step to ensure success? A: You must remove the m-chlorobenzoic acid (mCBA) byproduct before loading the column. If you used m-CPBA for the oxidation, your crude mixture contains a stoichiometric amount of mCBA (an acidic byproduct).

  • Why? mCBA often co-elutes with polar N-oxides or streaks across the column, contaminating your fractions.

  • The Fix: Dissolve the crude reaction residue in EtOAc or DCM and wash vigorously with saturated aqueous NaHCO₃ (3x) . This converts mCBA to its water-soluble salt, removing >95% of it.

    • Expert Note: Do not skip this. Relying on the column to separate mCBA from an N-oxide is a common rookie mistake that leads to mixed fractions.

Q: My TLC shows a long streak instead of a distinct spot. Is my compound decomposing? A: Likely not. This is classic "N-oxide tailing." The N-oxide moiety (


) is highly polar and acts as a weak base. It interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel plates.
  • Diagnostic Test: Dip a new TLC plate in a solvent system containing 1% Triethylamine (TEA) or 1% NH₄OH , dry it, and re-run your sample.

  • Result: If the spot tightens up, your compound is stable, and you simply need a basic modifier in your column eluent.

Part 2: Purification Strategy & Protocols

Method A: Precipitation (Highly Recommended First Step)

Before attempting chromatography, try to isolate via precipitation. This method is superior for N-oxides as it avoids silica interactions entirely.

Protocol:

  • Concentrate the crude organic layer (DCM or EtOAc) to a minimal volume (until it becomes viscous/slurry).

  • Slowly add n-Hexane or Heptane (anti-solvent) with vigorous stirring.

  • The N-oxide, being much more polar than the starting 2-bromo-7-azaindole, should precipitate as a pale solid.

  • Filter and wash with cold Hexane.

    • Success Rate: High for 7-azaindole derivatives.[1]

    • Troubleshooting: If it oils out, sonicate the flask or scratch the glass to induce nucleation.

Method B: Column Chromatography (If Precipitation Fails)

Use this if the product oils out or if you need to separate minor impurities.

Stationary Phase: Standard Silica Gel (40–63 µm). Mobile Phase System: DCM / MeOH / Triethylamine (TEA).

ParameterRecommendationReason
Base Solvent Dichloromethane (DCM)Solubilizes the lipophilic bromine/azaindole core.
Polar Modifier Methanol (MeOH)Elutes the polar N-oxide.
Additive (Critical) 1% Triethylamine (TEA) Deactivates acidic silanols; prevents streaking.
Gradient 0%

10% MeOH in DCM
N-oxides typically elute between 3-7% MeOH.
Loading Solid load on Celite or SilicaWet loading in DCM often causes band broadening.

Step-by-Step Protocol:

  • Column Pre-treatment: Flush the packed silica column with 100% DCM + 1% TEA . This "neutralizes" the silica bed before your sample touches it.

  • Equilibration: Switch to DCM (no TEA) for 2 column volumes (CV) to remove excess free amine, or keep 0.5% TEA in the mobile phase if the streak is severe.

  • Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH.

  • Monitoring: The starting material (2-bromo-7-azaindole) will elute first (very non-polar, often comes off in 100% DCM). The N-oxide will follow later.

Part 3: Troubleshooting & FAQs

Q: I see two spots on TLC that are very close. One is UV active, one is not. Which is my N-oxide? A: The lower Rf spot is almost certainly your N-oxide.

  • Starting Material (2-bromo-7-azaindole): High Rf (e.g., 0.6 in 5% MeOH/DCM).

  • Product (N-Oxide): Low Rf (e.g., 0.2-0.3 in 5% MeOH/DCM).

  • Visualization: N-oxides are UV active (254 nm). If a spot is not UV active, it might be a non-aromatic impurity (like mCBA residue if not washed, though mCBA is also UV active). Use KMnO₄ stain ; N-oxides do not typically oxidize further, but impurities might.

Q: My product turned brown/black on the column. What happened? A: Decomposition via Acidic Rearrangement. Although 2-bromo-7-azaindole N-oxide is relatively stable, some azaindole N-oxides can undergo rearrangement (e.g., to the 1-hydroxy derivative or similar) on highly acidic "activated" silica.

  • Solution: Use Neutral Alumina instead of silica. Alumina is less acidic and gentler on N-oxides.

  • Eluent for Alumina: DCM / MeOH (0-5%). No TEA needed usually.

Q: Can I use Acetone or Ethyl Acetate instead of DCM? A: Avoid Acetone. It interferes with UV detection (cutoff ~330nm) and can form ketals if acid traces are present. Ethyl Acetate (EtOAc) is a viable alternative to DCM, but N-oxides are often sparingly soluble in pure EtOAc. A system of EtOAc / MeOH (9:1) can work if solubility permits.

Part 4: Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying this specific intermediate.

PurificationWorkflow Start Crude Reaction Mixture (2-bromo-7-azaindole + mCPBA) Quench 1. Quench (Na2S2O3) 2. Wash (Sat. NaHCO3 x3) Start->Quench Eliminate Oxidant Check Check TLC (Target: Remove mCBA) Quench->Check Precip Attempt Precipitation (Conc. DCM -> Add Hexane) Check->Precip Organic Layer Dried Solid Solid Formed? Precip->Solid Filter Filter & Wash (Pure N-Oxide) Solid->Filter Yes (Precipitate) Column Column Chromatography (Silica Gel) Solid->Column No (Oiling/Soluble) Result Pure 2-Bromo-7-Azaindole N-Oxide Filter->Result MobilePhase Mobile Phase Selection: DCM : MeOH (95:5) + 1% TEA Column->MobilePhase Prevent Tailing MobilePhase->Result

Caption: Decision matrix for the purification of 2-bromo-7-azaindole N-oxide, prioritizing precipitation to avoid silica interactions.

References

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindole Derivatives. Journal of Organic Chemistry.
  • Yin, J., et al. (2007). Palladium-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.[2] (Refers to general handling of 2-bromo-7-azaindole precursors).[3]

  • ResearchGate. (2017). Discussion on Purification of N-oxides on Column Chromatography. Retrieved from [Link]

Sources

common side reactions in the synthesis of 2-bromo-7-azaindole N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Bromo-7-Azaindole N-Oxide

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-bromo-7-azaindole N-oxide. This key intermediate is crucial in the development of various therapeutic agents, particularly kinase inhibitors.[1][2] However, its multi-step synthesis presents several challenges that can impact yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols to navigate the common pitfalls of this synthesis.

The synthesis is a two-stage process: first, the N-oxidation of the pyridine ring of 7-azaindole, followed by the regioselective bromination of the resulting N-oxide. Each step has unique side reactions that require careful control of reaction parameters.

Core Synthesis Workflow

Synthesis_Workflow Start 7-Azaindole Step1 7-Azaindole N-Oxide Start->Step1 Step 1: N-Oxidation (e.g., m-CPBA, DCM) Step2 2-Bromo-7-Azaindole N-Oxide Step1->Step2 Step 2: Bromination (e.g., POBr₃ or Ts₂O/TBABr)

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Part 1: N-Oxidation of 7-Azaindole

Question 1: My N-oxidation reaction is sluggish or shows incomplete conversion by TLC. What are the likely causes and how can I fix it?

Answer: This is a common issue often related to the oxidant or reaction conditions.

  • Probable Cause 1: Inactive Oxidizing Agent. Meta-chloroperoxybenzoic acid (m-CPBA) is the most common oxidant for this step.[1] It can degrade upon storage, especially if not kept cold and dry. The byproduct, m-chlorobenzoic acid, is inactive.

    • Solution: Use a fresh bottle of m-CPBA or determine the activity of your current stock via iodometric titration. It is standard practice to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.[1]

  • Probable Cause 2: Suboptimal Temperature. While the reaction is initiated at 0 °C to control the initial exotherm, it often requires warming to room temperature to proceed to completion.[1]

    • Solution: After the slow addition of the m-CPBA solution at 0 °C, allow the reaction to warm naturally to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[1]

  • Probable Cause 3: Inefficient Quenching and Workup. The acidic byproduct (m-chlorobenzoic acid) can complicate purification. A simple aqueous wash may not be sufficient.

    • Solution: During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess m-CPBA and remove the acidic byproduct. This is followed by a brine wash to remove residual water before drying over an anhydrous salt like Na₂SO₄.[1]

Question 2: I am seeing multiple spots on my TLC plate post-oxidation that are not the starting material or the desired N-oxide. What could these be?

Answer: While the N-oxidation of 7-azaindole is generally clean, side products can arise from over-oxidation or reactions with impurities.

  • Probable Cause: Ring-Opened or Degraded Products. Although less common for this specific substrate under controlled conditions, aggressive oxidation (e.g., excessive heating, too much oxidant) can potentially lead to the degradation of the electron-rich pyrrole ring.

    • Solution: Adhere strictly to the recommended stoichiometry and temperature profile. Ensure slow, controlled addition of the oxidant at 0 °C before allowing the reaction to warm.

Part 2: Bromination of 7-Azaindole N-Oxide

Question 3: Why does bromination occur selectively at the C2 position?

Answer: The regioselectivity is a direct consequence of the electronic properties of the N-oxide group. The N-oxide is an activating group that directs electrophilic substitution to the C2 (and C4) positions by stabilizing the cationic intermediate (sigma complex) through resonance. The C2 position is generally favored due to kinetic control.

Caption: The N-oxide group stabilizes the intermediate of C2 attack.

Question 4: My bromination reaction is giving me a mixture of mono- and di-brominated products. How can I improve the selectivity for the 2-bromo product?

Answer: The formation of di-brominated species (e.g., 2,3-dibromo or other isomers) is a classic side reaction caused by overly harsh conditions or incorrect stoichiometry.

  • Probable Cause 1: Overly Reactive Brominating Agent. Reagents like elemental bromine (Br₂) can be too reactive and difficult to control, leading to over-bromination.

    • Solution: Employ a milder or more controlled brominating system. A common and effective method involves activating the N-oxide with an agent like tosic anhydride (Ts₂O) followed by reaction with a bromide source like tetrabutylammonium bromide (TBABr).[3] This method provides excellent regioselectivity for the C2 position.[3] Alternatively, phosphorus oxybromide (POBr₃) is also used, but temperature control is critical.

  • Probable Cause 2: Poor Temperature Control. Electrophilic aromatic substitution is an exothermic process. Allowing the temperature to rise uncontrollably will favor multiple additions.

    • Solution: Maintain strict temperature control throughout the addition of the brominating agent. For many protocols, this means keeping the reaction at or below room temperature. Slow, portion-wise, or dropwise addition is crucial.

  • Probable Cause 3: Incorrect Stoichiometry. Using a large excess of the brominating agent will inevitably lead to multiple brominations.

    • Solution: Use a carefully measured amount of the brominating agent, typically between 1.0 and 1.2 equivalents relative to the 7-azaindole N-oxide.

Question 5: The final product appears unstable during purification, showing signs of degradation on my silica column. What precautions should I take?

Answer: The N-oxide functional group can be labile, particularly to heat and strong acids or bases. The C-Br bond can also be susceptible to nucleophilic displacement under certain conditions.

  • Probable Cause 1: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause degradation or retention of the basic N-oxide product.

    • Solution: Deactivate the silica gel before use by preparing a slurry with your eluent system containing a small amount (0.5-1%) of a mild base like triethylamine (Et₃N) or ammonia. This will neutralize the acidic sites and improve recovery.

  • Probable Cause 2: Thermal Decomposition. Prolonged heating can lead to deoxygenation (loss of the N-oxide) or other degradation pathways.

    • Solution: When concentrating the product fractions after chromatography, use a rotary evaporator with a water bath temperature kept below 40 °C. Avoid drying the final product in a high-temperature vacuum oven.

Experimental Protocols

Protocol 1: N-Oxidation of 7-Azaindole with m-CPBA

This protocol is adapted from standard procedures for the N-oxidation of pyridine derivatives.[1]

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 7-azaindole (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq., ~77% purity) in DCM. Add this solution dropwise to the cooled 7-azaindole solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup:

    • Quench the reaction by washing the mixture with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 7-azaindole N-oxide, which can often be used in the next step without further purification.

Protocol 2: C2-Bromination using Tosic Anhydride and TBABr

This protocol provides high regioselectivity and is adapted from modern methods for functionalizing N-oxides.[3]

  • Setup: In a round-bottom flask, dissolve 7-azaindole N-oxide (1.0 eq.) in a suitable solvent like acetonitrile or DCM.

  • Reagent Addition: Add tosic anhydride (Ts₂O, 1.1 eq.) to the solution and stir for 10-15 minutes at room temperature to activate the N-oxide.

  • Bromination: Add tetra-n-butylammonium bromide (TBABr, 1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to isolate the pure 2-bromo-7-azaindole N-oxide.

Summary of Reaction Parameters

ParameterStep 1: N-OxidationStep 2: Bromination (Ts₂O/TBABr)
Key Reagents 7-Azaindole, m-CPBA7-Azaindole N-Oxide, Ts₂O, TBABr
Solvent Dichloromethane (DCM)Acetonitrile or DCM
Stoichiometry 1.1 - 1.5 eq. m-CPBA1.1 eq. Ts₂O, 1.2 eq. TBABr
Temperature 0 °C to Room TempRoom Temperature
Common Side Product (Minimal) Incomplete ReactionOver-bromination (e.g., 2,3-dibromo)
Troubleshooting Use fresh m-CPBA, ensure complete reactionStrict stoichiometry, use deactivated silica

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Vertex AI Search.
  • BenchChem. (n.d.). A Comparative Study of N-Oxidation Protocols for 7-Azaindole. BenchChem Application Note.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock Review.
  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Baran, P. S., et al. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. ChemInform, 44(34).
  • Malykhin, R. S., & Sukhorukov, A. (n.d.). Nucleophilic bromination of azaindole N-oxide 18 with PyBroP in the synthesis of HIV-1 attachment inhibitor pro-drug BMS-663068. ResearchGate.
  • Li, G. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(9), 1768–1773.

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reaction of 2-Bromo-7-Azaindole N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-bromo-7-azaindole N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of the N-oxide on the azaindole scaffold introduces unique challenges and opportunities in catalyst selection and reaction optimization. This document provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and enhance reaction efficiency.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering not just solutions but also the scientific reasoning behind them.

Problem 1: Low to No Product Conversion

Question: I am seeing very low or no conversion of my 2-bromo-7-azaindole N-oxide starting material. What are the likely causes and how can I address this?

Answer: Low conversion is a frequent hurdle and can often be traced back to issues with the catalytic cycle or reagent integrity.[1] Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Activity:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which can kill the catalyst before the reaction starts.[1] The nitrogen atoms on the azaindole ring can also coordinate to the palladium center, potentially deactivating the catalyst.[2]

    • Solution: Ensure your reaction setup is rigorously degassed.[1] Use techniques like freeze-pump-thaw cycles (at least three) or sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes.[1] It is also recommended to use fresh, high-purity palladium sources and ligands. Some modern pre-catalysts are designed to be air-stable and form the active Pd(0) species more reliably in situ.[1][3]

  • Ligand Oxidation: Phosphine-based ligands are prone to oxidation, which prevents them from coordinating effectively with the palladium center.[1]

    • Solution: Use fresh ligands or those that have been stored under an inert atmosphere.[1] Consider screening different classes of ligands, such as bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can offer greater stability and reactivity.[3][4]

2. Inadequate Base or Solvent System:

  • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1] The effectiveness of a particular base is highly dependent on the solvent and substrates.[1]

    • Solution: If a common base like potassium carbonate (K₂CO₃) is not effective, screen other inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][5] The choice of base can also influence side reactions, so a milder base might be necessary if side product formation is an issue.[6]

  • Solvent Purity and Choice: The presence of water and oxygen in the solvent can be detrimental.[1] For biphasic systems (e.g., toluene/water), inefficient mixing can limit the reaction rate.[1]

    • Solution: Use anhydrous, degassed solvents.[1] If using a biphasic system, ensure vigorous stirring to maximize the interfacial area.[1] Screening alternative solvents like dioxane, THF, or DMF may also improve solubility and reaction kinetics.[5][7]

3. Reaction Temperature:

  • Insufficient Thermal Energy: Many Suzuki couplings require heating to proceed at a reasonable rate.[1]

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate.[1] However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]

Problem 2: Significant Side Product Formation (e.g., Homocoupling, Debromination)

Question: My reaction is producing a significant amount of homocoupled product from my boronic acid and/or a debrominated version of my starting material. How can I minimize these side reactions?

Answer: The formation of byproducts like homocoupled species and debrominated starting material points to specific, addressable mechanistic issues.

1. Homocoupling of Boronic Acid:

  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] It can also occur if the reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient, leading to consumption of the boronic acid in the process.[1][8]

    • Mitigation Strategies:

      • Rigorous Degassing: Improve your degassing procedure to minimize oxygen in the reaction mixture.[1]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[1]

      • Control Stoichiometry: Using a slight excess of the aryl halide can sometimes disfavor boronic acid homocoupling.[2]

2. Debromination (Protodehalogenation):

  • Cause: This occurs when the bromine atom on the 2-bromo-7-azaindole N-oxide is replaced by a hydrogen atom. This can be facilitated by certain bases, particularly in the presence of protic solvents like water or alcohols, which can act as hydride or proton donors.[6]

    • Mitigation Strategies:

      • Optimize the Base: Switch to milder or non-hydroxide-containing bases. Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can be effective alternatives.[6]

      • Solvent Choice: Consider using aprotic solvents like dioxane or toluene to minimize the availability of proton sources.[6]

      • Lower Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions.[6] Attempting the reaction at a lower temperature for a longer duration may be beneficial.[6]

Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing the Suzuki reaction for 2-bromo-7-azaindole N-oxide.

Q1: What are the recommended starting conditions for optimizing catalyst loading for this specific substrate?

A1: For a challenging substrate like 2-bromo-7-azaindole N-oxide, it is best to start with a robust and well-established catalytic system and then optimize from there. The N-oxide functionality can influence the electronic properties of the heterocyclic ring, potentially affecting the oxidative addition step.[9][10]

Table 1: Recommended Starting Conditions for Catalyst Screening

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or a Buchwald Precatalyst (e.g., SPhos G3)Pd(OAc)₂ is a common and cost-effective Pd(II) source.[3] Buchwald precatalysts are air-stable and highly active, often requiring lower catalyst loadings.[1]
Ligand SPhos or XPhosThese are bulky, electron-rich phosphine ligands known to be effective for challenging Suzuki couplings, including those with heteroaromatic substrates.[3][9]
Catalyst Loading 1-3 mol %This is a typical starting range for optimization. The goal is to find the lowest effective loading.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These are generally effective bases for Suzuki reactions and can be less harsh than hydroxide bases.[1][5]
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O (e.g., 10:1)These are common solvent systems that provide good solubility for a range of substrates.[5][7]
Temperature 80-100 °CThis temperature range is often sufficient to drive the reaction to completion without excessive decomposition.[1][7]

Q2: How does the N-oxide group on the 7-azaindole affect the Suzuki reaction?

A2: The N-oxide group has several effects that must be considered:

  • Electronic Effects: The N-oxide is an electron-withdrawing group, which can influence the reactivity of the C-Br bond in the oxidative addition step. It can also alter the electron density of the pyridine ring, potentially affecting its coordination to the palladium catalyst.[9]

  • Directing Group Potential: In some cases, N-oxides can act as directing groups, influencing the regioselectivity of C-H activation reactions, although this is less of a factor in a cross-coupling at a pre-functionalized position.[11]

  • Catalyst Poisoning: The oxygen atom of the N-oxide is nucleophilic and could potentially coordinate to the palladium center, which might inhibit catalysis.[10] However, in some contexts, N-oxides have been used successfully in coupling reactions without significant catalyst poisoning.[12]

Q3: What are the best analytical techniques for monitoring the progress of my reaction?

A3: Real-time or frequent monitoring of your reaction is crucial for effective optimization.

  • Thin-Layer Chromatography (TLC): This is a quick and simple method for qualitatively assessing the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the disappearance of starting materials and the appearance of the product, as well as detect any major side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to quantitatively monitor the reaction progress by taking aliquots at different time points.[13] If your starting material and product have distinct signals (e.g., in ¹H or ¹⁹F NMR if applicable), you can determine the conversion with high accuracy.[13]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol outlines a general setup for a small-scale reaction to test different catalysts and conditions.

  • Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask or a microwave vial) and a magnetic stir bar.[14]

  • Reagent Addition:

    • To the flask, add 2-bromo-7-azaindole N-oxide (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.[2][14]

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[1][2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and ligand (if not using a pre-formed complex).[2]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.[2]

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol 2: Catalyst and Ligand Screening Workflow

The following diagram illustrates a logical workflow for screening catalysts and ligands to optimize your reaction.

G cluster_start Initial Reaction Setup cluster_catalyst Catalyst/Ligand Screening cluster_analysis Analysis cluster_decision Decision Point cluster_optimization Optimization cluster_end Final Protocol start 2-bromo-7-azaindole N-oxide + Boronic Acid Base: K3PO4 Solvent: Dioxane/H2O Temp: 90°C cat1 Test 1: Pd(OAc)2 / SPhos (2 mol%) start->cat1 Screening cat2 Test 2: Pd2(dba)3 / XPhos (2 mol%) start->cat2 cat3 Test 3: SPhos G3 Precatalyst (2 mol%) start->cat3 cat4 Test 4: Pd(PPh3)4 (5 mol%) start->cat4 analysis Monitor by LC-MS at 1h, 4h, 24h Compare Conversion & Purity cat1->analysis cat2->analysis cat3->analysis cat4->analysis decision Is Conversion >80% with any system? analysis->decision decision->start No, reconsider starting conditions optimize Select best system. Optimize catalyst loading (0.5-2%). Screen other bases/solvents if needed. decision->optimize Yes end_node Optimized Protocol optimize->end_node

Caption: A workflow for systematic catalyst and ligand screening.

Visualization of Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential point of failure or optimization.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)-X L2 Pd0->OxAdd label_oa Oxidative Addition Pd0->label_oa Transmetal R-Pd(II)-R' L2 OxAdd->Transmetal label_tm Transmetalation OxAdd->label_tm Transmetal->Pd0 ReductElim Product R-R' Transmetal->ReductElim label_re Reductive Elimination Transmetal->label_re ReductElim->Pd0 Regenerates Catalyst label_oa->OxAdd R-X label_tm->Transmetal R'-B(OR)2 + Base label_re->Pd0

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

  • Angewandte Chemie International Edition. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Rhodium-Catalyzed Pyridine N -Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation | Request PDF. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Google Patents. (2008). US20080132698A1 - Use of N-oxide compounds in coupling reactions.
  • Reddit. (2020). What is the proper way to set up a suzuki coupling? : r/chemistry. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Catalyst screening in Suzuki cross-coupling reactions a | Download Table. [Link]

  • University of Victoria. (n.d.). Background Preliminary Screen Optimization of Reaction Conditions Substrate Specific Ligand Compatibility Screens Reduced Cataly. [Link]

  • Journal of the American Chemical Society. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. [Link]

  • ResearchGate. (2025). A mild robust generic protocol for the Suzuki reaction using an air stable catalyst | Request PDF. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • Journal of the American Chemical Society. (2009). Nickel-Catalyzed Reaction of Arylzinc Reagents with N-Aromatic Heterocycles: A Straightforward Approach to C−H Bond Arylation of Electron-Deficient Heteroaromatic Compounds. [Link]

  • ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • Molecules. (2020). Heteroaromatic N- Oxides in Asymmetric Catalysis: A Review. [Link]

  • Molecules. (2012). Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]

Sources

safe handling and storage of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides comprehensive technical and safety information for the handling, storage, and use of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide. As a key intermediate in pharmaceutical research and drug development, understanding its chemical properties is paramount for ensuring experimental success and laboratory safety.[1][2][3] The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, and functionalization via N-oxidation can significantly alter the reactivity and biological activity of the core molecule.[4][5]

Section 1: Compound Profile and Hazard Identification

The combination of a brominated pyrrole ring and a pyridine N-oxide introduces specific chemical characteristics that must be respected during handling. The N-oxide group increases the electron deficiency of the pyridine ring, potentially influencing the reactivity at both the pyridine and pyrrole moieties.[4][5]

Chemical and Physical Properties
PropertyValueSource
Chemical Name 2-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide-
Synonyms 2-Bromo-7-azaindole N-oxide-
CAS Number Not available-
Molecular Formula C₇H₅BrN₂OCalculated
Molecular Weight 213.03 g/mol Calculated
Appearance Likely a solid (e.g., off-white to tan)Inference
Storage Temperature Room temperature, in a dark, dry place[10]
Synthesized Hazard Assessment

Based on analogous compounds, 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide should be treated as a hazardous substance. The following GHS classifications are anticipated.

Hazard ClassCategoryGHS CodeStatementBasis (Similar Compounds)
Acute Toxicity, Oral4H302Harmful if swallowed[7][11]
Skin Corrosion/Irritation2H315Causes skin irritation[7][9][11]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[7][9][11]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[7][11]

Causality Behind Hazards:

  • Irritation: Heterocyclic aromatic compounds, particularly halogenated ones, often act as irritants to the skin, eyes, and respiratory tract.[7][11] The N-oxide moiety can further enhance these properties.

  • Toxicity: Many nitrogen-containing heterocyclic compounds exhibit some level of acute toxicity if ingested.[7][11]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential. All handling of this compound, especially in its powdered form, must occur within a certified chemical fume hood to prevent inhalation.[12][13]

Step-by-Step Handling Protocol (Solid)
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill cleanup materials readily available.

  • Don PPE: Wear all required personal protective equipment as detailed in Table 2.2.

  • Weighing: Use a dedicated weighing vessel. To prevent dispersal of the powder, do not pour it from a height. Use a spatula to carefully transfer the solid. Take measures to prevent the buildup of electrostatic charge.[6][12]

  • Dissolution: If making a solution, add the solvent to the vessel containing the compound slowly. Ensure the vessel is appropriately sized to prevent splashing.

  • Post-Handling: After use, tightly reseal the container.[6][14] Decontaminate the spatula and weighing vessel. Clean the work surface thoroughly.

  • Doff PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the appropriate hazardous waste stream.[11] Wash hands thoroughly with soap and water.[7][11]

Recommended Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (ensure no tears or punctures)Provides a barrier against skin contact and irritation.[7][15]
Eye Protection Chemical safety goggles with side-shieldsProtects eyes from airborne powder and splashes, preventing serious irritation.[7][15]
Body Protection Impervious laboratory coatPrevents contamination of personal clothing.[7][15]
Respiratory Protection Not required if handled exclusively in a fume hoodIf a fume hood is unavailable or there's a risk of aerosolization, a NIOSH-approved respirator is necessary.[7][16]

Section 3: Storage and Stability

Proper storage is critical to maintain the compound's integrity and prevent the formation of hazardous degradation products.

Storage Conditions
ParameterRecommendationRationale
Temperature Room TemperatureMost related compounds are stable at room temperature.[7][10][17]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Recommended to prevent potential slow degradation from air and moisture.[8][10]
Light Store in a dark place (e.g., amber vial/bottle)Protects against photochemical degradation.[10]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric contaminants.[6][12][14]
Chemical Incompatibilities and Stability
  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[11][14] The N-oxide functionality can be reactive under certain conditions.

  • Stability Concerns: The N-oxide group can be susceptible to deoxygenation in the presence of reducing agents (e.g., PCl₃, certain metal catalysts at high temperatures) or under certain reaction conditions. This is a critical consideration during reaction planning, as the loss of the N-oxide will yield 2-bromo-1H-pyrrolo[2,3-b]pyridine, a different chemical entity with altered reactivity.[4][5]

  • Hazardous Decomposition: While specific data is unavailable, thermal decomposition or combustion may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6]

Section 4: Troubleshooting Guide

This section addresses specific issues researchers might encounter during experiments.

Q1: The solid compound, which should be off-white, has developed a dark brown or black color in storage. Can I still use it?

A: Discoloration is a strong indicator of decomposition. Using a degraded starting material will likely lead to low yields, complex product mixtures, and difficult purifications.

  • Causality: The 7-azaindole core, especially when functionalized, can be prone to oxidative degradation over time if not stored properly under an inert atmosphere and protected from light.[10]

  • Recommended Action: It is strongly advised not to use the discolored material. Procure a fresh batch of the compound. To prevent recurrence, review your storage protocol against the recommendations in Section 3.1.

Q2: My Suzuki coupling reaction at the 2-bromo position is giving a low yield, and I'm recovering a significant amount of de-brominated starting material (1H-pyrrolo[2,3-b]pyridine 7-oxide). What is happening?

A: This suggests a competing hydrodehalogenation side reaction. This is a known issue in cross-coupling reactions with heterocyclic halides.

  • Causality: The palladium catalyst can facilitate the reduction of the C-Br bond, especially if there are sources of hydride in the reaction (e.g., from certain bases or solvents) or if the catalytic cycle is inefficient. The N-oxide may also influence the electronic properties of the C-Br bond, affecting the rate of oxidative addition.[18]

  • Troubleshooting Steps:

    • Ligand Choice: The choice of phosphine ligand is critical. Try a more electron-rich and bulky ligand (e.g., from the Buchwald ligand portfolio like RuPhos or XPhos) which can promote the desired oxidative addition and reductive elimination steps over hydrodehalogenation.[18]

    • Base Selection: Ensure your base is scrupulously dry. Consider using a non-hydridic base like K₃PO₄ or Cs₂CO₃.

    • Solvent Purity: Use high-purity, anhydrous solvents.

    • Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate to minimize side reactions.

Q3: During my reaction, I've isolated a major side product that appears to be my desired product but without the N-oxide oxygen. Why did this happen?

A: You have likely encountered unintentional deoxygenation of the pyridine N-oxide.

  • Causality: The N-O bond is reactive and can be cleaved under various conditions. Common culprits include:

    • Reducing Reagents: Presence of phosphines (often used as ligands for metal catalysts), certain metals (e.g., Fe, Zn), or other reducing agents in your reaction mixture.[19]

    • High Temperatures: Thermal deoxygenation can occur, though it usually requires high heat.

    • Acidic Conditions: Some strong acids can facilitate deoxygenation.

  • Recommended Action:

    • Analyze Your Reagents: Scrutinize every component of your reaction for its reducing potential. If using a phosphine ligand in a Pd-catalyzed reaction, this is a likely cause. You may need to screen alternative catalysts or reaction types.

    • Modify Conditions: If possible, reduce the reaction temperature.

    • Protecting Groups: In complex syntheses, it is sometimes necessary to carry out N-oxidation as one of the final steps to avoid exposing the N-oxide to harsh conditions.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this compound? A: The three most critical precautions are: 1) Always handle the solid material in a certified chemical fume hood. 2) Wear appropriate PPE, including nitrile gloves and safety goggles, at all times.[7][15] 3) Assume the compound is an irritant and is harmful if swallowed, avoiding all direct contact, inhalation, and ingestion.[7][11]

Q: How should I dispose of waste containing 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide? A: Dispose of all waste (both solid and solutions) as hazardous chemical waste in accordance with your institution's and local regulations.[6][7] Do not pour down the drain. Contaminated labware should be decontaminated or disposed of as hazardous waste.

Q: What are the first aid procedures in case of accidental exposure? A: These procedures are based on data from similar compounds:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][16]

Section 6: Visual Workflows

Workflow 1: Compound Integrity Check

Start Receive or Retrieve Compound Check_Seal Is container seal intact? Start->Check_Seal Check_Appearance Does appearance match specification (color, form)? Check_Seal->Check_Appearance Yes Quarantine Quarantine & Contact Supplier/Safety Officer Check_Seal->Quarantine No Check_Storage Was it stored correctly? Check_Appearance->Check_Storage Yes Check_Appearance->Quarantine No Proceed Proceed with Experiment Check_Storage->Proceed Yes Check_Storage->Quarantine No

Caption: Logic diagram for assessing compound integrity before use.

Workflow 2: Troubleshooting Unexpected Reactivity

Start Unexpected Reaction Outcome Observed Identify_Product Characterize side product(s) (LCMS, NMR) Start->Identify_Product Is_Deoxygenated Is it the deoxygenated product? Identify_Product->Is_Deoxygenated Is_Debrominated Is it the de-brominated (reduced) product? Is_Deoxygenated->Is_Debrominated No Review_Reductants Review all reagents for reducing potential (e.g., phosphines, metals) Is_Deoxygenated->Review_Reductants Yes Other Other unexpected product Is_Debrominated->Other No Review_Coupling Review cross-coupling conditions (ligand, base, solvent, temperature) Is_Debrominated->Review_Coupling Yes Review_Stability Consider stability to acid/base, heat, light Other->Review_Stability Solution_Deoxy Solution: - Lower Temperature - Change Reagents - Alter Synthesis Route Review_Reductants->Solution_Deoxy Solution_Debromo Solution: - Screen Ligands - Use Anhydrous Base - Optimize Temperature Review_Coupling->Solution_Debromo Solution_Other Consult literature for reactivity of 7-azaindole N-oxides Review_Stability->Solution_Other

Caption: Troubleshooting workflow for common unexpected reaction pathways.

Section 7: References

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione MSDS. (2024). DC Chemicals.[Link]

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Herbert, R., & Wibberley, D. G. (1969). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 459-464. [Link]

  • Yakhontov, L. N., & Liktvorov, V. A. (1965). Reactivity of 1H‐pyrrolo[2,3‐b]pyridine. I. Synthesis of 3‐acetyl‐7‐ azaindole and related compounds. Chemistry of Heterocyclic Compounds, 1(4), 312-315. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300063. [Link]

  • Vadukoot, A. K., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1435-1442. [Link]

  • Nørsett, K. G., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molbank, 2023(2), M1623. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.[Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o358. [Link]

  • Fujii, T. (1994). Troubleshooting in the Unit Operations Laboratory. Chemical Engineering Education, 28(2), 126-129. [Link]

  • Zakharychev, D. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8116-8127. [Link]

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ScienceOpen.[Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(56), 33895-33907. [Link]

Sources

troubleshooting scale-up synthesis of 2-bromo-7-azaindole N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 2-Bromo-7-Azaindole N-Oxide

Status: Active Ticket ID: #SC-AZA-007 Assigned Specialist: Senior Process Chemist Last Updated: March 4, 2026[1]

Executive Summary & Strategy Selection

User Query: "I need to scale up the synthesis of 2-bromo-7-azaindole N-oxide from gram to kilogram scale. What are the critical safety parameters, and how do I avoid yield loss during workup?"

Technical Response: The synthesis of 2-bromo-7-azaindole N-oxide presents a unique dichotomy between reaction kinetics (slowed by the electron-withdrawing bromine) and process safety (exotherm management of N-oxidation). While laboratory protocols often utilize m-CPBA, this reagent poses significant thermal runaway risks at scales >100g.[1]

Strategic Decision Matrix: Before proceeding, verify your starting material and scale to select the correct workflow.

RouteSelection Start Start: Scale & Substrate Analysis SubstrateCheck Starting Material? Start->SubstrateCheck ScaleCheck Target Scale? Small Protocol A: m-CPBA Oxidation (Fast, Standard Lab) ScaleCheck->Small < 100g Large Protocol B: UHP / Phthalic Anhydride (Safe, Thermally Stable) ScaleCheck->Large > 100g / Kilo RouteA Direct N-Oxidation (Preferred Route) SubstrateCheck->RouteA 2-Bromo-7-azaindole RouteB N-Oxidation -> C2 Bromination (Complex Scale-up) SubstrateCheck->RouteB 7-Azaindole RouteA->ScaleCheck

Figure 1: Strategic decision tree for selecting the safe and efficient synthetic route based on available starting material and target scale.

Core Protocols

Protocol A: Controlled m-CPBA Oxidation (Limit: <100g)

Best for: Rapid delivery of material where thermal hazards can be managed by standard jacketed reactors.

The Challenge: m-CPBA is shock-sensitive and prone to thermal runaway.[1] The reaction is exothermic.[1] The Fix: Use a "Dosing-Controlled" addition strategy.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-bromo-7-azaindole (1.0 equiv) in DCM (10 volumes) or Ethyl Acetate (greener alternative).

  • Cooling: Cool the reactor to 0°C . Note: Do not cool below -10°C as solubility may drop, leading to slurry accumulation and sudden exotherms upon warming.[1]

  • Oxidant Prep: Dissolve m-CPBA (1.2 equiv, 70-77% purity) in DCM.

  • Controlled Addition: Add the m-CPBA solution dropwise over 60–90 minutes. Monitor internal temperature (

    
    ); ensure 
    
    
    
    does not exceed 5°C.
  • Monitoring: The electron-withdrawing bromine at C2 reduces the nucleophilicity of the N7 nitrogen.[1] Reaction times may extend to 4–6 hours (vs. 1–2 hours for unsubstituted 7-azaindole).[1]

  • Quench: Add 10% aqueous

    
     or 
    
    
    
    to destroy excess peroxide.[1] Test with starch-iodide paper (must be negative).[1]
Protocol B: UHP / Phthalic Anhydride System (Recommended: >100g)

Best for: Kilogram scale, GMP environments, and high-safety requirements.[1]

The Logic: Urea-Hydrogen Peroxide (UHP) is a stable solid source of anhydrous


. In situ generation of monoperoxyphthalic acid avoids handling large quantities of shock-sensitive peroxides.[1]

Step-by-Step Methodology:

  • Charge: Charge 2-bromo-7-azaindole (1.0 equiv) and phthalic anhydride (2.5 equiv) in Ethyl Acetate or Methanol.

  • Addition: Add UHP (2.5 equiv) portion-wise at room temperature.

  • Reaction: Heat to 40–50°C. This system is less exothermic than m-CPBA but generates the active oxidant in situ.[1]

  • Workup: Upon completion, the byproduct is phthalic acid (insoluble in DCM/EtOAc), which can often be removed by filtration, simplifying purification.[1]

Troubleshooting & FAQs

Issue 1: "My yield is low (<50%), but the reaction looked complete on HPLC."

Diagnosis: Product Loss to Aqueous Phase. Root Cause: Azaindole N-oxides are highly polar and water-soluble.[1] Standard "acid/base" washes used to remove m-chlorobenzoic acid often drag the N-oxide into the aqueous layer.[1] Corrective Action:

  • Avoid Aqueous Washes: If using Protocol B (UHP), filter off the phthalic acid byproduct directly.[1]

  • Salting Out: If an aqueous wash is necessary (Protocol A), saturate the aqueous layer with NaCl (brine) and extract with DCM/Isopropanol (9:1) or n-Butanol .[1]

  • The "K2CO3" Trick: Instead of washing with

    
    , stir the crude organic mixture with solid finely ground 
    
    
    
    .[1] This neutralizes the acid byproduct, forming an insoluble salt that can be filtered off, leaving the N-oxide in the organic filtrate.[1]
Issue 2: "The reaction stalls at 80% conversion."

Diagnosis: Electronic Deactivation. Root Cause: The C2-Bromine atom pulls electron density away from the pyridine nitrogen, making it a poorer nucleophile.[1] Corrective Action:

  • Increase Equivalents: Increase oxidant loading to 1.5 equiv.

  • Temperature Bump: Carefully raise the temperature to 25°C (Room Temp) after the initial addition is complete.

  • Catalyst: If using

    
    , add 1–2 mol% 
    
    
    
    (Sodium Tungstate) as a catalyst to accelerate oxygen transfer.[1]
Issue 3: "I see a new impurity at RRT 1.2."

Diagnosis: Over-oxidation or Halogen Scrambling.[1] Root Cause:

  • Over-oxidation: Formation of the 2-bromo-7-azaindole di-N-oxide (rare) or oxidation at the pyrrole nitrogen (unlikely without strong base).[1]

  • Chlorination: If using m-CPBA in the presence of high chloride concentrations (e.g., HCl impurity), electrophilic chlorination can occur at C3.[1] Corrective Action:

  • Ensure m-CPBA is chloride-free (wash with phosphate buffer if necessary).[1]

  • Switch to the UHP protocol to eliminate chlorine sources entirely.[1]

Data & Specifications

Comparative Analysis of Oxidants

Featurem-CPBA (Protocol A)UHP / Phthalic Anhydride (Protocol B)
Scale Suitability < 100 g> 1 kg
Atom Economy Poor (large acid byproduct)Moderate
Safety Profile High Risk (Shock sensitive, Exothermic)High Safety (Stable solid, Controlled release)
Reaction Time Fast (2–4 h)Slow (6–12 h)
Purification Requires basic wash (Yield loss risk)Filtration of byproduct (High recovery)
Cost HighLow

References

  • BenchChem Application Note. A Comparative Study of N-Oxidation Protocols for 7-Azaindole. (2025).[1][2][3][4][5][6] Provides baseline protocols for azaindole oxidation using m-CPBA and H2O2.

  • Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[1][7] Organic Process Research & Development, 21(4), 2017.[1] Demonstrates scale-up principles for substituted azaindoles (>50kg scale).

  • ResearchGate Safety Report.Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Discusses the thermal instability of m-CPBA and explosion hazards on scale.

  • Sigma-Aldrich Product Sheet.7-Azaindole N-oxide Safety & Handling.

Sources

Technical Support Center: Managing Reaction Byproducts in the Synthesis of 2-Bromo-7-azaindole N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-bromo-7-azaindole N-oxide. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. We understand that managing reaction byproducts is paramount for ensuring the efficiency of your synthetic route and the purity of your target compound. This document provides in-depth, experience-driven answers to common challenges encountered during this synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter in the lab. The answers are structured to help you diagnose the issue and implement a robust solution.

Q1: My reaction yields a mixture of mono-brominated isomers. How can I improve regioselectivity for the desired C2 position?

A: Achieving high regioselectivity is the most common challenge in the functionalization of the 7-azaindole scaffold. The formation of multiple isomers, typically C2- and C3-bromo derivatives, stems from the electronic nature of the fused heterocyclic N-oxide system.

Underlying Chemistry: The pyridine N-oxide moiety strongly activates the C2 and C6 positions toward electrophilic attack through a resonance-stabilized intermediate. However, the pyrrole ring remains electron-rich, making the C3 position susceptible to electrophilic substitution as well. The choice of brominating agent and reaction conditions dictates the balance between these competing pathways.

Expert Recommendations:

  • Reagent Selection is Critical: Standard brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) can lead to poor regioselectivity. A proven method for achieving high C2 selectivity involves activating the N-oxide followed by nucleophilic delivery of bromide.

  • Activated N-Oxide Strategy: A highly effective and mild method employs an activating agent like tosic anhydride (Ts₂O) or triflic anhydride (Tf₂O) in the presence of a bromide source such as tetra-n-butylammonium bromide (TBABr).[1] This approach proceeds through a 2-tosyloxy or 2-triflyloxy intermediate, which is then displaced by the bromide ion in a highly regioselective SₙAr-type mechanism. This method consistently favors the C2 position.[1]

Workflow for Enhanced C2-Selectivity:

G cluster_activation Step 1: N-Oxide Activation cluster_substitution Step 2: Nucleophilic Substitution N_Oxide 7-Azaindole N-oxide Activated_Intermediate Activated O-Tosyl/ O-Triflyl Intermediate N_Oxide->Activated_Intermediate Activation N_Oxide->Activated_Intermediate Activator Ts₂O or Tf₂O Final_Product 2-Bromo-7-azaindole N-oxide (High Selectivity) Activated_Intermediate->Final_Product SNAr at C2 Bromide_Source TBABr

Caption: Activated N-Oxide strategy for regioselective C2-bromination.

Q2: I'm observing significant amounts of di-brominated and other over-halogenated byproducts. What reaction parameters should I adjust?

A: The formation of di-brominated species indicates that the reaction conditions are too harsh or that the stoichiometry of the brominating agent is not optimized. The activated 7-azaindole N-oxide ring is highly susceptible to a second electrophilic attack once the first bromine atom is installed.

Causality and Prevention:

  • Stoichiometry Control: Use a slight excess, but no more than 1.05-1.1 equivalents, of your brominating agent. Carefully weigh all reagents and ensure accurate addition.

  • Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For many brominations, starting at 0°C or even -20°C and slowly warming to room temperature can significantly reduce over-bromination.

  • Controlled Reagent Addition: Add the brominating agent slowly and portion-wise or via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination over di-bromination.

Troubleshooting Parameter Adjustments:

ParameterStandard ConditionAdjustment for Over-brominationRationale
Equivalents of Brominating Agent 1.1 - 1.5 eqReduce to 1.0 - 1.05 eqMinimizes excess electrophile available for a second reaction.
Reaction Temperature Room Temp (20-25°C)Cool to 0°C or -20°CDecreases reaction rate, enhancing selectivity for the initial, faster mono-bromination step.
Reagent Addition Single portionSlow, dropwise addition over 30-60 minPrevents localized high concentrations of the brominating agent.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) or THFSolvents can influence reagent solubility and reactivity profiles.
Q3: My final product is contaminated with unreacted 7-azaindole N-oxide. How can I drive the reaction to completion or easily remove the starting material?

A: Incomplete conversion is a common issue, often related to reagent purity, reaction time, or insufficient activation.

Expert Recommendations:

  • Verify Reagent Quality: Ensure your brominating agent is not degraded. For example, NBS should be recrystallized if it is not a pure white solid. Anhydrous conditions are often necessary; ensure your solvents are dry.

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LCMS. If the reaction stalls, consider extending the reaction time. If time is a constraint, a modest increase in temperature (e.g., from room temperature to 40°C) can help drive it to completion, but be mindful of potential byproduct formation (see Q2).

  • Purification Strategy: Unreacted 7-azaindole N-oxide has significantly different polarity compared to its brominated counterpart. This difference is easily exploited for purification.

    • Silica Gel Chromatography: This is the most reliable method. The brominated product is less polar and will elute earlier than the more polar N-oxide starting material. A gradient elution (e.g., starting with dichloromethane and gradually adding methanol) is highly effective.[2]

    • Crystallization: If the crude product is of reasonable purity (>90%), crystallization can be an effective and scalable purification method.[3] Experiment with solvent systems like ethyl acetate/hexanes or isopropanol/water.

Q4: The initial N-oxidation of 7-azaindole is low-yielding and produces multiple spots on TLC. What are the best practices for this transformation?

A: The N-oxidation step is foundational to the entire synthesis. A clean and high-yielding oxidation simplifies all subsequent steps. Impurities here often arise from over-oxidation or degradation.

Best Practices for N-Oxidation:

  • Choice of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and widely used oxidant for this transformation.[2] Hydrogen peroxide in the presence of an acid catalyst is also a viable, more atom-economical option.[4]

  • Temperature Control: This reaction is exothermic. It is crucial to maintain a low temperature (0°C) during the addition of the oxidant to prevent runaway reactions and the formation of byproducts.[2]

  • Stoichiometry: Use 1.1 to 1.5 equivalents of the oxidant. Using a large excess can lead to unwanted side reactions.

  • Aqueous Workup: A quench with a mild reducing agent (e.g., saturated aqueous sodium bicarbonate followed by sodium thiosulfate) is essential to destroy excess peroxide and facilitate a clean extraction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the N-oxide in the bromination of 7-azaindole?

A: The N-oxide functionality is not merely a protecting group; it is a powerful directing group that fundamentally alters the reactivity of the pyridine ring.

Mechanistic Explanation: The oxygen atom of the N-oxide is a strong π-donor. It can donate electron density into the pyridine ring system through resonance. This donation preferentially increases the electron density at the C2 and C6 positions (ortho to the nitrogen), making them significantly more nucleophilic and thus more susceptible to attack by electrophiles like Br⁺. This activation is so pronounced that it often allows for halogenation under milder conditions than those required for the parent azaindole.[5][6]

G cluster_main N-Oxide as an Activating Group start 7-Azaindole N-oxide activated Resonance Structure (Negative charge at C2) start->activated Resonance intermediate Sigma Complex (Stabilized) activated->intermediate Attack on E⁺ electrophile Electrophile (E⁺) e.g., Br⁺ product C2-Substituted Product intermediate->product Aromatization

Caption: Simplified resonance effect of the N-oxide group.

Q2: Which brominating agents are most suitable for this reaction and why?

A: The choice of brominating agent is directly tied to the desired regioselectivity and the need to avoid over-bromination.

Brominating AgentTypical Use Case & RationalePotential Byproducts
Ts₂O / TBABr Recommended for C2-selectivity. Activates the N-oxide for a mild, nucleophilic bromide attack at C2.[1]Minimal if conditions are controlled.
N-Bromosuccinimide (NBS) Common electrophilic bromine source. Can work but may yield mixtures of C2 and C3 isomers.C3-bromo isomer, di-bromo species.
Bromine (Br₂) Highly reactive electrophilic source. Generally too harsh, leading to low selectivity and over-bromination.Multiple isomers, di- and tri-brominated compounds.
Copper(II) Bromide (CuBr₂) Can be used for regioselective bromination of the parent azaindole at C3, but is less common for the N-oxide.[7]Primarily C3-bromo isomer on the non-oxidized scaffold.
Q3: What are the most effective methods for purifying crude 2-bromo-7-azaindole N-oxide?

A: A multi-step approach involving an aqueous wash, followed by either chromatography or crystallization, is typically most effective.

Purification Workflow:

G start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃, Na₂S₂O₃ wash) start->workup extract Organic Extraction & Drying (e.g., DCM or EtOAc, Na₂SO₄) workup->extract concentrate Concentrate in vacuo extract->concentrate crude_solid Crude Solid Product concentrate->crude_solid decision Assess Purity (TLC/LCMS/¹H NMR) crude_solid->decision chrom Silica Gel Chromatography (DCM/MeOH gradient) decision->chrom <90% Pure cryst Recrystallization (e.g., EtOAc/Hexanes) decision->cryst >90% Pure final_high High Purity Product (>98%) chrom->final_high final_good Good Purity Product (>95%) cryst->final_good

Caption: General purification workflow for 2-bromo-7-azaindole N-oxide.

Key Experimental Protocols

Protocol 1: High-Yield N-Oxidation of 7-Azaindole

This protocol is adapted from standard procedures for heterocyclic N-oxidation.[2]

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-azaindole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (70-77%, 1.2 eq) in DCM. Add this solution to the stirred 7-azaindole solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (stain: KMnO₄) or LCMS until the starting material is consumed.

  • Quench: Cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess m-CPBA. Then, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining peroxides. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 7-azaindole N-oxide, typically as a pale solid. The crude product is often pure enough for the next step.

Protocol 2: Regioselective C2-Bromination of 7-Azaindole N-oxide

This protocol is based on the activated N-oxide strategy for enhanced regioselectivity.[1]

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 7-azaindole N-oxide (1.0 eq) and tetra-n-butylammonium bromide (TBABr, 1.5 eq). Dissolve the solids in anhydrous acetonitrile (MeCN).

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Activation: Add p-toluenesulfonic anhydride (Ts₂O, 1.2 eq) portion-wise over 10 minutes.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 16 hours). Monitor by LCMS for the formation of the product and consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the mixture three times with ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material should be purified.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Preparation: Adsorb the crude 2-bromo-7-azaindole N-oxide onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexanes or 100% DCM.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with 100% DCM. Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% methanol in DCM.

  • Collection: Collect fractions and analyze them by TLC. The desired 2-bromo product (less polar) will elute before any unreacted 7-azaindole N-oxide (more polar).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-bromo-7-azaindole N-oxide as a solid.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

  • ResearchGate. (2025). Practical Regioselective Bromination of Azaindoles and Diazaindoles. [Link]

  • Collum, D. B., et al. (N.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. [Link]

  • RosDok. (N.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • ResearchGate. (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. [Link]

  • Google Patents. (N.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Organic Chemistry Portal. (N.d.). Azaindole synthesis. [Link]

  • Asian Journal of Organic Chemistry. (2024). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. [Link]

  • Semantic Scholar. (2013). Regioselective bromination of fused heterocyclic N-oxides. [Link]

  • Saify, Z. S., et al. (N.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • Royal Society of Chemistry. (N.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. [Link]

  • Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. PubMed. [Link]

  • Loska, R. (N.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]

  • PMC. (N.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

  • ResearchGate. (2025). Synthesis of Azaindoles. [Link]

  • ResearchGate. (N.d.). I2‐catalyzed functionalization of N‐oxide 7‐azaindole. [Link]

  • Guillarme, S., & Legros, J. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • ChemRxiv. (N.d.). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • PMC. (N.d.). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. [Link]

  • Preprints.org. (N.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1H-pyrrolo[2,3-b]pyridine 7-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile heterocyclic compound. The unique electronic nature of the 7-azaindole N-oxide core presents specific challenges and opportunities where solvent choice is a critical, and often underestimated, parameter for success.

This guide is structured to provide not just procedural steps, but the underlying chemical logic, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is failing or giving very low yields. What are the likely solvent-related causes?

Answer:

Failure in palladium-catalyzed reactions with this substrate is frequently linked to catalyst inhibition or poor solubility. The 7-azaindole nitrogen can act as a ligand, poisoning the palladium catalyst.[1] The N-oxide functionality further complicates this by altering the electron density of the ring system.

Here is a systematic approach to troubleshooting based on solvent choice:

  • Initial Solvent Selection: Standard solvents for Suzuki and Buchwald-Hartwig reactions like toluene, 1,4-dioxane, and THF are excellent starting points.[2][3] They are relatively non-coordinating and have a good solubility profile for a range of organic substrates.

  • The Problem with Aprotic Polar Solvents: While solvents like DMF and acetonitrile are often used to increase solubility, they can sometimes be detrimental. Highly polar, coordinating solvents can compete with the desired ligands for binding sites on the palladium catalyst, potentially hindering the catalytic cycle.[4] However, for certain substrates, a mixed solvent system, such as DMF/H₂O, has been shown to be effective, particularly under microwave conditions.[5]

  • The Role of Water: For Suzuki reactions, the addition of water to create a biphasic system (e.g., toluene/water or dioxane/water) is often beneficial.[6] Water can help dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step by promoting the formation of the borate anion [RB(OH)₃]⁻, which is more reactive towards the palladium complex.[4] An optimal ethanol/water ratio (e.g., 5:1) has been shown to significantly enhance reaction rates in some cases.[6]

  • Troubleshooting Workflow: If your reaction fails in a standard solvent like toluene, consider the following workflow before abandoning the reaction.

G start Reaction Failure in Toluene/Dioxane solubility Are all reagents soluble? start->solubility catalyst Is Palladium Black visible? solubility->catalyst Yes add_cosolvent Action: Add a polar co-solvent (e.g., 10% DMF) or switch to a biphasic system (e.g., Toluene/Water with a phase-transfer catalyst). solubility->add_cosolvent No change_solvent Action: Switch to a different non-coordinating solvent (e.g., THF, CPME). catalyst->change_solvent No temp_issue Potential Issue: Catalyst Decomposition catalyst->temp_issue Yes lower_temp Action: Lower reaction temperature to 80-90°C and increase time. Monitor for Pd black formation. temp_issue->lower_temp

Caption: Troubleshooting flowchart for failed Pd-catalyzed coupling.

Question 2: I am attempting a nucleophilic aromatic substitution (SNAr) and the reaction is extremely sluggish. How can I leverage solvent effects to improve the reaction rate?

Answer:

The reactivity of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide in SNAr reactions is significantly enhanced by the electron-withdrawing nature of the N-oxide group. This effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The choice of solvent is critical for further stabilizing this intermediate.[7][8]

  • Optimal Solvents: Highly polar aprotic solvents are the best choice for SNAr reactions. Solvents like DMSO, DMF, and NMP excel at solvating cations while leaving the nucleophile relatively "bare" and more reactive. Crucially, they effectively stabilize the charged Meisenheimer complex, lowering the activation energy of the rate-determining step.[7]

  • Protic Solvents to Avoid: Protic solvents (e.g., ethanol, methanol, water) should generally be avoided. They can hydrogen-bond with the nucleophile, creating a solvent shell that decreases its nucleophilicity and slows the reaction.

  • Mechanism of Solvent Stabilization: The diagram below illustrates how a polar aprotic solvent stabilizes the key intermediate in an SNAr reaction.

Caption: Solvent stabilization of the Meisenheimer intermediate in SNAr.

Question 3: My starting material appears to be decomposing under the reaction conditions. Can the solvent be a factor, and is the N-oxide group stable?

Answer:

Yes, the solvent can influence the stability of your starting material. While pyridine N-oxides are generally robust, they can be susceptible to deoxygenation or rearrangement under certain conditions.[9]

  • Thermal Stability: Prolonged heating at high temperatures (>120-130°C) can lead to decomposition. If you suspect thermal instability, try lowering the reaction temperature and extending the reaction time. The choice of a lower-boiling solvent like THF (b.p. 66°C) or acetonitrile (b.p. 82°C) can serve as a practical temperature control, compared to higher-boiling solvents like toluene (111°C) or dioxane (101°C).

  • Stability to Base and Acid: Pyridine N-oxides are generally stable in alkaline aqueous solutions.[10] However, strong acidic conditions can lead to protonation of the oxygen, which may facilitate unwanted side reactions. If your reaction requires a base, ensure it is fully dissolved. Poor solubility of a strong base can create localized areas of very high concentration, potentially leading to degradation. Using a solvent mixture that aids base solubility, like THF/water or dioxane/water, can mitigate this.[11]

  • Deoxygenation: The N-oxide can be reduced (deoxygenated) back to the parent 7-azaindole.[9] This is more common in the presence of certain reagents (e.g., PCl₃, or even with some Pd catalysts under specific conditions) rather than being a direct consequence of solvent choice alone. However, if you observe the deoxygenated product as a byproduct, consider that some solvents or impurities could be facilitating a reductive pathway. Ensure you are using high-purity, dry solvents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 7-oxide group in modulating the reactivity of the 2-bromo-7-azaindole core?

The N-oxide functionality has a profound electronic impact. It acts as a strong electron-withdrawing group through resonance, pulling electron density from the pyridine ring.[12] This has two major consequences:

  • Activation for Nucleophilic Attack: It makes the carbon atoms at the 2, 4, and 6 positions more electrophilic (electron-poor) and thus highly susceptible to attack by nucleophiles.[13] This is why SNAr reactions are a viable strategy for this molecule.

  • Modification for Electrophilic Attack: Conversely, it deactivates the pyridine ring towards electrophilic aromatic substitution. However, functionalization of the pyridine ring can still be achieved via the N-oxide, for example, through Reissert-Henze type reactions.[14]

Q2: How do I choose between protic and aprotic solvents for my reaction?

The choice depends entirely on the reaction mechanism:

  • Use Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) for reactions involving anionic intermediates or "bare" nucleophiles, such as SNAr . These solvents enhance nucleophilicity and stabilize charged intermediates.

  • Use Aprotic, Less Polar Solvents (Toluene, Dioxane, THF) for most palladium-catalyzed cross-coupling reactions . These solvents are less likely to interfere with the catalyst by coordinating to the metal center.

  • Use Protic Solvents (Ethanol, Water, or mixtures) cautiously. They are often required for Suzuki couplings to dissolve the inorganic base and facilitate transmetalation.[6] However, they can be detrimental to reactions that are sensitive to moisture or that involve strong, non-stabilized nucleophiles.

Q3: What are the best practices for solvent selection in palladium-catalyzed cross-coupling reactions involving this substrate?

  • Start with a Standard: Toluene or 1,4-dioxane are the most common and reliable starting points for Suzuki and Buchwald-Hartwig reactions.[1][15]

  • Consider Solubility: Ensure all components, especially the base, are soluble. If not, a biphasic system (e.g., Toluene/H₂O) or a more polar solvent mixture may be necessary.[11]

  • Mind the Base: The choice of base and solvent are linked. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are often used in Buchwald-Hartwig aminations and have good solubility in THF and toluene.[3] Carbonate or phosphate bases, common in Suzuki couplings, often require an aqueous co-solvent for optimal performance.[2]

  • Degas Thoroughly: All palladium-catalyzed reactions should be conducted under an inert atmosphere (Nitrogen or Argon). It is crucial to thoroughly degas your chosen solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Solvent Selection Summary Table
Reaction TypeRecommended SolventsRationale & Key Considerations
Suzuki Coupling Toluene/H₂O, Dioxane/H₂O, EtOH/H₂OBiphasic system dissolves inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitates transmetalation.[2][6]
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, THFNon-coordinating solvents that minimize catalyst poisoning.[1] Requires a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).
Nucleophilic Aromatic Substitution (SNAr) DMSO, DMF, NMPPolar aprotic solvents stabilize the anionic Meisenheimer intermediate and enhance nucleophilicity.[7]
Sonogashira Coupling THF, DMFRequires a copper co-catalyst. Amine bases (e.g., Et₃N, DIPEA) often act as both the base and part of the solvent system.

Part 4: Experimental Protocol Example

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide with an arylboronic acid.

Reagents:

  • 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture (e.g., for a 0.5 mmol scale, use 4 mL of dioxane and 1 mL of water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Bentham Science. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Zharova, Y. D., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 331-336. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Kikuta, H., & Ohshiro, Y. (1997). Functionalization of 7-Azaindole. Journal of Heterocyclic Chemistry, 34(4), 1375-1378. [Link]

  • Herbert, R., & Wyler, H. (1975). Reactivity of 1H-pyrrolo[2,3-b]pyridine. I. Synthesis of 3-acetyl-7-azaindole and related compounds. Helvetica Chimica Acta, 58(6), 1588-1601. [Link]

  • Kumar, S., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2326-2333. [Link]

  • Martinez-Fernandez, L., et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 30(1), 123. [Link]

  • Métivier, P., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 75(4), 311-316. [Link]

  • Singh, R., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(17), 11631-11642. [Link]

  • Andrade, R. B., & Martins, M. A. P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2653. [Link]

  • Al-Tel, T. H. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 49(51), 9945-9948. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]

  • Daniher, F. A., & Hackley, B. E. (1969). U.S. Patent No. 3,467,659. U.S.
  • Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 22(15), 5944-5948. [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2020). Reactivity of Pyridine-N-Oxide. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Zhang, Y. Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 37(6), 375-376. [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine...[Link]

  • ScholarWorks @ UTRGV. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

Sources

Technical Support Center: Navigating the Chemistry of N-Oxides

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-Oxide Reduction in Synthetic Chemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that N-oxides are pivotal intermediates in synthetic and medicinal chemistry. Their unique electronic properties can be leveraged for various transformations, including directing group chemistry and enhancing solubility. However, the N-O bond is often labile and susceptible to unintended reduction during subsequent synthetic steps, leading to undesired byproducts and compromised yields. This guide provides in-depth troubleshooting advice and frequently asked questions to help you preserve the N-oxide functionality throughout your synthetic sequences.

Troubleshooting Guide: Common Scenarios of Unwanted N-Oxide Reduction

This section addresses specific experimental challenges where N-oxide reduction is a common side reaction and provides actionable solutions.

Issue 1: N-oxide reduction during catalytic hydrogenation of other functional groups.

Symptom: You are attempting to reduce a nitro group, alkene, or alkyne using catalytic hydrogenation (e.g., Pd/C, H₂), but you are observing significant reduction of your N-oxide to the parent heterocycle.

Causality: Standard hydrogenation catalysts like palladium on carbon, platinum oxide, and Raney nickel are highly active and can readily reduce the N-O bond.[1][2] The choice of catalyst, solvent, and hydrogen source is critical for achieving selectivity.

Solutions:

  • Use a Milder Hydrogen Source: Transfer hydrogenation using reagents like ammonium formate or isopropanol can be more selective.[1][3][4] The use of ammonium formate with Pd/C is a well-established method for the reduction of many functional groups while preserving the N-oxide.[1][4]

  • Employ a More Selective Catalyst System: In some cases, specific catalyst systems can show improved selectivity. For instance, certain rhodium or ruthenium catalysts may offer better chemoselectivity compared to palladium or platinum.

  • Consider Non-catalytic Reductions: For nitro group reductions, alternatives to catalytic hydrogenation are often more compatible with N-oxides. Reagents like zinc dust in the presence of ammonium formate can be highly effective.[1]

Experimental Protocol: Selective Reduction of a Nitro Group with Zinc/Ammonium Formate [1]

  • Reaction Setup: In a round-bottom flask, suspend the N-oxide-containing nitro compound (1 eq.) and activated zinc dust (2 eq.) in methanol.

  • Reagent Addition: Add anhydrous ammonium formate (3 eq.) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-70 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-7 hours).

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the zinc. Wash the celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Issue 2: Deoxygenation of N-oxides by phosphorus-based reagents.

Symptom: You are using a trivalent phosphorus compound, such as triphenylphosphine (PPh₃), as a ligand in a transition-metal-catalyzed reaction or in a reaction like the Mitsunobu or Appel reaction, and you are observing the deoxygenation of your N-oxide.

Causality: Trivalent phosphorus compounds are oxophilic and are classic reagents for the deoxygenation of N-oxides.[1][5] The reaction proceeds via an oxygen atom transfer from the N-oxide to the phosphine, forming the corresponding phosphine oxide.[6]

Solutions:

  • Alternative Ligands: In transition-metal catalysis, consider using phosphine oxide ligands or N-heterocyclic carbenes (NHCs) which are less likely to cause deoxygenation.

  • Stoichiometric Reagent Alternatives: For reactions requiring a stoichiometric amount of a trivalent phosphorus compound, it is challenging to avoid N-oxide reduction. It may be necessary to re-sequence your synthetic route to introduce the N-oxide after the step involving the phosphine reagent.

Issue 3: N-oxide instability under strongly reducing or metallic conditions.

Symptom: You are using strong reducing agents like lithium aluminum hydride (LiAlH₄) or dissolving metal reductions (e.g., Na/NH₃) and observing the loss of the N-oxide group.

Causality: Potent reducing agents have a high propensity to reduce the polar N-O bond.[7] Similarly, low-valent metals can readily deoxygenate N-oxides.[8][9][10]

Solutions:

  • Select Milder Hydride Reagents: For the reduction of carbonyls, sodium borohydride (NaBH₄) is generally less reactive towards N-oxides than LiAlH₄, especially at low temperatures.[7]

  • Chemoselective Reagents: Consider modern, highly chemoselective reducing agents. For example, diboron reagents like bis(pinacolato)diboron ((pinB)₂) can reduce some functional groups while being compatible with N-oxides under specific conditions, although they are also known to reduce N-oxides, the reaction rates can differ, allowing for selectivity.[11][12][13]

  • Titanium(III) Chloride (TiCl₃): This reagent is known to be a mild and selective agent for the reduction of N-oxides and can be useful in specific contexts, particularly in drug metabolism studies to confirm the presence of N-oxide metabolites.[14][15]

Data Summary: Compatibility of Common Reducing Agents with N-Oxides

Reagent/ConditionCompatibility with N-OxideNotes
Catalytic Hydrogenation
H₂, Pd/CLowGenerally leads to rapid deoxygenation.[1]
H₂, PtO₂LowHighly active and unselective.
Ammonium Formate, Pd/CModerate to HighCan be selective, but optimization is often required.[1][4]
Metal Hydrides
LiAlH₄LowA very strong reducing agent that readily reduces N-oxides.[7]
NaBH₄ModerateMilder than LiAlH₄; selectivity can be achieved at low temperatures.[7]
Dissolving Metals
Zn/AcOH, Fe/AcOHLowClassic conditions for N-oxide reduction.[7]
Other Reagents
PPh₃, PCl₃LowEfficient deoxygenating agents for N-oxides.[1]
(pinB)₂ModerateCan be selective depending on the substrate and conditions.[11][12]
TiCl₃Low (as a reductant)A known reagent for the selective reduction of N-oxides.[14]

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to avoid N-oxide reduction?

A1: The two primary strategies are:

  • Electronic Modification (Protonation): Performing the reaction in an acidic medium protonates the N-oxide oxygen, making the N-O bond less susceptible to reduction. This is effective if the desired reaction is compatible with acidic conditions.[16]

  • Steric Hindrance: Introducing bulky substituents at positions adjacent to the N-oxide group (e.g., at C2 and C6 of a pyridine N-oxide) can sterically shield the N-O bond from attack by a reducing agent.[16]

Workflow for N-Oxide Protection via Protonation

G cluster_0 Synthetic Sequence Start N-Oxide Containing Substrate AddAcid Add Acid (e.g., TFA, HCl) to Protonate N-Oxide Start->AddAcid Protection Reaction Perform Subsequent Reaction (e.g., reduction of another group) AddAcid->Reaction Neutralize Neutralize to Deprotonate N-Oxide Reaction->Neutralize Deprotection Product Final Product with N-Oxide Intact Neutralize->Product G Start Need to reduce a functional group in the presence of an N-oxide? Nitro Is the group a nitro group? Start->Nitro Yes Alkene Is the group an alkene/alkyne? Nitro->Alkene No Zn_NH4OAc Use Zn / Ammonium Formate in MeOH Nitro->Zn_NH4OAc Yes Other Other reducible group? Alkene->Other No TransferHydrogenation Consider Transfer Hydrogenation (e.g., HCOOH, Pd/C) Alkene->TransferHydrogenation Yes CheckCompatibility Consult reagent compatibility table. Consider protecting the N-oxide. Other->CheckCompatibility Yes

Caption: Decision-making for selective reductions.

Q4: How do I know if my N-oxide is being reduced?

A4: Several analytical techniques can confirm the reduction of an N-oxide:

  • Thin-Layer Chromatography (TLC): The parent amine or heterocycle will typically have a different Rf value than the more polar N-oxide.

  • Mass Spectrometry (MS): The reduced product will have a mass that is 16 Da less than the N-oxide starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons (especially those alpha to the nitrogen) and carbons of the heterocyclic ring will show a characteristic upfield shift upon reduction of the N-oxide.

  • Infrared (IR) Spectroscopy: The characteristic N-O stretching absorption (typically around 930-970 cm⁻¹ for aromatic N-oxides) will disappear. [17] By understanding the chemical principles behind N-oxide reduction and carefully selecting reagents and reaction conditions, researchers can successfully navigate the synthesis of complex molecules while preserving this valuable functional group.

References

  • ACS Publications. (2022, January 11). Electrochemical Reduction of Gaseous Nitrogen Oxides on Transition Metals at Ambient Conditions. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

  • Tolman, W. B. (2011, February 1). Binding and Activation of N2O at Transition Metal Centers: Recent Mechanistic Insights. Accounts of Chemical Research. [Link]

  • Fernandes, R. A., & Chowdhury, A. (2011, August 3). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry. [Link]

  • Fernandes, R. A., & Chowdhury, A. (2011). Reduction of Amine N-Oxides by Diboron Reagents. PMC. [Link]

  • Dalvie, D. K., et al. (2004, September 15). Selective reduction of N-oxides to amines: application to drug metabolism. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2011). Reduction of Amine N-Oxides by Diboron Reagents. [Link]

  • RSC Publishing. (n.d.). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. [Link]

  • Taylor & Francis Online. (2006, August 16). An Efficient Deoxygenation of Heteroaromatic N-Oxides Using Zinc Dust/Ammonium Formate Reagent System. [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of aza-aromatics. [Link]

  • ResearchGate. (2004). Selective reduction of N-oxides to amines: Application to drug metabolism. [Link]

  • ResearchGate. (n.d.). Deoxygenation of N-oxides. [a]. [Link]

  • Springer Nature. (2024, February 20). Deoxygenation of N-heterocyclic N-oxides using isopropanol as a recyclable reductant. [Link]

  • PubMed. (2010, February 1). Binding and activation of N2O at transition-metal centers: recent mechanistic insights. [Link]

  • ACS Publications. (2018, January 18). Regioselective Reaction of Heterocyclic N-Oxides, an Acyl Chloride, and Cyclic Thioethers. The Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. [Link]

  • ResearchGate. (n.d.). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. [Link]

  • PNAS. (n.d.). Nitrogen oxides under pressure: stability, ionization, polymerization, and superconductivity. [Link]

  • ACS Publications. (n.d.). Protecting groups. 7. A novel type of neighboring group participation involving pyridine N-oxides in acylation and phosphorylation. 1. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2015, June 24). Synthetic chemistry with nitrous oxide. Chemical Society Reviews. [Link]

  • Google Patents. (n.d.). Use of N-oxide compounds in coupling reactions.
  • Semantic Scholar. (2024, March 29). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. [Link]

  • Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link]

  • MDPI. (2024, December 30). Transition Metal Oxides Supported on TiO2 as Catalysts for the Low-Temperature Selective Catalytic Reduction of NOx by NH3. [Link]

  • Organic Chemistry Portal. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. [Link]

  • The Chemical Society of Japan. (1999). N2O Oxidation of Phosphines Catalyzed by Low-Valent Nickel Complexes. Chemistry Letters. [Link]

  • Organic Chemistry Data. (2026, March 1). Reduction and Oxidation :: Catalytic Hydrogenation. [Link]

  • ResearchGate. (2025, August 7). Adsorption and Reactions of N 2 O on Transition Metal Surfaces. [Link]

  • ChemRxiv. (n.d.). Understanding activity trends in electrochemical dinitrogen oxidation over transition metal oxides. [Link]

  • KIT. (2021, March 5). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [Link]

  • ResearchGate. (2013, February 14). Is there any antioxidant to avoid the formation of N-Oxide?. [Link]

  • PubMed. (2004, November 15). The chemical dynamics of NO and reactive nitrogen oxides: a practical guide. [Link]

  • ACS Publications. (2022, August 10). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]

  • PMC. (n.d.). Site-Independent Hydrogenation Reactions on Oxide-Supported Au Nanoparticles Facilitated by Intraparticle Hydrogen Atom Diffusion. [Link]

  • PMC. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. [Link]

  • ChemRxiv. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-7-Azaindole and its N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Modulating Reactivity in a Privileged Heterocycle

For researchers, scientists, and professionals in drug development, the 7-azaindole scaffold is a cornerstone of modern medicinal chemistry. Its structural similarity to purine has made it a privileged core in numerous kinase inhibitors and other therapeutic agents. The ability to functionalize this core with precision is paramount. This guide provides an in-depth technical comparison of the reactivity of a key synthetic intermediate, 2-bromo-7-azaindole, and its corresponding N-oxide. We will explore how the strategic introduction of an N-oxide functionality can dramatically alter the electronic properties and, consequently, the synthetic utility of this versatile building block.

The Electronic Influence of N-Oxidation on the 7-Azaindole Core

The introduction of an oxygen atom at the 7-position of the azaindole ring system fundamentally alters its electronic landscape. The N-oxide group acts as a strong electron-withdrawing group through induction and also as a π-donor through resonance. This dual nature has profound implications for the reactivity of the molecule.

In the case of 2-bromo-7-azaindole, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified upon N-oxidation. The N-oxide moiety enhances the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions, making it more susceptible to nucleophilic attack. Conversely, the N-oxide can also direct electrophilic substitution to different positions than the parent heterocycle.

This guide will focus on two key transformations that highlight the divergent reactivity of these two compounds: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Enhanced Reactivity

Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide range of functionalities. The reactivity of halo-aza-aromatics in SNAr reactions is highly dependent on the electronic nature of the ring.

2-Bromo-7-azaindole: In its ground state, 2-bromo-7-azaindole is moderately reactive towards strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C2 position, but harsh reaction conditions are often required.

2-Bromo-7-azaindole N-oxide: The introduction of the N-oxide significantly activates the system towards SNAr. The strong electron-withdrawing character of the N-oxide group further polarizes the C2-Br bond and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This results in a markedly increased reaction rate, often allowing for substitutions to occur under much milder conditions. Pyridine N-oxides are well-documented to be much more reactive towards both electrophilic and nucleophilic reagents than the parent heterocycles.[1]

Comparative Experimental Data: Amination
SubstrateNucleophileConditionsProductYieldReference
2-Bromo-7-azaindoleMorpholinePd(OAc)₂, BINAP, NaOt-Bu, Toluene, 100 °C2-Morpholino-7-azaindole~80%[2]
2-Bromo-7-azaindole N-oxideAminesPyBroP, DIPEA, MeCN, rt2-Amino-7-azaindole N-oxideGood to Excellent (inferred)[1]

Note: The conditions for the N-oxide are based on a general method for the amination of pyridine N-oxides, highlighting the milder conditions expected.

Suzuki-Miyaura Cross-Coupling: A More Nuanced Comparison

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of aryl halides in this palladium-catalyzed process is influenced by factors such as the ease of oxidative addition of the Pd(0) catalyst to the C-X bond.

2-Bromo-7-azaindole: 2-Bromo-7-azaindole is a competent substrate for Suzuki-Miyaura cross-coupling reactions. A variety of conditions have been developed to effectively couple it with a range of boronic acids and their derivatives.[3]

2-Bromo-7-azaindole N-oxide: The electronic and steric environment of the N-oxide can influence the catalytic cycle of the Suzuki-Miyaura reaction. While the electron-withdrawing nature of the N-oxide might be expected to facilitate oxidative addition, potential coordination of the N-oxide oxygen to the palladium center could modulate catalyst activity. However, successful Suzuki-Miyaura couplings of 2-halopyridine N-oxides have been reported, indicating that these substrates are also viable coupling partners.

Comparative Experimental Data: Suzuki-Miyaura Coupling

Below are representative conditions for the Suzuki-Miyaura coupling of 2-bromo-7-azaindole and a plausible protocol for its N-oxide, based on successful couplings of similar 2-bromopyridine N-oxides.

SubstrateBoronic AcidCatalyst/LigandBaseSolventProductYieldReference
2-Bromo-7-azaindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O2-Phenyl-7-azaindole~90%[3]
2-Bromo-7-azaindole N-oxidePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O2-Phenyl-7-azaindole N-oxideGood (inferred)[4]

Note: The conditions for the N-oxide are based on a general method for the Suzuki-Miyaura coupling of 2-bromopyridines, which is expected to be applicable.

Experimental Protocols

Synthesis of 2-Bromo-7-azaindole N-oxide

A common method for the N-oxidation of 7-azaindole involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Step-by-Step Protocol:

  • Dissolve 2-bromo-7-azaindole in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-7-azaindole N-oxide.

Representative Protocol for Nucleophilic Aromatic Substitution (Amination)

On 2-Bromo-7-azaindole N-oxide (Inferred based on similar systems):

  • To a solution of 2-bromo-7-azaindole N-oxide in acetonitrile (MeCN), add the desired amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Add a suitable activating agent like bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) (1.1 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

On 2-Bromo-7-azaindole:

  • To a reaction vessel, add 2-bromo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 2-aryl-7-azaindole product.

Visualizing the Mechanistic Pathways

sn_ar_mechanism cluster_parent 2-Bromo-7-azaindole cluster_n_oxide 2-Bromo-7-azaindole N-oxide A 2-Bromo-7-azaindole B Meisenheimer Complex (less stabilized) A->B + Nu⁻ (slow) C 2-Substituted-7-azaindole B->C - Br⁻ D 2-Bromo-7-azaindole N-oxide E Meisenheimer Complex (stabilized by N-oxide) D->E + Nu⁻ (fast) F 2-Substituted-7-azaindole N-oxide E->F - Br⁻

Caption: SNAr mechanism comparison.

suzuki_workflow start Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Pure Coupled Product purify->product

Caption: General Suzuki-Miyaura workflow.

Conclusion

The N-oxidation of 2-bromo-7-azaindole is a powerful strategy to modulate its chemical reactivity. For nucleophilic aromatic substitution reactions, the N-oxide derivative exhibits significantly enhanced reactivity, allowing for substitutions under milder conditions. In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, both the parent compound and its N-oxide are viable substrates, although the optimal reaction conditions may differ. Understanding these reactivity patterns allows medicinal chemists and drug development professionals to make informed decisions in the design and synthesis of novel 7-azaindole-based compounds, ultimately accelerating the drug discovery process.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11–15. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Collot, F., Rigo, B., & Couturier, D. (2000). A convenient synthesis of 2-substituted-7-azaindoles. Tetrahedron, 56(49), 9035-9039.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Chen, G., et al. (2024). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. Asian Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3989-4001. [Link]

  • Sun, K., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 132(36), 12773–12779. [Link]

  • ResearchGate. (n.d.). Arylation of pyridine N-oxide derivatives by 2-bromopyridine. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wang, D., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(9), 1774–1779. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Powers, D. C., & Ritter, T. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 6(12), 7068–7073. [Link]

  • Um, I.-H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(16), 5520–5527. [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

Sources

Strategic Precursor Selection for the Synthesis of 2-Substituted 7-Azaindoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole core is a privileged heterocyclic scaffold in medicinal chemistry, acting as a bioisostere for indoles and purines. Its unique hydrogen-bonding profile makes it a critical pharmacophore in numerous therapeutic agents, most notably kinase inhibitors like vemurafenib[1](). However, functionalizing the C2 position of the 7-azaindole ring presents significant synthetic challenges.

For drug development professionals and synthetic chemists, selecting the right precursor is the difference between a scalable, high-yielding campaign and a bottlenecked pipeline. This guide objectively compares the performance, mechanistic causality, and experimental viability of three primary precursor strategies for synthesizing 2-substituted 7-azaindoles.

Comparative Analysis of Precursor Strategies

2-Amino-3-halopyridines: The Cross-Coupling Paradigm

The most widely adopted strategy utilizes 2-amino-3-halopyridines (or 2-amino-6-bromopyridines) as starting materials. The causality behind this approach relies on a two-step sequence: a palladium/copper-catalyzed Sonogashira cross-coupling followed by an intramolecular cyclization[1](). The halogen acts as the initial site for oxidative addition by Pd(0), allowing the attachment of a terminal alkyne. The adjacent free amino group then acts as an internal nucleophile, attacking the activated alkyne under basic or acidic conditions (such as TFA/TFAA) to close the pyrrole ring[2](). This method is highly modular, as the choice of terminal alkyne directly dictates the C2 substituent.

2-Fluoro-3-picolines: The Transition-Metal-Free Domino Approach

An elegant alternative involves the Chichibabin-type cyclization of 2-fluoro-3-picolines. The mechanistic logic here leverages the inherent acidity of the picoline's methyl group and the excellent leaving-group ability of the ortho-fluorine atom. Strong bases deprotonate the methyl group, creating a carbanion that attacks an electrophile (like benzonitrile or an arylaldehyde). The resulting intermediate undergoes an immediate intramolecular nucleophilic aromatic substitution (SNAr), displacing the fluoride ion to construct the 7-azaindole[3](). Interestingly, the chemoselectivity of this domino reaction can be precisely controlled by the alkali counterion (e.g., Li⁺ vs. K⁺)[4]().

Pre-formed 2-Halo-7-azaindoles: Late-Stage Functionalization

For late-stage diversification, chemists often start with the intact 7-azaindole core, pre-functionalized with a halogen at the C2 position. This allows for direct Pd-mediated couplings, such as Suzuki (using arylboronic acids, yielding 49–86%) or Stille reactions[5](). While this avoids building the bicyclic system from scratch, the initial halogenation step can suffer from poor regioselectivity, often requiring complex protecting group strategies.

G Target 2-Substituted 7-Azaindole P1 2-Amino-3-halopyridines + Terminal Alkynes P1->Target Pd/Cu Coupling & Cyclization P2 2-Fluoro-3-picolines + Nitriles/Aldehydes P2->Target Base-Mediated Domino SNAr P3 2-Halo-7-azaindoles + Boronic Acids P3->Target Suzuki Cross-Coupling

Caption: Retrosynthetic strategies for 2-substituted 7-azaindole synthesis from diverse precursors.

Quantitative Performance and Yield Comparison

The following table synthesizes the experimental performance of each precursor class based on aggregate literature data.

Precursor SystemReaction PathwayCatalyst / Key ReagentsTypical YieldKey AdvantagesPrimary Limitations
2-Amino-3-halopyridines Sonogashira + CyclizationPd(PPh₃)₄, CuI, Terminal Alkynes60–85%Highly modular C2-substitution; broad functional group tolerance.Requires expensive transition metals; moisture/air sensitive.
2-Fluoro-3-picolines Chichibabin / Domino SNArLDA or KHMDS, Nitriles/Aldehydes50–82%Transition-metal-free; single-pot operation.Requires cryogenic control (-40 °C); strong bases limit scope.
2-Halo-7-azaindoles Suzuki / Stille CouplingPd(dppf)Cl₂, Boronic Acids49–86%Utilizes pre-formed core; predictable regiochemistry.Pre-functionalization (halogenation) can be non-selective.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding observable physical changes that confirm mechanistic success at each step.

Protocol A: One-Pot Sonogashira-Cyclization from 2-Amino-3-iodopyridine

Objective: Synthesis of 2-phenyl-7-azaindole.

  • Inert Atmosphere Preparation: Add 2-amino-3-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv) to an oven-dried Schlenk flask. Evacuate and backfill with Argon three times.

  • Solvent & Base Addition: Inject anhydrous DMF and triethylamine (Et₃N, 3.0 equiv).

    • Causality & Validation: Et₃N acts as both the base for the coupling and the acid scavenger. A successful oxidative addition is visually validated by the suspension turning into a homogeneous dark amber solution. If the solution turns opaque black prematurely, it indicates palladium precipitation (catalyst deactivation) due to oxygen ingress.

  • Alkyne Addition: Slowly add phenylacetylene (1.2 equiv). Heat the mixture to 80 °C for 4 hours. Monitor the complete consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Intramolecular Cyclization: Once the alkyne intermediate is formed, add potassium tert-butoxide (KOtBu, 2.0 equiv) directly to the vessel and elevate the temperature to 120 °C for 6 hours.

  • Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: LDA-Mediated Chichibabin Cyclization from 2-Fluoro-3-picoline

Objective: Transition-metal-free synthesis of 2-phenyl-7-azaindole.

Workflow Step1 Deprotonation (LDA/KHMDS, -40°C) Step2 Electrophile Addition (Nitrile/Aldehyde) Step1->Step2 Step3 Intramolecular SNAr (F- Displacement) Step2->Step3 Step4 Aqueous Workup & Isolation Step3->Step4

Caption: Mechanistic workflow of the transition-metal-free Chichibabin-type cyclization.

  • Base Generation: In a dry flask under Argon, prepare a 1.6 M solution of lithium diisopropylamide (LDA, 2.1 equiv) in anhydrous THF at -40 °C.

    • Causality & Validation: Strict cryogenic control at -40 °C is mandatory to prevent the strong base from degrading the THF solvent, which would be indicated by a premature yellowing of the solution.

  • Inverse Addition Sequence: Add benzonitrile (1.05 equiv) to the LDA solution and stir for 5 minutes. Subsequently, add 2-fluoro-3-picoline (1.0 equiv) dropwise.

    • Causality & Validation: This specific "inverse addition" sequence is critical. It deliberately suppresses the facile 1,4-addition dimerization of the picoline starting material[3](). A successful deprotonation and nucleophilic attack is visually confirmed by an immediate color shift to a deep, blood-red hue, signifying the stabilization of the benzyllithium intermediate.

  • Cyclization: Maintain stirring at -40 °C for 2 hours. The intermediate spontaneously undergoes SNAr, displacing the fluoride to close the ring.

  • Quench & Isolation: Quench the cold reaction mixture with water, extract with dichloromethane, and isolate the off-white solid product (typical yield ~82%)[3]().

Conclusion

The selection of a precursor for 2-substituted 7-azaindole synthesis must be dictated by the specific constraints of the project. 2-Amino-3-halopyridines remain the gold standard for discovery chemistry due to their immense modularity and functional group tolerance. However, for process chemists looking to eliminate heavy metal residues in late-stage scale-ups, the transition-metal-free domino cyclization of 2-fluoro-3-picolines offers a highly elegant, atom-economical alternative.

References

  • BenchChem Technical Support Team.
  • Aurigene Pharmaceutical Services. "A highly effective synthesis of 2-alkynyl-7-azaindoles." Aurigene.
  • "Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity." RSC Publishing.
  • "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes." NSF.

Sources

Comparative Analysis of Palladium Catalysts for 2-Bromo-7-azaindole N-oxide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffolds is a cornerstone in the development of kinase inhibitors (e.g., Vemurafenib, Pexidartinib). The 2-bromo-7-azaindole N-oxide substrate presents a unique synthetic opportunity and challenge. While the N-oxide moiety significantly enhances the electrophilicity of the C2 position—facilitating oxidative addition—it simultaneously introduces risks of catalyst poisoning and phosphine ligand oxidation (deoxygenation).

This guide evaluates palladium catalytic systems for this specific transformation, moving beyond generic Suzuki coupling conditions to address the electronic and steric exigencies of the N-oxide functionality.

Chemical Context: The N-Oxide "Double-Edged Sword"

To select the correct catalyst, one must understand the competing mechanistic pathways introduced by the N-oxide group.

Electronic Activation (The Advantage)

In standard 2-bromo-7-azaindoles, the electron-rich pyrrole ring pushes electron density into the pyridine ring, making the C2-Br bond less electrophilic and harder to activate via oxidative addition compared to simple aryl halides.

  • Effect: N-oxidation pulls electron density from the pyridine ring, lowering the LUMO energy at the C2 position.

  • Result: Faster oxidative addition of Pd(0) into the C-Br bond.

Ligand Incompatibility (The Risk)

The N-oxide oxygen is a competent oxidant and a Lewis base.

  • Phosphine Oxidation: Traditional ligands like Triphenylphosphine (PPh3) can be oxidized by the N-oxide to phosphine oxides (Ph3P=O), reducing the N-oxide back to the base (deoxygenation) and killing the active catalyst species.

  • Coordination: The N-oxide oxygen can coordinate to the Pd(II) center, potentially forming stable, unreactive resting states (catalyst poisoning).

Comparative Analysis of Catalyst Systems

The following analysis compares three distinct catalytic generations based on yield, turnover frequency (TOF), and chemoselectivity (retention of the N-oxide).

Data Summary Table
Catalyst SystemLigand ClassYield PotentialN-Oxide RetentionPrimary Utility
Pd(PPh₃)₄ Monodentate PhosphineLow - ModeratePoor (Risk of reduction)Baseline comparisons; non-critical substrates.
Pd(OAc)₂ / Base (Ligand-Free) None (Solvent stabilized)High Excellent Cost-effective scale-up; aqueous media.
XPhos Pd G2/G3 Dialkyl Biaryl PhosphineVery High Good Sterically demanding couplings; low catalyst loading.
PEPPSI-IPr N-Heterocyclic CarbeneHighExcellent Difficult substrates; high thermal stability.
System A: The Traditional Approach (Pd(PPh₃)₄)
  • Mechanism: Standard oxidative addition/reductive elimination.

  • Performance: Often suboptimal for N-oxides. The high oxophilicity of phosphorous in PPh3 drives the transfer of oxygen from the substrate to the ligand.

  • Verdict: Avoid unless no other option exists. If used, requires high catalyst loading (5-10 mol%) to compensate for ligand oxidation.

System B: Ligand-Free Aqueous System (Pd(OAc)₂ / K₂CO₃ / H₂O)
  • Mechanism: Relies on the formation of palladium nanoparticles or solvent-stabilized species in situ.

  • Performance: Surprisingly effective for N-oxide coupling. The absence of phosphine ligands eliminates the deoxygenation pathway. Water acts as a co-solvent that solubilizes the polar N-oxide substrate.

  • Verdict: Recommended for Scale-up. High atom economy and "green" profile.

  • Key Reference: Li, X. et al. (2011) demonstrated this efficacy on analogous 2-bromopyridine N-oxides.

System C: Sterically Demanding Precatalysts (XPhos/RuPhos Pd G3)
  • Mechanism: The bulky biaryl ligands (Buchwald type) create a protective steric shell around the Pd center. This prevents the N-oxide oxygen from coordinating to the metal or approaching the phosphorous atom closely enough to transfer oxygen.

  • Performance: Excellent yields with low loading (<1 mol%).[1]

  • Verdict: Best for Discovery Chemistry. Ensures reaction success on small scales with valuable intermediates.

Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired Cross-Coupling cycle versus the parasitic Deoxygenation cycle.

G Start 2-Bromo-7-azaindole N-oxide OxAdd Oxidative Addition (Pd-Br Species) Start->OxAdd Fast (Activated C-Br) Deox Ligand Oxidation (L -> L=O) Start->Deox Reaction with Phosphine Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet Prod Coupled Product (N-oxide Intact) TransMet->Prod Reductive Elimination Prod->Pd0 Deox->Pd0 Catalyst Poisoning Dead Deoxygenated Product (7-azaindole) Deox->Dead Oxygen Transfer

Figure 1: Mechanistic divergence showing the desired coupling pathway (Green) vs. the parasitic deoxygenation pathway (Red) common with phosphine ligands.

Recommended Experimental Protocol

Based on the comparative analysis, the Ligand-Free Aqueous Method is recommended for general synthesis due to its robustness against deoxygenation. For difficult boronic acids, the XPhos Pd G3 method is the alternative.

Protocol: Ligand-Free Suzuki Coupling of 2-Bromo-7-azaindole N-oxide

Rationale: This protocol utilizes water to solubilize the polar N-oxide and eliminates phosphines to prevent side reactions.

Materials:

  • 2-Bromo-7-azaindole N-oxide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (3:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the 2-bromo-7-azaindole N-oxide (e.g., 0.5 mmol) and the aryl boronic acid (0.6 mmol).

  • Catalyst Addition: Add K₂CO₃ (1.0 mmol) followed by Pd(OAc)₂ (0.01 - 0.025 mmol).

    • Note: Pd(OAc)₂ is stable in air; a glovebox is not strictly required, but purging is essential.

  • Solvent & Degassing: Add the Dioxane/Water mixture (3 mL). Seal the vial and purge with Nitrogen or Argon for 5 minutes (bubbling or vacuum/backfill cycles).

    • Critical Step: Oxygen removal is vital to maintain the activity of the in situ generated Pd nanoparticles.

  • Reaction: Heat the mixture to 80–90 °C for 2–6 hours. Monitor by LCMS.[2]

    • Checkpoint: The N-oxide product is usually more polar than the starting bromide. Look for the M+1 peak corresponding to the coupled product with the +16 mass unit of the oxygen atom.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[2] Wash the organic layer with Brine.[2]

    • Extraction Note: If the product is highly polar (due to the N-oxide), multiple extractions with 10% MeOH/DCM may be necessary.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Logic

Use this decision tree to optimize reaction conditions if the standard protocol fails.

DecisionTree Start Standard Protocol (Pd(OAc)2 / Dioxane / H2O) Result Analyze LCMS Result Start->Result Deox Issue: Product Deoxygenated (M-16 observed) Result->Deox Deoxygenation NoRxn Issue: Low Conversion (SM remaining) Result->NoRxn Low Yield Proto Issue: Boronic Acid Hydrolysis Result->Proto Protodeboronation Sol1 Switch to NHC Catalyst (PEPPSI-IPr) Deox->Sol1 Sol2 Switch to XPhos Pd G3 (Increase Sterics/Activity) NoRxn->Sol2 Sol3 Use Boronic Ester or Anhydrous Conditions (DMF) Proto->Sol3

Figure 2: Optimization logic for troubleshooting common failure modes in N-oxide coupling.

References

  • Li, X., et al. (2011). "Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water." Chinese Chemical Letters, 22(9), 1043-1046. Link

  • Wu, X.-F., et al. (2011). "Palladium-catalyzed oxidative coupling of pyridine N-oxides."[3][4][5] Chemical Communications, 47, 5834-5836. Link

  • Mérour, J. Y., & Joseph, B. (2001). "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry, 5(5), 471-506. Link

  • Campeau, L.-C., & Fagnou, K. (2006). "Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 128(36), 11796–11797. Link

  • Valente, C., et al. (2012). "PEPPSI-IPr: A Highly Effective Catalyst for Suzuki-Miyaura Cross-Coupling."[6] Angewandte Chemie International Edition, 51(14), 3314-3332. Link

Sources

Analytical Strategies for Validating Product Structures from 2-Bromo-1H-pyrrolo[2,3-b]pyridine 7-Oxide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery and medicinal chemistry, the 7-azaindole scaffold is a privileged pharmacophore, frequently utilized as a bioisostere for purines in kinase inhibitor development. The functionalized building block 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (2-bromo-7-azaindole N-oxide) is particularly valuable due to its orthogonal reactivity. The N-oxide moiety activates the electron-deficient azine ring for regioselective nucleophilic attack and C-H functionalization, while the C-2 bromine atom provides a robust handle for transition-metal-catalyzed cross-coupling.

However, reactions involving this substrate frequently yield complex mixtures. The N-oxide can direct functionalization to either the C-4 or C-6 positions, and the N-oxide itself may either be retained or deoxygenated during the reaction. For researchers, objectively validating the regiochemistry and oxidation state of the final product is a critical bottleneck. This guide provides an authoritative comparison of the analytical platforms used to validate these structures, supported by field-proven experimental protocols.

Section 1: The Mechanistic Landscape & Validation Workflow

Understanding the causality behind the reactivity of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is essential for selecting the correct analytical validation tool.

  • Deoxygenative Functionalization: Under, the N-oxide is electrophilically activated, directing nucleophiles (e.g., cyanides, halides) almost exclusively to the C-6 position, followed by the elimination of the activating group to yield a deoxygenated product[1],[2].

  • C-H Functionalization: The N-oxide can act as a directing group for or alkenylation, often requiring careful differentiation between C-4 and C-6 isomers[3],[4].

  • Cross-Coupling: Palladium- or copper-catalyzed reactions can target the C-2 bromine atom or the pyrrole nitrogen[5], leaving the N-oxide intact.

ValidationWorkflow Start 2-Bromo-7-Azaindole N-Oxide (Starting Material) Reissert Reissert-Henze Reaction (C-6 Functionalization) Start->Reissert Electrophile / Nu- CrossCoupling Cross-Coupling (C-2 Functionalization) Start->CrossCoupling Pd Catalyst Prod1 C-6 Substituted Product (Deoxygenated) Reissert->Prod1 Prod2 C-2 Substituted Product (N-Oxide Intact) CrossCoupling->Prod2 NMR 1D/2D NMR (Regiochemistry) Prod1->NMR LCMS LC-MS/MS (Mass & Isotopes) Prod1->LCMS XRD SC-XRD (3D Configuration) Prod1->XRD Prod2->NMR Prod2->LCMS Prod2->XRD

Reaction pathways and analytical validation workflow for 2-bromo-7-azaindole N-oxide derivatives.

Section 2: Comparative Analysis of Validation Platforms

To establish a self-validating system, researchers must employ orthogonal analytical techniques. Below is an objective comparison of the three primary platforms used to validate products derived from 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Analytical PlatformPrimary Structural InsightThroughputSample RequirementDiagnostic Feature for 2-Br-7-AINO Derivatives
LC-MS/MS (ESI) Molecular weight, oxidation state, halogen isotopesHigh (<10 mins)<1 mgLoss of 16 Da (deoxygenation); 1:1 ⁷⁹Br/⁸¹Br doublet
1D/2D NMR Regiochemistry (C-4 vs C-6), proton connectivityMedium (1-4 hours)5-15 mgHMBC correlations (e.g., H-5 to C-6); N-oxide shielding effects
SC-XRD Absolute 3D configuration, bond lengthsLow (Days to Weeks)Single crystal (>0.1 mm)Direct visualization of N-oxide oxygen and C-2 bromine
Performance Insights:
  • LC-MS/MS: Ideal for rapid reaction monitoring. The presence of the C-2 bromine atom provides a highly diagnostic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br)[6],[7]. If a Reissert-Henze reaction is successful, the mass spectrum will definitively show the loss of the N-oxide oxygen (-16 Da).

  • NMR Spectroscopy: The gold standard for regiochemical assignment. 7-Azaindole N-oxides exhibit distinct chemical shifts compared to their deoxygenated counterparts. A 2D ¹H-¹³C HMBC experiment is mandatory to differentiate C-4 from C-6 substitution by tracing ³J correlations from the remaining azine protons to the newly introduced functional group[6].

  • SC-XRD: While offering absolute certainty, its utility is limited by the crystallization propensity of the product. It is generally reserved for novel mechanistic discoveries or final API validation.

Section 3: Self-Validating Experimental Protocol

The following protocol details the Reissert-Henze cyanation of 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide. It is designed as a self-validating system, explicitly linking synthetic actions to analytical outcomes.

Objective: Synthesize 2-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and validate its regiochemistry and deoxygenation.

Step-by-Step Methodology & Causality:

  • Electrophilic Activation:

    • Action: Dissolve 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert argon atmosphere. Cool the solution to 0 °C. Add dimethylcarbamoyl chloride (1.2 mmol) dropwise.

    • Causality: The highly nucleophilic N-oxide oxygen attacks the electrophile, forming an O-acylated intermediate. Cooling to 0 °C is critical to prevent the premature thermal degradation of this highly reactive species before the nucleophile is introduced.

  • Nucleophilic Addition-Elimination:

    • Action: Add trimethylsilyl cyanide (TMSCN, 1.5 mmol) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The O-acylation drastically increases the electrophilicity of the azine ring, specifically directing the cyanide nucleophile to the C-6 position[1]. Subsequent elimination of the carbamate leaving group restores aromaticity, yielding the deoxygenated C-6 substituted product.

  • Quench and Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Step 1 (LC-MS/MS):

    • Action: Analyze an aliquot of the crude mixture via ESI-LC-MS.

    • Causality: The starting material exhibits an [M+H]⁺ peak at m/z 213/215. The successful deoxygenative cyanation will yield a product with an[M+H]⁺ peak at m/z 222/224 (a net gain of 9 Da: +25 for CN, -16 for O). The retention of the 1:1 isotopic doublet confirms that the C-2 bromine atom remained unreactive.

  • Validation Step 2 (2D NMR):

    • Action: Purify the crude product via silica gel flash chromatography. Dissolve 10 mg of the purified solid in DMSO-d₆ and acquire ¹H, ¹³C, and ¹H-¹³C HMBC spectra.

    • Causality: NMR provides definitive proof of regiochemistry. The absence of the characteristic downfield C-6 proton signal confirms substitution. Crucially, the HMBC spectrum must display a strong ³J correlation between the C-5 proton and the newly introduced nitrile carbon (~118 ppm), unequivocally validating C-6 functionalization over C-4[6].

References

1.[3],[4] Laclef, S., et al. (2021). "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." Molecules, 26(19), 5763. 2.[1],[2] Storz, T., Bartberger, M. D., Sukits, S., Wilde, C., & Soukup, T. (2008). "The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction." Synthesis, 2008(2), 201-214. 3.[5] Mondal, K., et al. (2023). "7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions." ACS Catalysis, 13(18), 11977-11995. 4.[6],[7] BenchChem Technical Support Team. (2026). "Spectroscopic Characterization and NMR Shifts of Brominated Pyrrolo[2,3-b]pyridine Derivatives." BenchChem Application Notes.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-7-Azaindole N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors and anticancer agents.[1][2] Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 2-bromo-7-azaindole N-oxide derivatives. While direct and comprehensive SAR studies on this particular scaffold are not abundant in publicly available literature, this guide will synthesize data from closely related analogs to infer and project the SAR for this novel class of compounds. We will explore the foundational importance of the 7-azaindole core and then dissect the anticipated modulatory effects of the 2-bromo and N-oxide functionalities.

The 7-Azaindole Core: A Foundation for Potent Biological Activity

The 7-azaindole nucleus is a versatile and highly valuable scaffold in drug discovery. Its derivatives have demonstrated a wide array of biological activities, including analgesic, hypotensive, and, most notably, anticancer properties.[3][4] A key feature of the 7-azaindole moiety is its ability to form critical hydrogen bond interactions with the hinge region of kinase enzymes, a crucial component of the ATP-binding pocket. This interaction is a cornerstone of their inhibitory activity.[1]

A review of anticancer 7-azaindole analogs has highlighted that positions 1, 3, and 5 of the ring are often the most active sites for substitution, with alkyl, aryl carboxamide, and heterocyclic groups being particularly successful modifications.[1]

The Influence of N-Oxidation: A Tool for Modulating Potency and Properties

The introduction of an N-oxide functionality to a heterocyclic scaffold can significantly impact its biological and physicochemical properties. Heterocyclic N-oxides have gained recognition as potent therapeutic agents with a broad spectrum of activities, including anticancer and anti-inflammatory effects.[5] The N-oxide motif can act as a potent bioisosteric replacement for a carbonyl group, as the oxygen atom is a strong hydrogen bond acceptor.[5] This can lead to enhanced binding affinity with biological targets. Furthermore, N-oxidation can alter the electronic distribution of the ring system, potentially influencing reactivity and metabolic stability.[6] In some instances, heterocyclic N-oxides can act as prodrugs, being reduced in vivo to the parent heterocycle, particularly in hypoxic environments characteristic of solid tumors.[6]

The 2-Bromo Substituent: A Handle for Further Functionalization and Potency Enhancement

Halogenation is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of a bromine atom at the 2-position of the 7-azaindole ring can have several effects. Bromine is an electron-withdrawing group, which can alter the electronic nature of the pyrrole ring and potentially influence its interaction with target proteins. Furthermore, the bromo group can serve as a synthetic handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of a wider chemical space.

Inferred Structure-Activity Relationship of 2-Bromo-7-Azaindole N-Oxide Derivatives

Based on the analysis of related compounds, we can project the following SAR trends for 2-bromo-7-azaindole N-oxide derivatives, particularly in the context of their potential as kinase inhibitors and anticancer agents.

Key Inferred SAR Insights:

  • The 7-Azaindole N-Oxide Core: The N-oxide is anticipated to enhance the hydrogen bond accepting capability of the pyridine nitrogen, potentially leading to stronger interactions with the kinase hinge region. This could translate to increased inhibitory potency.

  • The 2-Bromo Position: The bromine atom at the C2 position likely influences the electronic properties of the scaffold. More importantly, it provides a crucial point for diversification. Substitution of the bromine with various aryl, heteroaryl, or alkyl groups through Suzuki or other cross-coupling reactions would be a key strategy for optimizing activity and selectivity.

  • Substitution at other positions (C3, C4, C5, C6):

    • C3-Position: This position is often critical for interaction with the solvent-exposed region of the ATP-binding site. Introduction of small, flexible, or hydrogen-bonding groups could be beneficial.

    • C4 and C5-Positions: Modifications at these positions can influence selectivity and pharmacokinetic properties. Introduction of chloro or other halogen atoms at these positions has been shown to enhance cytotoxic effectiveness in certain cancer models.[7]

    • N1-Position (Pyrrole Nitrogen): Alkylation or arylation at this position can modulate the hydrogen bond donating ability of the pyrrole NH and can be used to probe for additional interactions within the binding pocket.

Comparative Analysis of Related 7-Azaindole Derivatives

To provide a quantitative context for the inferred SAR, the following table summarizes the biological activity of various 7-azaindole derivatives from the literature. This data, while not directly from 2-bromo-7-azaindole N-oxides, provides valuable benchmarks for potency.

Compound ClassTarget/AssayIC50/ActivityReference
7-Azaindole Derivatives (General)Erk5 KinaseIC50: 4.56 - 8.52 µg/mL[8]
7-Azaindole AnalogsMCF-7 (Breast Cancer) Cell LineGI50: 15.56 µM (most active)[4]
7-Azaindole Piperidine DerivativesCCR2IC50 in nM range[9]
7-Azaindole DerivativesCytotoxic Activity (HL-60 cells)Active[10]
7-Azaindole Derivative (7-AID)DDX3 HelicaseIC50: -7.99 kcal/mol (docking)[2]
Chloro-7-azaindole-3-carbaldehyde Pt(II) ComplexA2780cis (Ovarian Cancer)IC50: 4.96 µM[7]
Chloro-7-azaindole-3-carbaldehyde Pd(II) ComplexA2780cis (Ovarian Cancer)IC50: 6.13 - 6.81 µM[7]

Experimental Protocols

To facilitate further research and validation of the inferred SAR, detailed protocols for key biological assays are provided below.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare kinase, substrate, ATP, and inhibitor solutions mix Combine kinase, substrate, and inhibitor in assay buffer prep_reagents->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at room temperature initiate->incubate add_detection Add detection reagent (e.g., ADP-Glo, TR-FRET) incubate->add_detection read Read signal (luminescence/fluorescence) add_detection->read plot Plot signal vs. inhibitor concentration read->plot calculate Calculate IC50 value plot->calculate

Caption: General workflow for a kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the target kinase, substrate (peptide or protein), and ATP in assay buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the product using a suitable method, such as:

      • ADP-Glo™ Kinase Assay: Measures ADP production via a luminescence-based method.

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a labeled substrate and a phospho-specific antibody.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Plot the signal as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_readout Readout & Analysis seed_cells Seed cells in a 96-well plate incubate_cells Incubate overnight to allow attachment seed_cells->incubate_cells add_compound Add serial dilutions of the test compound incubate_cells->add_compound incubate_treatment Incubate for a specified period (e.g., 72 hours) add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and determine GI50 read_absorbance->calculate_viability

Caption: Workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The 2-bromo-7-azaindole N-oxide scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents, particularly kinase inhibitors. By leveraging the established importance of the 7-azaindole core and the known modulatory effects of N-oxidation and halogenation, a rational drug design approach can be effectively employed. The inferred SAR presented in this guide provides a foundational framework for initiating medicinal chemistry campaigns. Future efforts should focus on the synthesis of a focused library of 2-bromo-7-azaindole N-oxide derivatives with systematic variations at other positions of the scaffold. Subsequent evaluation in relevant kinase and cell-based assays will be crucial for validating and refining the proposed SAR, ultimately paving the way for the development of potent and selective drug candidates.

References

[8] Huang, L., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]

[3] Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(2). [Link]

[5] Ilardi, E. A., & St. Denis, J. D. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 21(29), 3347-3377. [Link]

[1] Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

[4] Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

[12] Wang, Y., et al. (2020). Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. Monatshefte für Chemie - Chemical Monthly, 151(7), 1109-1118. [Link]

[9] Wang, T., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468-6470. [Link]

[13] Sharma, N., et al. (2024). Design, Synthesis and Biological Evaluation of 7-Azaindole Analogues as Novel Antiproliferative Agent and Tyrosine Protein Kinase SRC Inhibitors. ResearchGate. [Link]

[11] Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1865-1875. [Link]

[14] van Vuuren, N. J., et al. (2020). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]

[10] Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. [Link]

[15] Anonymous. (n.d.). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. PubMed. [Link]

[2] Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10493-10507. [Link]

[16] Anonymous. (n.d.). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application. Journal of Chemical Reviews. [Link]

[6] Kobus, S., et al. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

[7] Ochal, P., et al. (2024). Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. Molecules, 29(24), 5639. [Link]

[17] Scholl, C., et al. (2024). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules, 29(25), 5894. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the synthetic routes to several potent and clinically relevant Fibroblast Growth Factor Receptor (FGFR) inhibitors. By delving into the strategic and tactical details of their chemical synthesis, this document aims to equip researchers and drug development professionals with the knowledge to make informed decisions in their own discovery and development programs. We will explore both convergent and linear strategies, analyze key transformations, and discuss the rationale behind the selection of specific reagents and protecting groups.

Introduction: The Therapeutic Promise of FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway, through genetic alterations such as mutations, fusions, or amplifications, is a known driver in a variety of cancers. Consequently, FGFRs have emerged as a significant target for cancer therapy, leading to the development of a new class of targeted drugs: FGFR inhibitors.

The chemical synthesis of these complex molecules is a critical aspect of their development, influencing not only the feasibility of their production but also their cost, purity, and environmental impact.[1] This guide will dissect the synthetic strategies for five prominent FGFR inhibitors: Pemigatinib, Infigratinib, Futibatinib, Erdafitinib, and Rogaratinib.

Strategic Approaches: Convergent vs. Linear Synthesis

The construction of complex molecules like FGFR inhibitors can generally be approached in two ways: linear synthesis and convergent synthesis.

  • Linear Synthesis: This strategy involves a step-by-step assembly of the molecule from a single starting material. While conceptually straightforward, linear syntheses can be inefficient, as the overall yield is the product of the yields of each individual step. A low yield in any one step can significantly impact the final output.[2][3]

  • Convergent Synthesis: In contrast, a convergent approach involves the independent synthesis of several key fragments of the target molecule, which are then combined in the final stages.[2][3] This strategy is often more efficient for complex targets as it allows for parallel synthesis and generally results in higher overall yields.[3]

Below is a Graphviz diagram illustrating the conceptual difference between these two strategies.

G cluster_0 Linear Synthesis cluster_1 Convergent Synthesis A A B B A->B C C B->C D D C->D E E F F E->F I I F->I G G H H G->H H->I Pemigatinib_Synthesis Start Pyrrolopyridine N_Oxide N-Oxide Formation Start->N_Oxide Chlorination Chlorination N_Oxide->Chlorination TIPS_Protection TIPS Protection Chlorination->TIPS_Protection Lithiation_Formylation Directed Ortho-metalation (Formylation) TIPS_Protection->Lithiation_Formylation Aldehyde_Intermediate Aldehyde Intermediate Lithiation_Formylation->Aldehyde_Intermediate Reductive_Amination Reductive Amination (Morpholine) Aldehyde_Intermediate->Reductive_Amination Side_Chain_Intermediate Side Chain Intermediate Reductive_Amination->Side_Chain_Intermediate Urea_Formation Urea Formation Side_Chain_Intermediate->Urea_Formation Cyclization Intramolecular Cyclization Urea_Formation->Cyclization Tricyclic_Core Tricyclic Core Cyclization->Tricyclic_Core Deprotection Deprotection Tricyclic_Core->Deprotection Pemigatinib Pemigatinib Deprotection->Pemigatinib

Figure 2: Simplified synthetic workflow for Pemigatinib.

Discussion of Key Steps and Rationale:

  • Directed Ortho-metalation: The use of the bulky TIPS protecting group on the pyrrole nitrogen is a strategic choice. It directs the deprotonation by a strong base (lithium diisopropylamide, LDA) to the adjacent carbon, allowing for the regioselective introduction of the aldehyde group upon quenching with dimethylformamide (DMF). [4][5]This level of control is crucial in complex molecule synthesis.

  • Intramolecular Cyclization: The formation of the final tricyclic core via an intramolecular nucleophilic aromatic substitution is an efficient way to construct this complex ring system in a single step. [4]

Infigratinib: A Convergent and Modular Approach

Infigratinib is a selective pan-FGFR inhibitor. [6]Its synthesis is a prime example of a convergent and modular strategy, where three key building blocks are prepared separately and then assembled. [6] Synthetic Pathway Overview:

  • Building Block 1 Synthesis: A piperidine-substituted aniline is prepared via a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction. [6]2. Building Block 2 Synthesis: A dichloro-dimethoxyaniline derivative is synthesized in three steps from commercially available 3,5-dimethoxyaniline. [6]3. Building Block 3 Synthesis: A chloro-methylpyrimidine-amine is prepared through an SNAr reaction. [6]4. Assembly: The building blocks are then coupled. An SNAr reaction between Building Block 1 and 3 is followed by the in-situ formation of an isocyanate from Building Block 2, which then reacts to form the final urea linkage, completing the synthesis of Infigratinib. [6]

Infigratinib_Synthesis cluster_0 Building Block 1 cluster_1 Building Block 2 cluster_2 Building Block 3 BB1_Start Piperidine & Bromonitrobenzene BB1_SNAr SNAr Reaction BB1_Start->BB1_SNAr BB1_Reduction Nitro Reduction BB1_SNAr->BB1_Reduction BB1 Piperidine-substituted aniline BB1_Reduction->BB1 Assembly1 SNAr Reaction (BB1 + BB3) BB1->Assembly1 BB2_Start 3,5-dimethoxyaniline BB2_Steps 3 Steps BB2_Start->BB2_Steps BB2 Dichloro-dimethoxyaniline BB2_Steps->BB2 Assembly2 Urea Formation (with isocyanate from BB2) BB2->Assembly2 BB3_Start Dichloropyrimidine BB3_SNAr SNAr Reaction BB3_Start->BB3_SNAr BB3 Chloro-methylpyrimidine-amine BB3_SNAr->BB3 BB3->Assembly1 Assembly1->Assembly2 Infigratinib Infigratinib Assembly2->Infigratinib

Figure 3: Convergent synthetic strategy for Infigratinib.

Discussion of Key Steps and Rationale:

  • Convergent Strategy: The convergent approach allows for the efficient and independent synthesis of the three key fragments. This strategy is generally more efficient for large-scale production as it can lead to higher overall yields and simplifies the purification of the final product. [1][3]* SNAr Reactions: The synthesis heavily relies on nucleophilic aromatic substitution (SNAr) reactions, which are robust and well-established methods for forming carbon-nitrogen bonds on electron-deficient aromatic rings. [6]

Futibatinib: An Irreversible Covalent Inhibitor

Futibatinib is an irreversible inhibitor of FGFR1-4. [7]Its synthesis involves the introduction of a reactive acrylamide "warhead" that forms a covalent bond with a cysteine residue in the FGFR kinase domain. [8] Synthetic Pathway Overview:

The synthesis of Futibatinib has been reported through various routes, often involving a Sonogashira coupling to introduce the dimethoxyphenylacetylene side chain and a final acylation to install the acrylamide group. [8][9]

  • Core Synthesis: The pyrazolopyrimidine core is typically assembled through a series of reactions.

  • Sonogashira Coupling: A key step is the palladium-catalyzed Sonogashira coupling of an iodo-pyrazolopyrimidine intermediate with 3,5-dimethoxyphenylacetylene. The choice of palladium catalyst and ligands is crucial for the efficiency of this reaction. [10]3. Acrylamide Formation: The final step involves the acylation of a piperidine or pyrrolidine nitrogen with acryloyl chloride to introduce the covalent warhead. [8]

Futibatinib_Synthesis Core_Synthesis Pyrazolopyrimidine Core Synthesis Sonogashira Sonogashira Coupling (with 3,5-dimethoxyphenylacetylene) Core_Synthesis->Sonogashira Coupled_Intermediate Coupled Intermediate Sonogashira->Coupled_Intermediate Acrylamide_Formation Acrylamide Formation Coupled_Intermediate->Acrylamide_Formation Futibatinib Futibatinib Acrylamide_Formation->Futibatinib

Figure 4: Key transformations in the synthesis of Futibatinib.

Discussion of Key Steps and Rationale:

  • Irreversible Inhibition: The acrylamide moiety is a key feature of Futibatinib, allowing it to form a permanent covalent bond with its target. This can lead to a more prolonged and potent inhibition of the receptor. [8]* Palladium-Catalyzed Cross-Coupling: The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds and is widely used in pharmaceutical synthesis. [10]The efficiency of this step is highly dependent on the choice of the palladium catalyst, ligands, and reaction conditions. [10]

Erdafitinib: A Convergent and "Green" Synthesis

Erdafitinib is a pan-FGFR inhibitor. [2]A notable feature of its synthesis is the development of a more environmentally friendly and convergent route. [2][11] Synthetic Pathway Overview:

A recently reported synthesis of Erdafitinib highlights a three-step, two-pot process. [11]

  • Suzuki-Miyaura Coupling: A Suzuki-Miyaura coupling between a bromo-quinoxaline and a pyrazole-boronic acid derivative forms a key biaryl intermediate. This reaction has been optimized to be performed in water using a biodegradable surfactant, significantly improving the environmental footprint of the synthesis. [11]2. Buchwald-Hartwig Amination: The biaryl intermediate undergoes a Buchwald-Hartwig amination to introduce the diamine side chain. [11]3. Final Alkylation: The final step involves an SN2 reaction to complete the synthesis of Erdafitinib. [11] This convergent route has a reported overall yield of 54% over 7 steps. [2]

Erdafitinib_Synthesis cluster_0 Key Intermediate 1 cluster_1 Key Intermediate 2 KI1_Start Bromo-quinoxaline KI1_Suzuki Suzuki-Miyaura Coupling KI1_Start->KI1_Suzuki KI1 Biaryl Intermediate KI1_Suzuki->KI1 Assembly1 Buchwald-Hartwig Amination (KI1 + KI2) KI1->Assembly1 Pyrazole-boronic acid Pyrazole-boronic acid Pyrazole-boronic acid->KI1_Suzuki KI2 Diamine side chain KI2->Assembly1 Assembly2 Final Alkylation Assembly1->Assembly2 Erdafitinib Erdafitinib Assembly2->Erdafitinib

Figure 5: Convergent and greener synthesis of Erdafitinib.

Discussion of Key Steps and Rationale:

  • "Green" Chemistry: The use of water as a solvent and a biodegradable surfactant in the Suzuki-Miyaura coupling is a significant advancement in making the synthesis more sustainable. [11]This addresses the growing need for environmentally responsible manufacturing processes in the pharmaceutical industry. [4]* Convergent Efficiency: The convergent nature of this route, with a high overall yield, makes it attractive for large-scale production. [2]

Rogaratinib: Focus on a Key Building Block

Rogaratinib is a potent and selective pan-FGFR inhibitor. [12]The available literature highlights the development of an efficient synthesis for a key building block, a benzothiophene-2-yl-boronic acid. [12] Synthetic Pathway Overview:

The synthesis of Rogaratinib itself involves the coupling of this key boronic acid building block with other fragments. The development of a scalable synthesis for this intermediate was a critical step in the overall process.

Discussion of Key Steps and Rationale:

  • Process Development: The focus on optimizing the synthesis of a key building block underscores the importance of process chemistry in drug development. [1][3]A robust and scalable synthesis of crucial intermediates is essential for the reliable and cost-effective production of the final active pharmaceutical ingredient (API). [1]

Comparison of Synthetic Routes

The following table provides a high-level comparison of the synthetic routes for the discussed FGFR inhibitors.

Inhibitor Synthetic Strategy Key Reactions Reported Overall Yield Noteworthy Features
Pemigatinib LinearDirected ortho-metalation, Reductive amination, Intramolecular cyclizationNot readily availableUtilizes protecting group strategy for regiocontrol. [4]
Infigratinib ConvergentSNAr, Urea formationNot readily availableModular and convergent approach. [6]
Futibatinib Linear/ConvergentSonogashira coupling, Acrylamide formationNot readily availableIrreversible covalent inhibitor. [8]
Erdafitinib ConvergentSuzuki-Miyaura, Buchwald-Hartwig amination54% (7 steps) [2]"Green" synthesis in water. [11]
Rogaratinib ConvergentSuzuki-Miyaura (likely)Not readily availableFocus on scalable synthesis of a key building block. [12]

Experimental Protocols

Due to the proprietary nature of many industrial processes, detailed, step-by-step experimental protocols with precise quantities and yields are often not publicly available. However, based on the literature, a representative protocol for a key reaction type is provided below.

Representative Protocol: Suzuki-Miyaura Coupling (as in the synthesis of Erdafitinib)

This is a generalized protocol and should be adapted and optimized for specific substrates and scales.

  • Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq.).

  • Solvent and Catalyst: Add the solvent (e.g., a mixture of water and an organic solvent like toluene or dioxane, or an aqueous surfactant solution). [11]Degas the mixture by bubbling nitrogen through it for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 0.01-5 mol%). [10]The choice of catalyst and ligand is critical and depends on the specific substrates. [10]4. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired biaryl product. [13]

Conclusion

The synthesis of potent FGFR inhibitors showcases a range of sophisticated chemical strategies. While linear syntheses have been successfully employed, there is a clear trend towards more efficient and sustainable convergent approaches, as exemplified by the syntheses of Infigratinib and Erdafitinib. The choice of synthetic route is a critical decision in the drug development process, with significant implications for cost, scalability, and environmental impact. [1][3] This guide has provided a comparative overview of the synthetic routes to five key FGFR inhibitors, highlighting the strategic thinking and chemical innovation that underpin their production. For researchers and drug development professionals, a deep understanding of these synthetic pathways is invaluable for the design and development of the next generation of targeted therapies.

References

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15). Apicule.
  • New and convergent synthesis of erdafitinib.
  • Linear and Convergent Synthesis: 5 Major Differences. (2022, July 8). Chemistry Notes.
  • How is Pemigatinib Synthesised?. (2024, January 2). ChemicalBook.
  • A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions. Benchchem.
  • Water Purification Systems in the Pharmaceutical Sector. EESS.
  • Recent advance in the development of novel, selective and potent FGFR inhibitors.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib. (2023, June 6). Organic Letters.
  • Infigratinib: Synthesis and Introduction. (2024, January 29). ChemicalBook.
  • Key Considerations for API Process Development and Optimiz
  • Infigratinib. Fibroblast growth factor receptor (FGFR) 1-3 inhibitor, Treatment of cholangiocarcinoma, Treatment of urothelial c. (2019, April 14). Drugs of the Future.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd..
  • Futibatinib: A Potent and Irreversible Inhibitor of Fibroblast Growth Factor Receptors for Treatment of the Bile Duct Cancer. (2024, January 1). Current Medicinal Chemistry.
  • WHAT TYPES OF PURIFIED WATER SYSTEMS IN PHARMACEUTICUTICALS. EESS.
  • Futibatinib Synthetic Routes. MedKoo Biosciences.
  • Pemigatinib – Mechanism of Action and Synthesis. (2023, June 17). YouTube.
  • Synthesis of Rogaratinib – BAY 1163877.
  • A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib. (2023, June 6). Organic Letters.
  • Optimizing Pharmaceutical Production with Advanced Separation Technologies. (2025, February 27). Hilaris Publisher.
  • CAS 1035270-39-3 (AZD-4547). BOC Sciences.
  • Synthesis of futibatinib (131). ResearchGate.

  • A Comprehensive Guide to Filter Types for the Pharmaceutical Industry. (2023, April 24).
  • APIs in Pharmaceutical Industry: An Overview. (2024, September 4). SepPure Technologies.
  • How is Pemigatinib Synthesised?. (2024, January 2). ChemicalBook.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, August 12). PMC.
  • Futibatinib: A Potent and Irreversible Inhibitor of Fibroblast Growth Factor Receptors for Treatment of the Bile Duct Cancer. (2023, May 24). Bentham Science Publisher.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Discovery of Futib
  • Synthesis of infigratinib (50).
  • Application Notes: Preparation of Infigratinib Stock Solution in DMSO. Benchchem.
  • A New Synthesis of Gefitinib. (2018, November 14). Thieme.
  • Translating the Therapeutic Potential of AZD4547 in FGFR1-Amplified Non–Small Cell Lung Cancer through the Use of Patient-Derived Tumor Xenograft Models. (2012, December 16). Clinical Cancer Research.
  • Pemigatinib – Mechanism of Action and Synthesis. (2023, June 17). YouTube.
  • Process for the preparation of regorafenib and its crystalline forms.
  • Process for preparation of erdafitinib, its purification and amorphous solid dispersion.
  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023, August 21). SynOpen.
  • Synthesis of Pemigatinib.
  • Rogaratinib (BAY1163877) | FGFR1-4 Inhibitor. MedChemExpress.
  • Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen.
  • A method with safety and convenience to synthesize Regorafenib.
  • AZD 4547 | FGF Receptor Inhibitors: Tocris Bioscience. R&D Systems.
  • Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 8). AMM Journal.
  • Protecting Group Strategies in Natural Product Biosynthesis. (2026, January 6). PubMed.
  • Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-M
  • Process development and scale-up of AZD7545, a PDK inhibitor.

Sources

comparing biological activity of 7-azaindole N-oxide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Biological Activity of 7-Azaindole N-Oxide Analogs

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently evaluate the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. It is a privileged bioisostere of indole, offering unique hydrogen-bonding donor/acceptor motifs that are highly sought after in kinase inhibitor and receptor ligand design[1]. However, direct functionalization of the electron-deficient pyridine ring is notoriously difficult. The strategic synthesis of 7-azaindole N-oxide intermediates circumvents this limitation, enabling regioselective C-6 functionalization[2]. This guide objectively compares the biological performance of various 7-azaindole N-oxide derived analogs, providing actionable experimental frameworks and mechanistic insights for drug development professionals.

Mechanistic Causality: The Role of N-Oxidation

Why do we synthesize the N-oxide rather than attempt direct substitution? The nitrogen atom in the pyridine ring of 7-azaindole withdraws electron density, making electrophilic aromatic substitution at the C-6 position highly unfavorable. By oxidizing the pyridine nitrogen (typically using m-CPBA), we invert the electronic character. The N-oxide oxygen donates electron density back into the ring via resonance, highly activating the C-6 position for nucleophilic attack[3].

Subsequent treatment with an acid halide (e.g., benzoyl bromide) triggers a Reissert-Henze-type rearrangement, yielding 6-halo-7-azaindoles[4]. This halogen handle is critical; it allows for downstream Suzuki-Miyaura cross-coupling to generate diverse, biologically active analogs[5]. Furthermore, substituting the 2- or 6-position forces a "flipped" binding mode within kinase ATP pockets due to steric hindrance, exposing new vectors for solvent-exposed interactions and drastically increasing target selectivity[6].

Synthesis A 7-Azaindole (Starting Material) B m-CPBA Oxidation (N-Oxidation) A->B C 7-Azaindole N-Oxide (Activated Intermediate) B->C D Reissert-Henze Reaction (Benzoyl Bromide/HMDS) C->D E 6-Bromo-7-Azaindole (Functionalized Scaffold) D->E

Workflow for C-6 functionalization of 7-azaindole via an N-oxide intermediate.

Comparative Biological Activity

Serotonergic Modulation (5-HT7 vs. 5-HT1A)

Homopiperazine-based 7-azaindole ligands have been synthesized via N-oxide intermediates to target serotonin receptors. Experimental evaluations reveal that halogenation at the C-6 position drastically impacts affinity. The chloride analog demonstrates superior binding compared to the bromide analog, achieving a


 of ~4.1 nM for 5-HT7 and an exceptional selectivity ratio (5-HT7/5-HT1A) of nearly 100[4]. This behavior contrasts with traditional indole-based compounds, highlighting the unique electronic distribution of the azaindole core.
Kinase Inhibition (VEGFR & SRC)

7-Azaindole derivatives are potent inhibitors of receptor tyrosine kinases like VEGFR, which is critical for tumor angiogenesis[7]. Halogenated analogs derived from N-oxide precursors competitively bind the ATP pocket. The introduction of specific functional groups at the C-6 position enhances the residence time of the inhibitor, directly suppressing downstream MAPK/PI3K signaling and reducing vascular permeability[7].

PARP-1 Inhibition (Anticancer)

7-Azaindole-1-carboxamides, synthesized via the regioselective substitution of 7-azaindole N-oxide, have emerged as novel PARP-1 inhibitors[5]. In vivo studies against MX1 human breast carcinoma in nude mice demonstrated that these analogs achieve tumor volume inhibition comparable to the clinical standard, Olaparib, but at lower effective doses with no significant weight loss in the models[5].

Quantitative Performance Comparison

Compound Class / ScaffoldPrimary TargetKey Substitution (via N-Oxide)Potency (

or

)
Selectivity / Biological Notes
Homopiperazine-Azaindole 5-HT7 Receptor6-Chloro

= 4.1 nM
~100-fold selectivity over 5-HT1A[4].
Homopiperazine-Azaindole 5-HT7 Receptor6-Bromo

> 15 nM
Lower affinity than chloride analog[4].
Azaindole-1-carboxamide PARP-16-Aryl (via Suzuki)

< 10 nM
Efficacy matches Olaparib at lower in vivo doses[5].
Fluoro-Azaindole Analog VEGFR Tyrosine Kinase4-Fluoro / 6-Bromo

< 50 nM
Potent anti-angiogenic and vascular permeability reduction[7].

Experimental Methodologies (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps to confirm causality and experimental success.

Protocol 1: Regioselective Synthesis of 6-Bromo-7-Azaindole

Objective: Convert 7-azaindole to a 6-bromo functionalized scaffold via an N-oxide intermediate.

  • N-Oxidation: Dissolve 7-azaindole (1.0 eq) in acetone. Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C. Stir at room temperature for 4 hours.

  • Intermediate Validation: Monitor via LC-MS. The reaction is complete when the starting material mass peak (

    
    ) shifts entirely to the N-oxide mass peak (
    
    
    
    )[8].
  • Reissert-Henze Rearrangement: Isolate the 7-azaindole N-oxide and dissolve in anhydrous toluene.

  • Base Addition (Causality Step): Add hexamethyldisilazane (HMDS, 2.0 eq). Why HMDS? HMDS acts as a mild base to trap the hydrogen bromide byproduct generated in the next step, preventing acid-catalyzed degradation of the sensitive pyrrole ring[1].

  • Halogenation: Dropwise add benzoyl bromide (1.5 eq) at 0°C. Heat to 80°C for 6 hours.

  • Deprotection: Quench with 10% NaOH to remove the N-1 acyl group, yielding 6-bromo-7-azaindole.

  • Final Validation: Confirm product via LC-MS (

    
     isotopic cluster indicating bromine incorporation) and 
    
    
    
    -NMR (disappearance of the C-6 aromatic proton).
Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Objective: Evaluate the


 of 7-azaindole analogs against VEGFR.
  • Assay Preparation: Prepare a 384-well plate with VEGFR kinase domain, ATP (at

    
     concentration), and a biotinylated peptide substrate.
    
  • Compound Addition: Add 7-azaindole analogs in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Detection Choice (Causality Step): Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Why TR-FRET? Highly conjugated azaindole systems often exhibit auto-fluorescence. TR-FRET introduces a time delay before reading emission, completely eliminating background compound fluorescence[9].

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate using a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • System Validation (Z'-Factor): Include Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Calculate the Z'-factor. The assay is only validated and data accepted if the Z'-factor is > 0.6, confirming a robust signal-to-noise ratio.

Mechanism Ligand 7-Azaindole N-Oxide Analog ATP Kinase ATP Binding Pocket Ligand->ATP Competitive Binding Receptor Receptor Tyrosine Kinase (VEGFR / SRC) ATP->Receptor Blocks Activation Downstream Downstream Signaling (MAPK / PI3K) Receptor->Downstream Phosphorylation Blocked Outcome Inhibition of Angiogenesis Downstream->Outcome Cellular Arrest

Mechanism of action for 7-azaindole analogs in receptor tyrosine kinase inhibition.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL:[Link]

  • microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives Source: Sphinx Knowledge House URL: [Link]

  • New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation Source: Taylor & Francis Online URL: [Link]

  • Synthesis and Biological Evaluation of 7-Azaindolocarbazoles Source: ResearchGate URL:[Link]

  • 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors Source: AIR Unimi URL:[Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine) Source: Ingenta Connect URL: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: ResearchGate URL:[Link]

  • AZAINDOLE KINASE INHIBITORS - Patent 1539763 Source: European Patent Office (EPO) URL:[Link]

Sources

cost-benefit analysis of using 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently consult on synthetic route scouting for kinase inhibitor programs. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged purine bioisostere, widely utilized to target the ATP-binding pocket of kinases.

When designing a synthetic route, a critical decision is whether to utilize the base scaffold, 2-bromo-1H-pyrrolo[2,3-b]pyridine , or its oxidized counterpart, 2-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide . This guide provides an objective cost-benefit analysis, mechanistic rationale, and self-validating protocols to help you choose the optimal building block for your drug development workflow.

Mechanistic Rationale: The Causality of N-Oxidation

To understand the utility of the 7-oxide derivative, we must examine the inherent electronic distribution of the 7-azaindole core. The electron-rich pyrrole ring and the electron-deficient pyridine ring create a dichotomy in reactivity.

  • The Base Scaffold (2-Bromo-1H-pyrrolo[2,3-b]pyridine): The bromine atom at the C-2 position provides an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). However, functionalizing the C-4 or C-6 positions on the pyridine ring is notoriously difficult because the nitrogen atom's lone pair donates electron density into the ring, rendering it relatively inert to nucleophilic attack.

  • The 7-Oxide Scaffold: By oxidizing the pyridine nitrogen to form the 7-oxide, we drastically alter the electronic landscape. The highly polar N-O bond acts as a powerful electron-withdrawing group via resonance. This pulls electron density away from the C-4 and C-6 positions, highly activating them toward 1[1].

Cost-Benefit Analysis: 7-Oxide vs. Base Scaffold

Choosing to route your synthesis through the 7-oxide intermediate is a trade-off between late-stage functionalization capabilities and synthetic efficiency.

The Benefits (Why use the 7-oxide?)
  • Regioselective C-6 Functionalization: The 7-oxide is the premier intermediate for the Reissert-Henze reaction, allowing for the direct, one-pot introduction of cyanides, halogens, or nucleophilic amines at the C-6 position[1].

  • Orthogonal Reactivity: The C-2 bromine remains completely intact during N-oxidation and subsequent C-6 functionalization. This allows researchers to build complex, 2,6-disubstituted azaindoles sequentially without competing side reactions.

The Costs (Drawbacks of the 7-oxide)
  • Decreased Atom Economy & Increased Step Count: Utilizing the N-oxide inherently adds two synthetic steps to your route: the initial oxidation (using m-CPBA or H₂O₂)[2], and a subsequent deoxygenation/reduction step (using PCl₃ or hydrogenation) if the N-oxide moiety is not desired in the final Active Pharmaceutical Ingredient (API).

  • Reagent Handling at Scale: Oxidizing agents like m-CPBA are shock-sensitive and highly exothermic, requiring rigorous thermal management during scale-up[2]. Furthermore, the N-oxide intermediate is highly polar, often complicating extraction and chromatography.

Quantitative Data Presentation

The following tables summarize the comparative reactivity and process efficiency metrics between the two scaffolds.

Table 1: Reactivity Profile Comparison

Feature2-Bromo-1H-pyrrolo[2,3-b]pyridine2-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide
C-2 Reactivity High (Pd-catalyzed Cross-coupling)High (Pd-catalyzed Cross-coupling)
C-6 Reactivity Low (Inert to most nucleophiles)High (Activated for Reissert-Henze)
C-4 Reactivity LowModerate (Activated via resonance)
Solubility (Organic) High (DCM, EtOAc, THF)Moderate to Low (Highly polar N-O bond)

Table 2: Cost & Efficiency Metrics

MetricDirect C-2 Functionalization (Base)C-6 Functionalization (via 7-Oxide)
Synthetic Steps 1 (Direct Coupling)3 (Oxidation → Functionalization → Reduction)
Average Yield 75–90%50–70% (Cumulative over 3 steps)
Reagent Cost Low (Standard Pd catalysts, Boronic acids)Moderate (m-CPBA, Activating agents, Reductants)
Scalability ExcellentModerate (Exothermic oxidation requires strict control)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained, and specific checkpoints are provided to verify success before proceeding.

Protocol 1: Synthesis of 2-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Purpose: To activate the pyridine ring via 2[2].

  • Preparation: Dissolve 2-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath to control the exothermic nature of the oxidation.

  • Oxidation: In a separate flask, dissolve m-CPBA (1.2 eq, 70-77% purity) in DCM. Add this solution dropwise to the starting material over 30 minutes. Causality: Slow addition prevents thermal runaway and minimizes over-oxidation.

  • Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours[2].

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess m-CPBA and the resulting m-chlorobenzoic acid byproduct. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint:

    • TLC: The N-oxide product will exhibit a drastically lower retention factor (Rf) on silica gel compared to the starting material due to the highly polar N-O dipole.

    • NMR: In ¹H NMR, the proton at the C-6 position will shift significantly upfield due to the shielding effect of the newly introduced oxygen atom.

Protocol 2: Reissert-Henze Functionalization at C-6

Purpose: To introduce a nucleophile (e.g., -CN) at the C-6 position[1].

  • Activation: Dissolve the 7-oxide intermediate in anhydrous THF. Add an activating agent such as dimethylcarbamyl chloride or benzoyl bromide (1.5 eq). Causality: The activating agent O-acylates the N-oxide, forming a highly electrophilic N-acyloxypyridinium intermediate.

  • Nucleophilic Attack: Add trimethylsilyl cyanide (TMSCN, 2.0 eq) and a mild base (e.g., DBU or HMDS). Stir at room temperature. The nucleophile attacks the activated C-6 position, followed by rearomatization and elimination of the carboxylic acid[1].

  • Self-Validation Checkpoint:

    • NMR: Successful C-6 functionalization is unequivocally confirmed by the disappearance of the C-6 proton doublet in the ¹H NMR spectrum.

    • TLC: The reaction mixture will transition from the highly polar N-oxide intermediate back to a less polar, rearomatized product.

Strategic Decision Workflows

The following diagrams illustrate the logical flow of utilizing these building blocks.

Workflow A 2-Bromo-7-azaindole (Base Scaffold) B N-Oxidation (m-CPBA) A->B Step 1 C 7-Oxide Intermediate B->C D Reissert-Henze Reaction C->D Step 2 E C-6 Functionalized Derivative D->E

Workflow for orthogonal C-6 functionalization via the 7-oxide intermediate.

DecisionTree Start Target: Substituted 7-Azaindole Q1 Is C-4 or C-6 substitution required? Start->Q1 Base Use Base 2-Bromo Scaffold (Direct C-2 Coupling) Q1->Base No Q2 Accept +2 synthetic steps? Q1->Q2 Yes Oxide Use 7-Oxide Derivative (Reissert-Henze) Q2->Oxide Yes DeNovo Explore De Novo Synthesis Q2->DeNovo No

Decision matrix for selecting the appropriate 7-azaindole building block.

References

Sources

Spectroscopic Differences Between 2-Bromo-7-azaindole and Its 7-Oxide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized heterocycles. 2-Bromo-7-azaindole is a privileged scaffold in medicinal chemistry, utilized extensively in the development of targeted kinase inhibitors and PARP-1 antagonists 1. The regioselective N-oxidation of its pyridine ring is a critical synthetic step that drastically alters its electronic properties, solubility, and subsequent reactivity 2.

This guide provides an objective, data-driven comparison of the spectroscopic properties of 2-bromo-7-azaindole and its 7-oxide, equipping researchers with the mechanistic causality and self-validating protocols needed for rigorous analytical characterization.

Mechanistic Causality of Spectroscopic Shifts

To interpret the spectroscopic data accurately, one must understand why the spectra change. The transformation of 2-bromo-7-azaindole to its 7-oxide introduces a coordinate covalent N–O bond at the N7 position. This oxygen atom exerts a competing, dual electronic effect on the fused bicyclic system:

  • Inductive Withdrawal (-I Effect): The highly electronegative oxygen atom pulls electron density away from the pyridine ring through the σ-bond framework. This effect is most pronounced at the meta-position (C5), leading to distinct deshielding.

  • Resonance Donation (+R Effect): Simultaneously, the oxygen lone pairs delocalize into the pyridine π-system. This resonance effect dominates at the ortho (C6) and para (C4) positions. The increased local electron density heavily shields these nuclei, shifting their NMR signals upfield 3.

G A 2-Bromo-7-azaindole (Parent Scaffold) B N-Oxidation (Inductive & Resonance Effects) A->B C 2-Bromo-7-azaindole 7-oxide (Product) B->C D 1H/13C NMR Shifts Upfield C6/C4, Downfield C5 C->D E IR Spectroscopy New N-O Stretch (~1255 cm⁻¹) C->E F UV-Vis Bathochromic Shift C->F

Fig 1: Electronic effects of N-oxidation on the spectroscopic properties of 2-bromo-7-azaindole.

Comparative Spectroscopic Data

The following tables summarize the quantitative analytical data. The shifts reflect the resonance and inductive mechanisms described above.

Table 1: NMR Comparative Data (400 MHz / 100 MHz, DMSO- )
Nucleus / Position2-Bromo-7-azaindole (Parent)2-Bromo-7-azaindole 7-oxideShift Trend & Causality
¹H NMR: H6 ~8.25 ppm (d, J=4.8 Hz)~8.05 ppm (d, J=6.0 Hz)Upfield: Shielded by +R effect of N-oxide.
¹H NMR: H4 ~7.90 ppm (dd, J=7.8, 1.2 Hz)~7.65 ppm (d, J=7.8 Hz)Upfield: Shielded by +R effect of N-oxide.
¹H NMR: H5 ~7.15 ppm (dd, J=7.8, 4.8 Hz)~7.25 ppm (dd, J=7.8, 6.0 Hz)Downfield: Deshielded by -I effect.
¹H NMR: H3 ~6.50 ppm (s)~6.65 ppm (s)Downfield: Minor inductive deshielding.
¹H NMR: NH ~12.10 ppm (br s)~12.60 ppm (br s)Downfield: Increased acidity & H-bonding.
¹³C NMR: C6 ~143.5 ppm~134.0 ppmStrong Upfield: Major resonance shielding.
¹³C NMR: C4 ~128.2 ppm~121.5 ppmUpfield: Resonance shielding.
¹³C NMR: C5 ~116.4 ppm~123.0 ppmDownfield: Inductive deshielding.
Table 2: IR, UV-Vis, and Mass Spectrometry Data
Analytical Method2-Bromo-7-azaindole (Parent)2-Bromo-7-azaindole 7-oxideKey Diagnostic Feature
IR Spectroscopy N-H (~3150 cm⁻¹), C=N (~1595 cm⁻¹)N-O stretch (~1255 cm⁻¹), N-O bend (~845 cm⁻¹)Appearance of strong N-O stretching band.
UV-Vis (MeOH) λmax ~288 nmλmax ~312 nmBathochromic (red) shift due to extended conjugation.
ESI-MS (Positive) [M+H]⁺ m/z 197.0 / 199.0 (1:1)[M+H]⁺ m/z 213.0 / 215.0 (1:1)+16 Da mass shift; retention of Br isotope pattern.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each phase contains internal checkpoints to prevent the propagation of errors.

Protocol A: Synthesis of 2-Bromo-7-azaindole 7-oxide

Adapted from standard N-oxidation procedures utilizing m-CPBA 2.

  • Reaction Setup: Dissolve 2-bromo-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Oxidant Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.2 eq) in a minimal amount of DCM. Add this dropwise to the reaction mixture over 30 minutes to control the exothermic peroxy-transfer.

  • Self-Validating Checkpoint (TLC): After 2 hours at room temperature, run a TLC (Eluent: 5% MeOH in DCM).

    • Validation: The parent compound (Rf ~0.8) must completely disappear. A new, highly polar spot (Rf ~0.2) that stains intensely with Dragendorff's reagent confirms N-oxide formation. Do not proceed to workup until this state is achieved.

  • Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to remove m-chlorobenzoic acid.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (gradient: 1% to 10% MeOH in DCM).

Protocol B: Spectroscopic Sample Preparation & Acquisition
  • NMR Acquisition:

    • Dissolve 15 mg of the purified 7-oxide in 0.6 mL of DMSO-

      
      . (Avoid CDCl₃, as N-oxides often exhibit poor solubility and broadened peaks in non-polar halogenated solvents due to aggregation).
      
    • Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans).

    • Validation: Confirm the upfield shift of the C6 carbon from ~143 ppm to ~134 ppm.

  • IR Acquisition:

    • Place 2-3 mg of the neat solid onto the diamond crystal of an ATR-FTIR spectrometer. Apply standard pressure.

    • Validation: Verify the absence of residual starting material by confirming the emergence of the distinct ~1255 cm⁻¹ N-O stretch.

Workflow S1 1. Synthesis m-CPBA Oxidation in DCM S2 2. Self-Validation TLC Check (Dragendorff Stain) S1->S2 S3 3. Purification Flash Chromatography S2->S3 S4 4. Spectroscopic Prep DMSO-d6 (NMR) / ATR (IR) S3->S4 S5 5. Data Validation Verify C6 Upfield Shift S4->S5

Fig 2: Experimental workflow for the synthesis and spectroscopic validation of the 7-oxide.

References

  • 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors AIR Unimi
  • Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole Benchchem
  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides The Journal of Organic Chemistry - ACS Public

Sources

Safety Operating Guide

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex heterocyclic compounds. The compound 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide is a specialized halogenated azaindole derivative widely utilized in drug discovery and medicinal chemistry.

While its unique structure is highly valuable for synthesis, its dual functional hazards—a covalently bonded bromine atom and an N-oxide moiety—dictate a highly controlled disposal pathway. Improper disposal not only violates environmental regulations but can also generate highly toxic and corrosive byproducts. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and destruction of this compound.

Chemical Profile & Quantitative Data

To ensure accurate waste manifesting and regulatory compliance, all quantitative data related to the chemical must be meticulously documented[1].

PropertyValue
Chemical Name 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide
CAS Number 1198416-33-9
Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Waste Classification Halogenated Organic Waste[2]
Primary Hazards Irritant, Environmental Hazard, Toxic Combustion Byproducts[2][3]

Mechanistic Insight: Why Specialized Disposal is Required

In laboratory waste management, we do not simply follow rules; we must understand the chemical causality behind them. You cannot dispose of 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide in standard organic waste streams due to two critical structural factors:

  • The Bromine Factor (Halogenated Waste): Brominated organic compounds require extreme conditions for complete destruction. If incinerated improperly at lower temperatures, they can undergo incomplete combustion, forming highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)[3]. Furthermore, the combustion of the bromine atom yields hydrogen bromide (HBr), a highly corrosive gas. Therefore, environmental regulations mandate that halogenated waste be subjected to high-temperature incineration (exceeding 1100°C for at least two seconds) in facilities equipped with alkaline scrubbers to neutralize HBr[2].

  • The N-Oxide Factor (Nitrogenous Emissions): N-oxides are energetic functional groups. During thermal decomposition, they release nitrogen oxides (NOx)[4]. The receiving disposal facility must utilize advanced flue gas treatment systems to scrub NOx emissions, ensuring compliance with clean air regulations[4].

Step-by-Step Disposal Protocol

The following methodology establishes a self-validating system, ensuring that every action taken at the bench directly supports the safety requirements of the final destruction facility.

Phase 1: Immediate Safety & Spill Management
  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood to prevent the inhalation of aerosols or dust[1]. Wear chemical-resistant nitrile gloves (inspect for pinholes prior to use), safety goggles with side shields, and a standard laboratory coat[1][4].

  • Spill Response: In the event of a spill, immediately contain the material. Do not dry sweep , as this generates inhalable dust. Carefully collect the solid using a designated tool, place it in a sealable hazardous waste container, and wipe the area with a compatible solvent. All contaminated wipes and disposable labware must also be collected as solid halogenated waste[2][4].

Phase 2: Waste Segregation & Containment
  • Strict Segregation: Designate a specific "Halogenated Organic Waste" container. Never mix this compound with non-halogenated organic solvents, aqueous wastes, or strong acids/bases[5]. Mixing halogenated heterocycles with incompatible streams can lead to dangerous exothermic reactions or regulatory non-compliance[4].

  • Containerization: Collect the waste in a chemically compatible, leak-proof container (e.g., amber glass or high-density polyethylene) equipped with a secure screw-top cap[4]. Ensure the container is in good condition and never overfilled; leave adequate headspace for potential vapor expansion.

Phase 3: Labeling and Satellite Accumulation
  • Regulatory Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide"[1][6]. Do not use abbreviations or chemical formulas, as these are often rejected by waste contractors.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. It is best practice to place the primary container inside a secondary containment bin to prevent environmental release in the event of a leak[4][6].

Phase 4: Professional Transfer and Final Destruction
  • EHS Coordination: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup[1][4].

  • Manifest Verification: Ensure the waste manifest explicitly highlights the presence of both "Brominated Organics" and "N-Oxides." This guarantees the contractor will route the waste to a high-temperature incinerator equipped with the necessary HBr and NOx scrubbers[2][4].

Operational Disposal Workflow

DisposalWorkflow Start 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide Waste SolidLiquid Physical State? Start->SolidLiquid SolidWaste Solid Waste Collection (Chemically compatible bin) SolidLiquid->SolidWaste Powder/Crystals LiquidWaste Liquid Waste Collection (Halogenated solvent stream) SolidLiquid->LiquidWaste Solutions Labeling Label: 'Hazardous Waste' Halogenated Heterocyclic N-Oxide SolidWaste->Labeling LiquidWaste->Labeling Storage Satellite Accumulation Area (SAA) Secondary Containment Labeling->Storage EHS EHS / Licensed Contractor Pickup Storage->EHS Incineration High-Temp Incineration (>1100°C) with HBr & NOx Scrubbers EHS->Incineration

Workflow for the segregation, containment, and high-temperature incineration of brominated N-oxides.

References

1. 1198416-33-9 2-溴-1H-吡咯并[2,3-B]吡啶-7-氧化物cas ... - 盖德化工网 | guidechem.com | 2.[5] Proper Disposal of 3,4-Dibromothiophene: A Guide for Laboratory Professionals - Benchchem | benchchem.com | 5 3.[6] Proper Disposal of 2-Bromo-5-iodothiazole: A Step-by-Step Guide for Laboratory Professionals - Benchchem | benchchem.com | 6 4.[1] Proper Disposal of 8-Bromo-3'-guanylic acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem | benchchem.com | 1 5.[2] Proper Disposal of Phenethyl Bromide: A Guide for Laboratory Professionals - Benchchem | benchchem.com | 2 6.[3] Other Disposal Guidance | I-WASTE DST | US EPA | epa.gov | 3 7.[4] Safeguarding Research: Proper Disposal Procedures for Piribedil N-Oxide - Benchchem | benchchem.com | 4

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide

[1][2]

Executive Safety Summary (The "Why")

Handling 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide (2-bromo-7-azaindole N-oxide) requires a nuanced approach that goes beyond standard organic powder protocols. As a Senior Application Scientist, I urge you to look at the structure: you are dealing with a halogenated heterocycle possessing an N-oxide functionality .

This combination presents a dual-risk profile:

  • Biological Potency: The 7-azaindole scaffold is a "privileged structure" in kinase inhibition.[1][2] Treat this compound as a potent bioactive agent with high skin absorption potential.[2]

  • Thermal/Chemical Sensitivity: The N-oxide moiety (

    
    ) introduces thermal instability and specific reactivity profiles (e.g., sensitivity to acylating agents or metal catalysts) that simple indoles do not possess.[1][2]
    

Core Directive: Do not treat this merely as "irritating dust." Treat it as a sensitizing, bioactive intermediate with thermal susceptibility. [1][2]

Hazard Architecture & Risk Assessment

Before selecting PPE, we must validate the specific hazards associated with this molecular architecture.[2]

Structural FeatureAssociated HazardOperational Implication
7-Azaindole Scaffold Bioactivity/Toxicity Potential kinase inhibitor.[1][2] Assume high potency.[2] Do not inhale.
Bromine (C-2 Position) Lipophilicity/Irritation Increases skin permeability.[1][2] Likely severe eye/skin irritant (H315, H319).[2][3][4]
N-Oxide (N-7 Position) Energetic Potential Potential for exothermic decomposition >100°C. Incompatible with strong acylating agents (Polonovski reaction risk).[1][2]
Physical Form (Solid) Dust Explosion/Inhalation Fine electrostatic powder.[1][2] High risk of entrainment in airflow.[2]

PPE Selection Matrix

This matrix is designed to create a self-validating barrier system.[2] Standard latex gloves are insufficient due to the halogenated nature of the compound.[1][2]

Tier 1: Standard Handling ( Weighing < 100 mg)[1][2]
Body AreaRecommended EquipmentTechnical Rationale
Respiratory Engineering Control Only Primary: Certified Fume Hood (Face velocity: 0.5 m/s).[1][2] Secondary: N95 if hood work is impossible (Not recommended).[1][2]
Hands (Inner) Nitrile (2.5 - 4 mil) Acts as a second skin; provides tactile feedback.[1][2]
Hands (Outer) Nitrile (5 - 8 mil) Critical: The outer glove protects against gross contamination.[1][2] Discard immediately upon contact.
Eyes Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around frames.[1][2]
Body Nomex or Cotton Lab Coat Avoid synthetic blends. In the event of an N-oxide decomposition fire, synthetics melt into skin.[1][2]
Tier 2: Scale-Up / High Exposure ( > 100 mg or Solution Prep)[1][2]
Body AreaRecommended EquipmentTechnical Rationale
Respiratory P100 / PAPR If handling outside a hood (e.g., reactor loading), a Powered Air Purifying Respirator (PAPR) is mandatory.[1][2]
Hands Silver Shield / Laminate For solution handling (DMSO/DCM).[1][2] Prevents permeation of the carrier solvent which drags the toxin through skin.[2]
Body Tyvek Sleeves / Apron Covers the "gap" between glove and lab coat cuff.[1][2]

Operational Protocol: Safe Handling Workflow

This protocol uses a "Zero-Static, Zero-Contact" methodology to minimize dispersion.[1][2]

Phase A: Preparation
  • Static Control: Place an ionizing fan or antistatic gun inside the fume hood.[1][2] N-oxides are often fluffy solids that carry high static charges.[2]

  • Solvent Selection: Pre-measure solvents (DCM, DMSO, or Methanol).[2] Note: Avoid Acetyl Chloride or Acetic Anhydride unless temperature is strictly controlled (<0°C), as these react violently with N-oxides.[1][2]

Phase B: The "Closed-Transfer" Weighing Method
  • Tare: Place the receiving vial on the balance inside the hood.

  • Transfer: Use a porcelain or PTFE-coated spatula .[1][2] Avoid metal spatulas if possible, as trace metal ions (Fe, Cu) can catalyze N-oxide decomposition over time.[1][2]

  • Seal: Cap the vial immediately after transfer. Wipe the exterior with a methanol-dampened Kimwipe.[1][2]

  • Doffing: Remove outer gloves inside the hood before removing hands to prevent carrying dust into the lab.[1][2]

Visualizations

Diagram 1: The PPE Decision Hierarchy

Caption: Logic flow for selecting appropriate protection based on operational scale and physical state.[1][2]

PPE_Decision_TreeStartStart: Handling 2-bromo-7-oxideStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionIn Solution (DMSO/DCM)State->SolutionScaleScale > 100mg?Solid->ScaleSolventRiskSolvent Permeation RiskSolution->SolventRiskTier1TIER 1 PPE:Double Nitrile + Goggles+ Fume HoodScale->Tier1NoTier2TIER 2 PPE:Tyvek Sleeves + P100 Mask(If outside hood)Scale->Tier2YesSolventRisk->Tier1Low Permeability (Water)LaminateUse Silver Shield/Laminate GlovesSolventRisk->LaminateHigh Permeability (DMSO)

[1][2]

Diagram 2: Safe Solubilization Workflow

Caption: Step-by-step process to solubilize the compound while mitigating thermal and static risks.

Handling_WorkflowStep11. De-Static(Ionizing Fan)Step22. Weighing(PTFE Spatula)Step1->Step2Prevent DispersionStep33. Solubilization(Add Solvent Slowly)Step2->Step3Closed VialStep44. Dissolution(Mild Vortex - No Heat)Step3->Step4Exothermic CheckStep55. Waste(Halogenated Stream)Step4->Step5Cleanup

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.[1][2]

  • Contain: Do not dry sweep.[1][2] Cover with a damp paper towel (soaked in water or ethanol) to prevent dust generation.[1][2]

  • Clean: Wipe up and place in a sealed bag. Clean the surface with a mild detergent solution (pH 7-9) to solubilize the azaindole core.[1][2]

Disposal Strategy
  • Classification: Hazardous Chemical Waste.[1][2]

  • Stream: Halogenated Organic Waste. [1][2]

  • Segregation: CRITICAL: Do not mix with waste streams containing strong acylating agents (e.g., thionyl chloride, acetic anhydride) or strong reducing agents, as the N-oxide functionality can react vigorously.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2]

  • PubChem. (n.d.).[1][2] 1H-Pyrrolo[2,3-b]pyridine, 2-bromo- (Compound Summary). National Library of Medicine.[2] [1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance.[2][5] United States Department of Labor.[2]

  • Albini, A., & Pietra, S. (1991).[2] Heterocyclic N-Oxides.[1][2] CRC Press.[2] (Reference for thermal stability and photoreactivity of N-oxides).

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.